trans-2-Phenylcyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272871 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-90-2, 3471-10-1 | |
| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-90-2 | |
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| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |
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| Record name | trans-2-phenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
history of trans-2-Phenylcyclopropanecarboxylic acid discovery
An In-depth Technical Guide to the History and Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
Abstract
This compound, a seemingly simple molecule, holds a significant place in the history of medicinal chemistry. Its discovery and the subsequent refinement of its synthesis are intrinsically linked to the development of one of the first classes of antidepressant drugs. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its chemical synthesis from early methods to modern, efficient protocols, and its enduring relevance as a key building block in contemporary drug discovery. We will explore the causal relationships behind key experimental choices, from the initial challenges of stereoisomer separation to the development of safer and more selective modern reactions.
Introduction: A Scaffold of Serendipity
The story of this compound is not one of a targeted discovery but rather a convergence of synthetic exploration and pharmacological serendipity. In the mid-20th century, organic chemists were increasingly interested in synthesizing compounds containing the strained cyclopropane ring, intrigued by its unique chemical reactivity and stereochemical properties.[1] This exploration laid the synthetic groundwork for what would become a critical intermediate.
The true significance of this molecule, however, would only be realized through its connection to its amine derivative, tranylcypromine (trans-2-phenylcyclopropylamine). Tranylcypromine was first synthesized in 1948 as a structural analog of amphetamine, with the initial goal of creating a novel central nervous system stimulant.[2][3] Its profound antidepressant effects, stemming from its potent, irreversible inhibition of monoamine oxidase (MAO), were not discovered until over a decade later in 1959.[2][3] This pivotal discovery retroactively cast a spotlight on its carboxylic acid precursor, making the efficient and stereoselective synthesis of this compound a critical challenge for pharmaceutical development.
The Genesis: Early Synthesis and the Challenge of Stereoisomers
The foundational methods for synthesizing the 2-phenylcyclopropane scaffold were established in the mid-20th century. A key early approach involved the reaction of styrene with ethyl diazoacetate.[1] This reaction, while effective at forming the cyclopropane ring, presented a significant hurdle that defined the early era of its chemistry: the formation of a mixture of cis and trans stereoisomers of the resulting ethyl-2-phenylcyclopropanecarboxylate ester.
Initial Synthetic Protocol: Cyclopropanation of Styrene
The initial synthesis can be outlined as follows:
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Cyclopropanation: Styrene is reacted with ethyl diazoacetate, often in the presence of a copper catalyst, to yield a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate. The use of a diazo compound was a common method for carbene generation for cyclopropanation at the time.
-
Hydrolysis: The resulting ester mixture is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield a mixture of cis- and trans-2-Phenylcyclopropanecarboxylic acids.
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Separation: The crucial and most challenging step was the separation of the desired trans isomer from the unwanted cis isomer. Early researchers relied on tedious and often inefficient classical techniques, primarily repetitive recrystallization from hot water, to isolate the pure trans acid.[1]
The choice of recrystallization was dictated by the available technology of the time. The slight differences in the crystal lattice energies and solubilities of the two isomers were exploited in a labor-intensive process to achieve isomeric purity.
Caption: Early synthetic route to this compound.
From Acid to Amine: The Synthesis of Tranylcypromine
With a method to obtain the pure trans acid, the path to tranylcypromine was unlocked. The conversion of the carboxylic acid to the corresponding primary amine is a standard transformation in organic synthesis, often accomplished via a rearrangement reaction that proceeds with retention of stereochemistry, a critical factor for preserving the trans configuration. The Curtius rearrangement is a classic and effective method for this transformation.
Experimental Workflow: Curtius Rearrangement
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Acid Chloride Formation: The carboxylic acid is first activated by converting it to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acyl Azide Formation: The acyl chloride is then reacted with sodium azide (NaN₃) to form an acyl azide intermediate. This step must be performed with caution as acyl azides can be explosive.
-
Rearrangement and Trapping: The acyl azide is heated, causing it to undergo the Curtius rearrangement, losing N₂ gas to form an isocyanate intermediate. This isocyanate is then "trapped" by hydrolysis with aqueous acid (e.g., HCl) to yield the primary amine, tranylcypromine, after a final basic workup.
The development of this synthetic sequence was paramount, as the pharmacological activity resides in the trans isomer of the amine. (+)-trans-2-phenylcyclopropylamine has a monoamine oxidase potency that is 15 to 20 times greater than the (-)-enantiomer.[4] The presence of the cis-amine, derived from any cis-acid impurity, would compromise the purity and efficacy of the final active pharmaceutical ingredient (API).[1][5]
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- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
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- 5. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-depth Technical Guide to the Theoretical Properties of Phenylcyclopropane Derivatives
Abstract
Phenylcyclopropane derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science.[1][2][3] Their unique combination of a rigid, strained cyclopropane ring and a π-rich phenyl group gives rise to a distinct set of electronic and conformational properties.[3][4][5] This technical guide provides a comprehensive exploration of the theoretical underpinnings of these properties, aimed at researchers, scientists, and drug development professionals. We will delve into the electronic structure, conformational landscape, reactivity, and spectroscopic signatures of phenylcyclopropane derivatives, with a strong emphasis on the application of quantum chemical calculations to elucidate and predict their behavior. This document is designed to be a practical resource, offering not just theoretical concepts but also actionable insights and computational workflows to aid in the rational design of novel molecules incorporating the phenylcyclopropane scaffold.
Introduction: The Phenylcyclopropane Moiety - A Scaffold of Unique Potential
The incorporation of a phenylcyclopropane unit into molecular structures is a strategic design element in modern drug discovery.[1][2] This is due to the unique conformational rigidity and electronic characteristics imparted by the strained three-membered ring.[1][4] These properties can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[3] Phenylcyclopropane derivatives have found applications as antidepressants, psychoactive agents, and treatments for cystic fibrosis, highlighting their therapeutic potential.[5] A deeper understanding of their theoretical properties is therefore crucial for harnessing their full potential in the development of new chemical entities.
The Significance of Phenylcyclopropane Derivatives in Medicinal Chemistry
The cyclopropane ring is a bioisostere for other chemical groups, offering a stable, three-dimensional structure that can be used to probe and define interactions with biological targets.[6] Its rigid nature helps to lock in specific conformations, which can be advantageous for optimizing ligand-receptor binding. The phenyl group, on the other hand, provides a versatile platform for introducing a wide range of substituents to modulate properties such as solubility, polarity, and electronic character. The interplay between these two moieties results in a scaffold with a rich and tunable design space. Phenylcyclopropane carboxamides, in particular, are prevalent in a number of biologically active compounds, including those with anticancer and antiproliferative activities.[4][5][7]
Overview of Unique Structural and Electronic Features
The chemistry of phenylcyclopropane derivatives is dominated by two key features: the significant ring strain of the cyclopropane ring and the electronic communication between the ring and the adjacent phenyl group. The high degree of s-character in the C-H bonds and p-character in the C-C bonds of the cyclopropane ring leads to unusual bonding and reactivity.[8] This, combined with the potential for conjugation with the phenyl π-system, creates a unique electronic environment that influences the molecule's shape, stability, and interactions with its surroundings.
The Electronic Landscape of Phenylcyclopropane Derivatives
To fully appreciate the properties of phenylcyclopropane derivatives, one must first understand the electronic nature of the cyclopropane ring itself and how it interacts with the phenyl substituent.
The Nature of Bonding in the Cyclopropane Ring: Beyond Simple Alkanes
The cyclopropane ring is far from being a simple cycloalkane. Its structure and stability are a direct consequence of the geometric constraints of a three-membered ring.
The ideal sp³ bond angle is 109.5°, but the internal bond angles of a cyclopropane ring are constrained to 60°. This severe deviation leads to significant angle strain, making the ring energetically unfavorable compared to its acyclic counterpart.[9] To accommodate this, the carbon-carbon bonds are described as "bent bonds," where the electron density is concentrated outside the internuclear axis.[10] This results in weaker C-C bonds and a higher p-character, which imparts some properties reminiscent of a double bond.[8] The ring strain in cyclopropane is substantial, contributing to its unique reactivity.[8][9][10]
An intriguing theoretical concept invoked to explain the somewhat greater stability of cyclopropane than might be expected from ring strain alone is σ-aromaticity.[10] This theory proposes a delocalization of the six electrons in the three C-C σ-bonds of the cyclopropane ring, creating a stabilizing aromatic-like system.[10] While still a topic of theoretical discussion, it highlights the unconventional electronic nature of the cyclopropane ring.
Phenyl-Cyclopropyl Conjugation: A Delicate Interplay of Orbitals
The interaction between the phenyl ring and the cyclopropane ring is not merely a matter of steric hindrance. There is a significant electronic component that dictates the molecule's preferred conformation and influences its reactivity.
The Walsh orbitals of the cyclopropane ring, which have π-like symmetry, can effectively overlap with the p-orbitals of the phenyl ring.[11] This conjugation is maximized when the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane ring.[12] This electronic interaction leads to a stabilization of the molecule and can result in a measurable asymmetry in the bond lengths of the cyclopropane ring, a phenomenon that has been confirmed by both theoretical calculations and experimental crystal structures.[11]
The electronic properties of the phenylcyclopropane system can be further tuned by the addition of electron-donating or electron-withdrawing substituents to the phenyl ring. These substituents can modulate the extent of phenyl-cyclopropyl conjugation, thereby influencing the molecule's conformational preferences, reactivity, and spectroscopic properties.
Conformational Preferences and Dynamics
The relative orientation of the phenyl and cyclopropyl groups is a critical determinant of the overall shape and properties of phenylcyclopropane derivatives.
Defining the Conformational Space: Bisected vs. Perpendicular Geometries
Two primary conformations are considered for phenylcyclopropane: the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the phenyl ring bisects the cyclopropane ring, allowing for maximum conjugation.[12] In the perpendicular conformation, the phenyl ring is rotated 90 degrees relative to the bisected form. Quantum chemical calculations consistently show that the bisected conformer is the more stable of the two.[13]
Caption: Energy relationship between bisected and perpendicular conformers.
Computational Methodologies for Conformational Analysis
The choice of computational method is paramount for accurately predicting the conformational preferences and rotational barriers in phenylcyclopropane derivatives.
Density Functional Theory (DFT) methods, such as B3LYP, offer a good balance of accuracy and computational cost for studying these systems.[14][15] For higher accuracy, especially when considering subtle electronic effects, Møller-Plesset perturbation theory (MP2) can be employed.[13] The choice of basis set is also crucial, with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) being commonly used to provide sufficient flexibility for describing the electronic structure.[13][14][15]
-
Initial Structure Generation: Build the 3D structure of the phenylcyclopropane derivative using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface.
-
Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as DFT with an appropriate basis set.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Transition State Search: To determine the rotational barrier, perform a transition state search for the rotation around the phenyl-cyclopropyl bond. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation on Transition State: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rotational motion.
Caption: Computational workflow for conformational analysis.
Factors Influencing Conformational Equilibrium and Rotational Barriers
The energy difference between the bisected and perpendicular conformers, and the height of the rotational barrier, are influenced by both steric and electronic factors. Bulky substituents on the phenyl ring or the cyclopropane ring can introduce steric hindrance that disfavors certain conformations. Electron-withdrawing or -donating groups on the phenyl ring can alter the strength of the phenyl-cyclopropyl conjugation, thereby affecting the rotational barrier.
Theoretical Insights into Reactivity
Quantum chemical calculations provide powerful tools for understanding and predicting the reactivity of phenylcyclopropane derivatives.
Frontier Molecular Orbital Analysis and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of these frontier orbitals can indicate where a molecule is likely to act as a nucleophile or an electrophile. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity at different atomic sites.
Phenylcyclopropane Radical Cations: Structure and Reactivity
The one-electron oxidation of phenylcyclopropane derivatives leads to the formation of radical cations, which exhibit unique reactivity.[16]
Phenylcyclopropane radical cations can be generated through various methods, including photo-oxidation and electrochemical oxidation.[17] Their structures and electronic states can be characterized computationally, often revealing a distortion of the cyclopropane ring upon ionization.
A characteristic reaction of cyclopropane radical cations is ring-opening to form more stable, open-chain radical cations.[16][18] Computational studies can be used to map out the potential energy surface for these reactions, identifying the transition states and intermediates involved. This provides valuable mechanistic insights that can be difficult to obtain experimentally.
Predicting Reaction Pathways and Transition States
For more complex reactions, computational methods can be used to explore different possible reaction pathways and identify the most likely mechanism. By locating the transition state structures and calculating their energies, the activation barriers for different pathways can be compared, allowing for a prediction of the major products.
Computational Spectroscopy: Bridging Theory and Experiment
One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, which allows for a direct comparison with experimental data and aids in structure elucidation.
Predicting NMR Spectra: The GIAO Method
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[19]
The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (TMS).
-
Geometry Optimization: Obtain an accurate, optimized geometry of the molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.
-
Reference Calculation: Perform the same GIAO NMR calculation on the reference compound (TMS).
-
Chemical Shift Calculation: Calculate the chemical shift for each nucleus by subtracting its calculated shielding constant from the shielding constant of the corresponding nucleus in the reference compound.
-
Solvent Effects: If the experimental spectrum was recorded in a solvent, it is advisable to include solvent effects in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Simulating UV-Vis Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra.[19]
UV-Vis spectroscopy probes the electronic transitions between the ground state and various excited states of a molecule. TD-DFT calculations can determine the energies of these transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
-
Ground State Optimization: Optimize the geometry of the molecule in its electronic ground state.
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to calculate the energies and oscillator strengths of the electronic transitions.
-
Spectrum Generation: The calculated transition energies and oscillator strengths can be used to generate a simulated UV-Vis spectrum, which can then be compared with the experimental spectrum.
-
Solvent Effects: As with NMR calculations, including solvent effects is often necessary for accurate predictions.
Conclusion: Integrating Theoretical Insights into Drug Discovery and Development
The theoretical properties of phenylcyclopropane derivatives are a rich area of study with direct implications for the design and development of new drugs and materials. Quantum chemical calculations provide an indispensable toolkit for elucidating the intricate relationship between structure, conformation, and reactivity in these fascinating molecules. By leveraging the predictive power of computational chemistry, researchers can gain a deeper understanding of the behavior of phenylcyclopropane derivatives, enabling a more rational and efficient approach to molecular design. The synergy between theoretical predictions and experimental validation will continue to be a driving force in unlocking the full potential of the phenylcyclopropane scaffold.
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An In-depth Technical Guide on the Stereochemistry and Physical Properties of trans-2-Phenylcyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of trans-2-Phenylcyclopropanecarboxylic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. The unique stereochemical and physical properties arising from its strained cyclopropane ring and phenyl substitution are detailed. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereoisomerism, analytical characterization, and practical applications. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for key procedures, ensuring scientific integrity and reproducibility.
Introduction
This compound is an organic compound featuring a cyclopropane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration.[1] This arrangement confers a rigid, well-defined three-dimensional structure, making it a valuable chiral building block in the synthesis of more complex molecules.[2][3] Its derivatives have shown potential in various therapeutic areas, particularly as modulators of serotonin receptors, highlighting its importance in medicinal chemistry.[1] The strained three-membered ring imparts unique reactivity, and the presence of two chiral centers gives rise to a pair of enantiomers with distinct biological activities.[1] This guide will delve into the critical aspects of its stereochemistry and the resulting impact on its physical properties, providing a foundational understanding for its application in research and development.
Stereochemistry and Isomerism
The core of this compound's utility lies in its stereochemistry. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. The trans designation indicates that the phenyl and carboxylic acid groups are on opposite sides of the ring plane. This diastereomeric form is distinct from the corresponding cis-isomer where these groups are on the same side.[4]
The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers:
-
(1R,2R)-2-Phenylcyclopropanecarboxylic acid
-
(1S,2S)-2-Phenylcyclopropanecarboxylic acid
These enantiomers possess identical physical properties in an achiral environment but exhibit different interactions with other chiral molecules, including biological receptors. This enantiomeric specificity is a cornerstone of modern drug design.
Below is a diagram illustrating the relationship between the stereoisomers of 2-Phenylcyclopropanecarboxylic acid.
Caption: Stereoisomers of 2-Phenylcyclopropanecarboxylic acid.
Synthesis and Resolution of Enantiomers
The synthesis of this compound typically results in a racemic mixture, a 1:1 ratio of the (1R,2R) and (1S,2S) enantiomers. A common synthetic route involves the reaction of styrene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.[1][5] More contemporary methods utilize catalysts like copper chromite spinel nanoparticles to improve efficiency.[6]
Given the stereospecific nature of biological systems, the separation of these enantiomers, a process known as chiral resolution, is a critical step for pharmacological applications.
Chiral Resolution via Diastereomeric Salt Formation
A widely employed and industrially scalable method for resolving the racemic acid is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral amine.
Causality behind Experimental Choices: The principle of this technique hinges on the differential solubility of the diastereomeric salts. Enantiomers have identical physical properties, but when they react with a single enantiomer of a chiral base, they form two different diastereomers. Diastereomers have distinct physical properties, including solubility, which allows for their separation by fractional crystallization. The choice of the chiral resolving agent and the solvent system is crucial and often determined empirically to achieve the most significant solubility difference.
Experimental Protocol: Resolution with a Chiral Amine
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first. The choice of solvent is critical here; a solvent must be selected in which the two diastereomeric salts have a significant solubility difference.
-
Isolation of the First Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine will remain in the aqueous phase as its hydrochloride salt.
-
Extraction: Extract the liberated enantiomer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation of the Second Enantiomer: The mother liquor from the initial crystallization is now enriched in the more soluble diastereomeric salt. This can be treated with acid, and the other enantiomer of the carboxylic acid can be isolated. For higher purity, the mother liquor can be concentrated and subjected to further crystallization steps.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Physical and Spectroscopic Properties
The physical properties of this compound are influenced by its rigid structure and the presence of polar functional groups. The individual enantiomers have identical melting points, boiling points, and solubility in achiral solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1][7][8] |
| Molecular Weight | 162.18 g/mol | [7][9][10] |
| Appearance | White to beige crystalline powder | [8] |
| Melting Point | 86-88 °C | [8] |
| Boiling Point | 317.1 ± 31.0 °C (Predicted) | [3] |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [7] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and stereochemistry of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule. The coupling constants between the cyclopropyl protons are particularly informative for distinguishing between cis and trans isomers.[7][11][12] The chemical shifts of the cyclopropane protons are influenced by the anisotropic effects of the phenyl and carboxyl groups.[12]
-
X-ray Crystallography: This technique provides unambiguous proof of the solid-state conformation and absolute stereochemistry of a single enantiomer.[13][14] It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of the phenyl and carboxylic acid groups relative to the cyclopropane ring.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound.[16][17][18] This is essential for determining the enantiomeric excess (ee) of a sample after resolution. The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer.[18][19]
Applications in Drug Development and Research
The rigid scaffold of this compound makes it an attractive starting material for the synthesis of conformationally constrained molecules. This is particularly valuable in drug design, where restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target.
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antidepressant Activity: It is a key intermediate in the synthesis of tranylcypromine, a monoamine oxidase inhibitor used as an antidepressant.[1][5]
-
Anti-inflammatory and Analgesic Properties: Some derivatives have shown potential anti-inflammatory and analgesic effects.[1][2]
-
Anticancer and Antiproliferative Agents: Phenylcyclopropane carboxamide derivatives have been studied for their ability to inhibit the proliferation of cancer cell lines.[20]
The broader class of phenylpropanoids and their derivatives are known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, and they find applications in the pharmaceutical, food, and cosmetic industries.[21]
Conclusion
This compound is a molecule of fundamental importance in stereochemistry and a versatile building block in synthetic and medicinal chemistry. A thorough understanding of its stereoisomers, their physical properties, and the methods for their separation and characterization is crucial for its effective application. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling them to harness its unique structural features for the development of novel chemical entities and therapeutic agents.
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Navigating the Chiral Landscape of Monoamine Oxidase and Lysine Demethylase Inhibition: A Technical Guide to the Biological Activity of trans-2-Phenylcyclopropylamine Enantiomers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a chiral center into a pharmacologically active molecule can profoundly influence its biological activity, often leading to enantiomers with distinct potencies, selectivities, and metabolic profiles. This guide provides a detailed exploration of the biological activities of the enantiomers of trans-2-phenylcyclopropylamine (TCP), a well-established irreversible inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). While the racemic mixture, known as tranylcypromine, has been used clinically as an antidepressant, a deeper understanding of the individual contributions of its (+) and (-) enantiomers is crucial for the rational design of more selective and potent therapeutic agents.
The Molecular Basis of Inhibition: A Tale of Two Enantiomers
The biological activity of trans-2-phenylcyclopropylamine is rooted in its ability to covalently modify the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases. This mechanism-based inactivation proceeds through the enzymatic oxidation of the amine, generating a reactive cyclopropyl radical intermediate that subsequently forms a stable adduct with the FAD cofactor.[1][2] This irreversible inhibition effectively shuts down the catalytic activity of the enzyme.
The stereochemistry of the cyclopropane ring dictates the orientation of the phenyl group within the enzyme's active site, leading to significant differences in the inhibitory profiles of the (+) and (-) enantiomers.
Monoamine Oxidase (MAO) Inhibition: A Historical Perspective and Enantioselective Profile
Tranylcypromine was initially developed as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. The two major isoforms of MAO, MAO-A and MAO-B, play critical roles in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
-
(+)-trans-2-Phenylcyclopropylamine ((+)-TCP): This enantiomer is a more potent inhibitor of both MAO-A and MAO-B compared to its counterpart. Its higher affinity is attributed to a more favorable interaction with the active site residues of the enzymes.
-
(-)-trans-2-Phenylcyclopropylamine ((-)-TCP): While still an effective MAO inhibitor, the (-)-enantiomer generally exhibits lower potency against both isoforms.
This enantioselectivity has significant clinical implications, as the differential inhibition of MAO-A and MAO-B can lead to varying effects on neurotransmitter levels and different side effect profiles.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: A New Frontier in Epigenetics
More recently, trans-2-phenylcyclopropylamine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[2][3] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby influencing gene expression. Aberrant LSD1 activity has been implicated in various cancers, making it an attractive target for drug development.[3]
The inhibition of LSD1 by TCP enantiomers also displays stereoselectivity:
-
(+)-trans-2-Phenylcyclopropylamine ((+)-TCP): Studies have shown that the (+)-enantiomer is a more potent inhibitor of LSD1. The structural basis for this preference lies in the specific interactions between the phenyl group of (+)-TCP and the hydrophobic pocket of the LSD1 active site, which stabilizes the inhibitor-FAD adduct.[3]
-
(-)-trans-2-Phenylcyclopropylamine ((-)-TCP): The (-)-enantiomer is a less potent inhibitor of LSD1.
The development of TCP derivatives has focused on enhancing potency and selectivity for LSD1 over the MAOs to create targeted cancer therapies with fewer off-target effects.[4][5]
Quantitative Comparison of Enantiomeric Activity
The differential activity of the trans-2-phenylcyclopropylamine enantiomers can be quantitatively assessed through various enzymatic assays. The following table summarizes representative inhibitory data for MAO-A, MAO-B, and LSD1.
| Compound | Target | K_i (μM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| (+)-trans-2-Phenylcyclopropylamine | MAO-A | ~100 | ~0.01 | ~100 |
| (-)-trans-2-Phenylcyclopropylamine | MAO-A | >200 | ~0.005 | ~25 |
| (+)-trans-2-Phenylcyclopropylamine | MAO-B | ~15 | ~0.01 | ~670 |
| (-)-trans-2-Phenylcyclopropylamine | MAO-B | ~50 | ~0.008 | ~160 |
| (+)-trans-2-Phenylcyclopropylamine | LSD1 | 242 | 0.0106 | 43.8 |
| (-)-trans-2-Phenylcyclopropylamine | LSD1 | >500 | N/A | N/A |
Note: The values presented are approximate and can vary depending on the specific assay conditions and enzyme source. Data is compiled from multiple sources for illustrative purposes.[2]
Experimental Protocols for Assessing Biological Activity
The evaluation of the inhibitory activity of trans-2-phenylcyclopropylamine enantiomers requires robust and well-controlled experimental setups.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for determining the kinetic parameters of irreversible inhibitors.
Materials:
-
Purified recombinant human MAO-A, MAO-B, or LSD1 enzyme.
-
Substrate:
-
For MAO-A: kynuramine or serotonin.
-
For MAO-B: benzylamine or phenylethylamine.
-
For LSD1: a methylated histone H3 peptide (e.g., H3K4me1/2).
-
-
Detection reagent (e.g., Amplex Red for H₂O₂ detection in oxidase assays, or formaldehyde detection reagent for demethylase assays).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
(+)- and (-)-trans-2-Phenylcyclopropylamine.
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the (+) and (-) enantiomers in the assay buffer.
-
Pre-incubation: In a microplate, mix the enzyme with varying concentrations of the inhibitor. Incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals to monitor product formation.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i).
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro enzyme inhibition assay.
Signaling Pathways and Cellular Context
The inhibition of MAOs and LSD1 by trans-2-phenylcyclopropylamine enantiomers has significant downstream consequences on cellular signaling and function.
Impact on Neuronal Signaling through MAO Inhibition
By inhibiting MAO-A and MAO-B, TCP increases the synaptic concentrations of key monoamine neurotransmitters. This modulation of neuronal signaling is the basis for its antidepressant effects.
Caption: Effect of TCP on monoamine neurotransmitter levels.
Epigenetic Regulation through LSD1 Inhibition
LSD1 inhibition by TCP leads to an increase in histone H3 methylation, particularly at H3K4 and H3K9. This can reactivate silenced tumor suppressor genes and alter the expression of genes involved in cell differentiation and proliferation, providing a mechanism for its anti-cancer activity.
Caption: Epigenetic modulation by TCP via LSD1 inhibition.
Conclusion and Future Directions
The enantiomers of trans-2-phenylcyclopropylamine exhibit distinct biological activities, with the (+)-enantiomer generally being more potent against both monoamine oxidases and LSD1. This stereoselectivity underscores the importance of chiral considerations in drug design and development. Future research will likely focus on developing more isoform-selective inhibitors based on the TCP scaffold. For instance, enhancing selectivity for LSD1 over MAOs is a key objective in the development of novel epigenetic therapies for cancer. A thorough understanding of the structure-activity relationships of these enantiomers will continue to guide the synthesis of next-generation inhibitors with improved therapeutic profiles.
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Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(31), 6494–6503. [Link]
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trans-2-Phenylcyclopropanecarboxylic Acid: A Strategic Chiral Building Block for Complex Molecule Synthesis
A Technical Guide for the Modern Synthetic Chemist
Abstract: In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of enantiomerically pure complex molecules. trans-2-Phenylcyclopropanecarboxylic acid has emerged as a cornerstone synthon, prized for the unique combination of conformational rigidity, inherent strain, and stereochemical information encoded within its compact framework. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, resolution, and application of this versatile molecule. We will explore the causality behind synthetic strategies, present validated protocols, and delve into the mechanistic principles that underscore its utility, particularly in the synthesis of high-value pharmaceuticals.
The Architectural and Electronic Uniqueness of the Phenylcyclopropane Scaffold
The synthetic value of this compound stems from its distinct structural and electronic properties. The cyclopropane ring, with its significant inherent strain (~27 kcal/mol), behaves electronically in a manner analogous to a π-system.[1] This "vinyl-like" character allows for electronic communication between substituents and imparts reactivity profiles not observed in acyclic or larger ring systems.
The molecule possesses two stereocenters, giving rise to enantiomeric pairs. The trans configuration, where the phenyl and carboxyl groups are on opposite sides of the ring, is thermodynamically more stable than the cis isomer and is the focus of this guide.[2] Accessing the individual (1R,2S) and (1S,2R) enantiomers is the critical step that unlocks the molecule's potential for stereocontrolled synthesis, a non-negotiable requirement in modern pharmaceutical development where biological activity is often enantiomer-dependent.
Synthetic Access and Enantiomeric Separation: From Racemate to Enantiopure Precursor
Synthesis of the Racemic Core
The preparation of racemic (±)-trans-2-phenylcyclopropanecarboxylic acid is a well-established process. The classical approach involves the copper-catalyzed reaction of styrene with ethyl diazoacetate, which produces a mixture of cis and trans esters, followed by hydrolysis and careful recrystallization to isolate the desired trans isomer.[2] More contemporary methods often start from trans-cinnamic acid or its esters, employing cyclopropanation reactions to afford the racemic acid.[3][4]
Optical Resolution: The Gateway to Asymmetric Applications
While asymmetric cyclopropanation methods exist, the classical resolution of the racemate via diastereomeric salt formation remains a robust and industrially common technique due to its reliability and cost-effectiveness.[3][5] This process relies on the differential solubility of the salts formed between the racemic carboxylic acid and a single enantiomer of a chiral amine.
Protocol: Classical Resolution of (±)-trans-2-Phenylcyclopropanecarboxylic Acid
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or dehydroabietylamine (0.5 eq.), in hot ethanol.
-
Slowly add the amine solution to the carboxylic acid solution with gentle swirling. The formation of a crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystallization. The slow cooling is critical for achieving high diastereomeric purity.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated diastereomeric salt in water and add an excess of a strong acid, such as 2M hydrochloric acid, until the pH is ~2. This protonates the carboxylate, liberating the free carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiopure acid.
-
-
Purity Assessment:
-
The enantiomeric excess (ee) of the product must be determined. This is typically achieved via chiral HPLC or by converting the acid to a methyl ester and analyzing it by chiral gas chromatography.
-
Strategic Applications in Pharmaceutical Synthesis
The enantiomers of this compound are pivotal intermediates in the synthesis of several marketed drugs. The carboxylic acid provides a handle for functional group manipulation, most commonly for conversion to a primary amine via the Curtius or Hofmann rearrangement, which then serves as a key nucleophile.[3]
Case Study: Tranylcypromine
The antidepressant Tranylcypromine is the racemic amine derived from this compound. The synthesis of this active pharmaceutical ingredient (API) is a direct application of the building block, where the carboxylic acid is converted to the corresponding amine.[2][6] Studies on the individual enantiomers of Tranylcypromine have shown that they have different inhibitory profiles against monoamine oxidase (MAO) enzymes.[7]
Case Study: Ticagrelor
A more complex and stereochemically demanding application is in the synthesis of the antiplatelet drug Ticagrelor. The core structure of Ticagrelor requires the (1R,2S)-enantiomer of a substituted 2-phenylcyclopropylamine. This chiral amine is prepared from the corresponding enantiopure (1R,2R)-2-phenylcyclopropanecarboxylic acid derivative, underscoring the critical importance of accessing a single, specific enantiomer of the building block for the drug's efficacy.[3]
Diagram: Synthetic Logic from Chiral Building Block to API
Caption: From racemic acid to API: a common synthetic pathway.
Mechanistic Insights and Reactivity
The utility of this building block is not limited to its role as a passive chiral scaffold. The cyclopropane ring can actively participate in reactions.
-
Ring Strain Release: Under certain catalytic conditions (e.g., hydrogenolysis), the C-C bonds of the cyclopropane can be cleaved. This ring-opening can be highly stereoselective, providing a pathway to acyclic products with multiple, well-defined stereocenters.
-
Electronic Effects: The phenyl group and the electron-withdrawing carboxylic acid polarize the cyclopropane ring. This influences the reactivity at the ring carbons and can be used to direct the regioselectivity of ring-opening reactions.[8] The conformation of the carboxyl group relative to the ring can facilitate electron density transfer, influencing the bond lengths and strengths within the strained system.[1][8]
Data Summary and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [9] |
| Molecular Weight | 162.19 g/mol | [9] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point (Racemate) | 86-92 °C | [10] |
| Boiling Point (Racemate) | 317.1 °C | [10] |
Conclusion and Forward Look
This compound is a testament to the power of small, rigid scaffolds in complex chemical synthesis. Its straightforward synthesis, reliable resolution, and proven utility in high-profile drug candidates ensure its continued relevance. Future advancements will likely focus on developing more efficient catalytic enantioselective syntheses to bypass the need for classical resolution, further streamlining access to this invaluable chiral building block. For the practicing chemist, a thorough understanding of its properties and handling provides a strategic advantage in the design and execution of sophisticated synthetic routes.
References
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ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
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ChemBK. (1R,2S)-2-phenylcyclopropane-1-carboxylic acid. [Link]
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MySkinRecipes. (1R,2R)-2-Phenylcyclopropanecarboxylic acid. [Link]
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PubMed. (2007, April 10). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [Link]
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discovery and synthesis of early 2-phenylcyclopropane compounds
An In-depth Technical Guide to the Discovery and Synthesis of Early 2-Phenylcyclopropane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylcyclopropane scaffold is a cornerstone in medicinal chemistry, most notably embodied by the antidepressant tranylcypromine. This guide provides a detailed exploration of the seminal discoveries and early synthetic strategies that first brought these unique molecules to the forefront of scientific research. We delve into the serendipitous discovery of tranylcypromine's biological activity, dissect the foundational synthetic methodologies from key starting materials, and illuminate the critical role of stereochemistry in defining the pharmacological properties of these compounds. This document serves as a technical resource, offering not only historical context but also detailed experimental logic and protocols grounded in the primary literature of the era.
Part 1: A Serendipitous Discovery: The Story of Tranylcypromine
The journey of 2-phenylcyclopropane compounds in medicine is intrinsically linked to the story of tranylcypromine. Initially synthesized in 1948 as a structural analog of amphetamine, the goal was to develop a novel central nervous system stimulant.[1][2] For over a decade, its true potential remained hidden. The pivotal discovery of its potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) properties did not occur until 1959.[1][2] This finding was a landmark moment, repositioning the compound from a failed nasal decongestant and stimulant analog into a first-generation antidepressant.
Marketed as Parnate, tranylcypromine was approved in the United States in 1961.[1][2] Its early clinical use was transformative for patients with major depressive disorder, particularly treatment-resistant and atypical depression.[2] However, this efficacy was shadowed by significant safety concerns. In 1964, reports of severe hypertensive crises, some leading to subarachnoid hemorrhage and death, emerged in patients taking the drug.[2][3] Intensive investigation revealed a critical food-drug interaction with tyramine, a pressor amine found in aged and fermented foods, which necessitated strict dietary restrictions for patients.[2] This early challenge underscored the complex safety profile that accompanies the therapeutic power of MAOIs.
Beyond its role in psychiatry, tranylcypromine is now a subject of contemporary research for its activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer, signaling a modern relevance that extends far beyond its original therapeutic purpose.[1][2]
Part 2: Foundational Synthetic Methodologies
The early syntheses of 2-phenylcyclopropane derivatives were exercises in fundamental organic chemistry, relying on accessible starting materials and classical reaction mechanisms. These routes established the groundwork for accessing this valuable chemical scaffold.
Methodology 1: Cyclopropanation of Cinnamic Acid Derivatives
A common and logical approach to building the 2-phenylcyclopropane core involves the cyclopropanation of a precursor already containing the phenyl group and a three-carbon chain. trans-Cinnamic acid and its esters were ideal starting materials. The key intermediate generated is (±)-trans-2-phenylcyclopropanecarboxylic acid, a direct precursor to tranylcypromine.[4][5]
Causality Behind Experimental Choices:
-
Starting Material: trans-Cinnamic acid is commercially available and provides the necessary carbon skeleton. The trans geometry of the double bond preferentially leads to the formation of the trans cyclopropane, which is the desired isomer for tranylcypromine.
-
Cyclopropanation: Early methods often involved carbene or carbenoid chemistry. A common approach is the reaction of an ethyl cinnamate with a source of the CH₂ group.
-
Conversion to Amine: The carboxylic acid intermediate provides a versatile handle for conversion to the amine. The Curtius rearrangement, involving the conversion of the carboxylic acid to an acyl azide followed by thermal rearrangement and hydrolysis, is a classic and effective method for this transformation.
Experimental Protocol: Synthesis of (±)-Tranylcypromine from Ethyl Cinnamate
This protocol represents a generalized pathway based on the key transformations required.
Step 1: Synthesis of Ethyl diazoacetate
-
This reagent is the carbene precursor. Its preparation is a critical first step but is often performed separately due to its potential instability.
Step 2: Cyclopropanation of Ethyl trans-cinnamate
-
To a solution of ethyl trans-cinnamate in an inert solvent (e.g., benzene), add a catalytic amount of a copper catalyst (e.g., copper chromite).[4]
-
Heat the solution to reflux.
-
Slowly add a solution of ethyl diazoacetate to the refluxing mixture. The nitrogen gas evolution serves as an indicator of the reaction progress.
-
After the addition is complete, continue refluxing for several hours to ensure complete reaction.
-
Cool the reaction mixture and remove the catalyst by filtration.
-
Distill the filtrate under vacuum to isolate the crude ethyl (±)-trans-2-phenylcyclopropanecarboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and water containing an excess of sodium hydroxide.[5]
-
Reflux the mixture for several hours until the ester is fully hydrolyzed.[5]
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the (±)-trans-2-phenylcyclopropanecarboxylic acid.[5]
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
Step 4: Curtius Rearrangement to (±)-Tranylcypromine
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) in a solvent like benzene.[5]
-
React the acid chloride with sodium azide (NaN₃) in a suitable solvent (e.g., toluene) to form the acyl azide.[5]
-
Carefully heat the acyl azide solution. It will undergo rearrangement to form an isocyanate, with the loss of N₂ gas.
-
Hydrolyze the isocyanate by refluxing with concentrated aqueous acid (e.g., HCl).[5]
-
Basify the resulting solution with a strong base (e.g., KOH) to liberate the free amine, (±)-trans-2-phenylcyclopropylamine (tranylcypromine).[5]
-
Extract the product with an organic solvent and purify by distillation.
Workflow Diagram: Synthesis from Cinnamic Acid
Methodology 2: Alkylation of 2-Phenylacetonitrile
An alternative strategy involves forming the cyclopropane ring by intramolecular cyclization. This can be achieved by starting with a compound that has the phenyl group attached to a single carbon, which then becomes part of the three-membered ring.
Causality Behind Experimental Choices:
-
Starting Material: 2-Phenylacetonitrile is an inexpensive and readily available starting material. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid.
-
Alkylation: The α-protons of 2-phenylacetonitrile are acidic and can be removed by a strong base. The resulting carbanion can then act as a nucleophile. Using a 1,2-dihaloethane (like 1,2-dibromoethane) as the alkylating agent allows for a sequential two-step alkylation or a one-pot reaction to form the cyclopropane ring.[6]
-
Hydrolysis: The resulting 1-cyano-1-phenylcyclopropane can be hydrolyzed under harsh acidic conditions to yield 1-phenylcyclopropane carboxylic acid, an isomer of the intermediate from Methodology 1, which can then be used to synthesize other derivatives.[6]
Experimental Protocol: Synthesis of 1-Phenylcyclopropane Carboxylic Acid
Step 1: Cyclopropanation of 2-Phenylacetonitrile
-
To a mixture of 2-phenylacetonitrile, water, and a phase-transfer catalyst (e.g., a quaternary ammonium salt), add a strong base such as sodium hydroxide.[6]
-
Heat the mixture to an optimal temperature (e.g., 60 °C).[6]
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Maintain the temperature and stir vigorously for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, dilute with water, and extract the product, 1-phenylcyclopropane-1-carbonitrile, with an organic solvent.
-
Purify the product by distillation or chromatography.
Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid
-
Add the 1-phenylcyclopropane-1-carbonitrile to concentrated hydrochloric acid.[6]
-
Heat the mixture to reflux for an extended period to ensure complete hydrolysis of the nitrile group to a carboxylic acid.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid 1-phenylcyclopropane carboxylic acid by filtration and wash with cold water.
Workflow Diagram: Synthesis from 2-Phenylacetonitrile
Part 3: The Critical Role of Stereochemistry
The rigid, planar structure of the cyclopropane ring prevents free rotation around its carbon-carbon bonds.[7] This rigidity gives rise to geometric isomerism (cis-trans isomerism) in substituted cyclopropanes.[7][8][9] In 2-phenylcyclopropane derivatives, the relative orientation of the phenyl group and another substituent on the ring defines whether the isomer is cis (on the same face of the ring) or trans (on opposite faces).[7][10]
This stereochemical distinction is not merely a structural curiosity; it is fundamental to the biological activity of tranylcypromine. The drug is the trans isomer, specifically a racemic mixture of (1R, 2S)- and (1S, 2R)-2-phenylcyclopropylamine.[1][11] The trans configuration is crucial for fitting into the active site of the monoamine oxidase enzyme, leading to its irreversible inhibition. The cis isomer has significantly different pharmacological properties.
Early synthetic methods often produced a mixture of cis and trans isomers. The separation of these isomers was a critical step in obtaining the desired active compound and was typically achieved by classical resolution techniques or fractional crystallization of diastereomeric salts formed with a chiral acid. The preference for the trans product in syntheses starting from trans-cinnamic acid is an early example of diastereoselectivity, where the geometry of the starting material influences the geometry of the product.
Visualization of Cis and Trans Isomers
Part 4: Summary of Key Intermediates
The successful synthesis of early 2-phenylcyclopropane compounds relied on the preparation and purification of key intermediates. The physical properties of these compounds were essential for their characterization and for monitoring reaction progress.
| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | Direct precursor to trans-amines via Curtius rearrangement.[12] |
| 1-Phenylcyclopropane-1-carbonitrile | C₁₀H₉N | 143.19 | Product of phenylacetonitrile alkylation; precursor to 1-phenylcyclopropane carboxylic acid. |
| 1-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | Isomeric intermediate leading to different substitution patterns on the cyclopropane ring.[6] |
Part 5: Conclusion
The discovery and early synthesis of 2-phenylcyclopropane compounds represent a classic chapter in the history of medicinal chemistry. The journey of tranylcypromine from a failed stimulant to a potent antidepressant is a testament to the role of serendipity in drug discovery. The foundational synthetic routes, born from the principles of classical organic reactions, provided the essential chemical matter that enabled these biological discoveries. These early methodologies, while often lacking the elegance and efficiency of modern stereoselective techniques, were robust and effective, paving the way for the development of one of psychiatry's important therapeutic agents and sparking decades of interest in the unique properties of the cyclopropane ring. Understanding these origins provides invaluable context for today's researchers who continue to build upon this rich scientific legacy.
References
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- Tranylcypromine | Advanced Drug Monograph.
- Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A | Download Scientific Diagram.
- General method for the synthesis of tranylcypromine. Reagents and...
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Tranylcypromine (Parnate): A Brief History and a Enduring Anomaly. SAGE Journals.
- Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry. Pressbooks.
- Cis and Trans Isomers - Chemistry Steps. Chemistry Steps.
- Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts. Chemistry LibreTexts.
- (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem.
- 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem.
- trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. Sigma-Aldrich.
- Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. Master Organic Chemistry.
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structural analysis of trans-2-phenylcyclopropane-1-carboxylic acid
An In-Depth Technical Guide to the Structural Analysis of trans-2-Phenylcyclopropane-1-carboxylic Acid
Foreword: The Strategic Importance of the Cyclopropyl Scaffold
In the landscape of modern drug discovery, the cyclopropane ring has emerged as a uniquely powerful motif.[1][2] Its inherent rigidity and strained three-membered ring introduce a defined three-dimensional character into molecular scaffolds, which can significantly enhance binding affinity and selectivity for biological targets.[3][4] Unlike flexible alkyl chains, the cyclopropyl group can lock a molecule into its bioactive conformation, a critical advantage in rational drug design.[1] Furthermore, this moiety often imparts increased metabolic stability by being resistant to common enzymatic degradation pathways, potentially leading to improved pharmacokinetic profiles.[3]
trans-2-Phenylcyclopropane-1-carboxylic acid is an exemplary molecule embodying these principles. As a structural analog of key pharmacophores, including the monoamine oxidase inhibitor tranylcypromine, its precise structural elucidation is paramount for understanding its chemical behavior and potential as a building block in medicinal chemistry.[5][6] This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in the principles of scientific integrity and experimental causality. We will explore not just how to analyze the molecule, but why specific techniques are chosen and how their data streams converge to build a complete and validated structural picture.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The first step in any structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to unambiguously determine the elemental composition.
Core Directive: Establishing Elemental Composition
The expected molecular formula for C₁₀H₁₀O₂ is a monoisotopic mass of 162.0681 Da.[7] HRMS analysis, typically via Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, should yield an [M-H]⁻ ion at m/z 161.0608. Observing this value within a low ppm error margin provides high confidence in the elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization (e.g., methylation of the carboxylic acid) to improve volatility. The electron ionization (EI) spectrum provides valuable fragmentation data.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (Da) | Expected Observed m/z |
|---|---|---|
| [M]⁺ | 162.0681 | 162.07 |
| [M-H]⁻ | 161.0608 | 161.06 |
| [M-COOH]⁺ | 117.0704 | 117.07 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Dissolve 1 mg of trans-2-phenylcyclopropane-1-carboxylic acid in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Injection : Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method :
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the presence of the phenyl and carboxyl groups. A prominent fragment is often the loss of the carboxyl group (-45 Da), leading to a C₉H₉⁺ fragment at m/z 117.[7]
Elucidating the Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.
Expertise in Action: Interpreting ¹H NMR for Stereochemistry
The ¹H NMR spectrum is crucial for confirming the trans relationship between the phenyl and carboxylic acid groups. This is determined by the coupling constants (J-values) between the protons on the cyclopropane ring.
-
Proton Assignments : The cyclopropane ring has three protons. Let's denote them as H1 (attached to C1, bearing the COOH), H2 (attached to C2, bearing the Ph), and H3/H3' (the two methylene protons at C3).
-
Key Coupling Constants : In cyclopropane systems, the vicinal coupling constant for cis protons (Jcis) is typically larger (7-11 Hz) than that for trans protons (Jtrans, 3-7 Hz).[8] Therefore, the coupling between H1 and H2 in the trans isomer is expected to be small.
-
Chemical Shifts : The acidic proton of the carboxyl group is expected to be a broad singlet far downfield (~10-13 ppm).[9][10] The aromatic protons of the phenyl group will appear in the 7.2-7.4 ppm region. The cyclopropyl protons are deshielded by the adjacent substituents and will appear further downfield than in unsubstituted cyclopropane.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (Hz) |
|---|---|---|---|
| -COOH | ~12.0 (broad s) | ~175-180 | N/A |
| Phenyl C-H | ~7.2-7.4 (m) | ~126-140 | Aromatic couplings |
| C1-H | ~2.5-2.8 (m) | ~25-30 | Jtrans(H1,H2) ≈ 3-7 Hz |
| C2-H | ~2.0-2.3 (m) | ~28-33 | Jcis(H2,H3) ≈ 7-11 Hz |
| C3-H ₂ | ~1.3-1.8 (m) | ~15-20 | Jtrans(H2,H3') ≈ 3-7 Hz |
Note: Exact chemical shifts are solvent-dependent. Data synthesized from typical values for carboxylic acids and phenylcyclopropanes.[8][11]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation : Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).
-
The spectral width should cover from -1 to 14 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The carboxyl carbon should be identifiable in the 170-185 ppm region.[11]
-
-
2D NMR (COSY) :
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks. This will visually confirm the coupling between H1, H2, and the H3 protons.
-
The following diagram illustrates the key correlations expected in a COSY spectrum that help validate the structure.
Caption: Key proton-proton couplings confirming connectivity.
Probing Functional Groups: Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For trans-2-phenylcyclopropane-1-carboxylic acid, FTIR provides definitive evidence for the carboxylic acid and the phenyl group.
Trustworthiness through Characteristic Frequencies
The IR spectrum of a carboxylic acid is dominated by two highly characteristic absorptions:
-
O-H Stretch : A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[9][12]
-
C=O Stretch : A sharp, intense absorption typically found between 1690 and 1760 cm⁻¹. For a dimerized carboxylic acid conjugated with the cyclopropane ring, this band is expected near 1700 cm⁻¹.[12][13]
Additional key bands include the C-O stretch (1210-1320 cm⁻¹) and aromatic C-H and C=C stretches.[12]
Table 3: Key Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxyl O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxyl C=O | Stretch | 1690 - 1720 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |
| Carboxyl C-O | Stretch | 1210 - 1320 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups.
The Synergy of Experiment and Theory: Computational Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful validation and predictive tool. It allows us to calculate the lowest energy conformation of the molecule and predict its spectroscopic properties, which can then be compared directly with experimental data.
Authoritative Grounding: Validating Experimental Findings
A DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) can provide:
-
Optimized Geometry : The most stable 3D structure, from which bond lengths, bond angles, and dihedral angles can be measured. This can predict the relative orientation of the phenyl and carboxyl groups.[14]
-
Predicted NMR Spectra : Calculated chemical shifts that, after scaling, should correlate linearly with the experimental values, aiding in the assignment of complex signals.
-
Predicted IR Frequencies : Calculated vibrational frequencies that correspond to the experimental IR peaks. This helps to assign specific molecular motions to each absorption band.
The workflow below illustrates how computational and experimental techniques are integrated for a comprehensive structural analysis.
Caption: Integrated workflow for structural elucidation.
Absolute Confirmation: Single-Crystal X-ray Diffraction
While the combination of spectroscopy and computational modeling provides an exceptionally detailed structural picture, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure, including absolute stereochemistry if a single enantiomer is analyzed.
Protocol for Crystallization and Analysis
-
Crystal Growth : High-quality single crystals are required. This is often the most challenging step.
-
Method : Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Procedure : Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.
-
-
Crystal Mounting : Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection : Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement : The diffraction pattern is used to solve the electron density map of the crystal, and the atomic positions are refined to yield a final structure.
The resulting crystallographic information file (CIF) provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding in the crystal lattice. This data would definitively confirm the trans configuration and reveal the solid-state conformation and packing.
Conclusion: A Unified Structural Model
Through the synergistic application of mass spectrometry, NMR and IR spectroscopy, computational modeling, and X-ray crystallography, a complete and validated structural model of trans-2-phenylcyclopropane-1-carboxylic acid is achieved. Each technique provides a unique and essential piece of the puzzle: MS confirms the formula, IR identifies the key functional groups, NMR elucidates the precise connectivity and stereochemistry in solution, and X-ray diffraction provides the definitive solid-state structure. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical foundation for any further research or development in the fields of medicinal chemistry and materials science.
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The Phenylcyclopropane Carboxamide Scaffold: A Comprehensive Analysis of its Electronic and Steric Properties for Advanced Drug Design
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phenylcyclopropane carboxamide (PCC) scaffold has emerged as a structure of significant interest in medicinal chemistry, primarily owing to its unique combination of electronic and steric characteristics.[1][2][3] Functioning as a rigid, three-dimensional bioisostere of the conventional phenyl ring, the PCC moiety offers a sophisticated tool for modulating a compound's physicochemical and pharmacological properties.[4][5][6] This guide provides a detailed exploration of the fundamental principles governing the PCC scaffold, from the quantum-mechanical nature of its electronic structure to the practical implications of its conformational rigidity. We will delve into the synthetic strategies for accessing these molecules, the analytical techniques for their characterization, and the rationale for their successful application in modern drug discovery programs.
Chapter 1: The Phenylcyclopropane Carboxamide Scaffold: A Bioisosteric Perspective
In the quest to optimize drug candidates, medicinal chemists often seek to replace problematic moieties, like the flat, metabolically susceptible phenyl ring, with surrogates that retain biological activity while improving drug-like properties—a strategy known as bioisosteric replacement.[5][7] The "escape from flatland" is a prevailing trend in drug design, favoring three-dimensional scaffolds to enhance solubility, reduce off-target effects, and improve protein-ligand interactions.[4]
The phenylcyclopropane core is an exemplary non-classical bioisostere of a substituted phenyl group. Its rigid structure locks pendant groups in well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target.[1][3] Unlike flexible alkyl chains, the cyclopropane ring's defined conformation provides a predictable vector for substituents, making it an invaluable tool for probing the topology of binding pockets.
Caption: Rationale for using the PCC scaffold as a phenyl bioisostere.
Chapter 2: Unraveling the Electronic Landscape
The electronic properties of the PCC scaffold are non-intuitive and stem from the unique nature of the cyclopropane ring. Unlike the sp³ hybridization in alkanes or the sp² in alkenes, the carbon atoms in cyclopropane are best described by a model involving "bent bonds," which confers significant p-character to the C-C bonds.[8] This feature allows the cyclopropane ring to engage in electronic communication with adjacent π-systems, such as a phenyl ring.
Walsh Orbitals and Phenyl Ring Conjugation
The bonding in cyclopropane can be described by a set of Walsh orbitals. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring possess π-like symmetry, enabling them to overlap effectively with the p-orbitals of an attached phenyl ring. This interaction, often termed "through-bond" or "through-space" conjugation, allows for the delocalization of electron density between the two rings.[9][10][11][12][13] This electronic linkage is fundamental to the PCC's ability to mimic the electronic character of styrenyl or other conjugated systems while maintaining a saturated, rigid core.
The extent of this conjugation is influenced by the relative orientation of the phenyl and cyclopropane rings. The preferred conformation is typically the "bisected" geometry, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, maximizing orbital overlap.
Caption: Conjugation between phenyl p-orbitals and cyclopropane Walsh orbitals.
Computational Insights
Density Functional Theory (DFT) calculations are invaluable for visualizing these electronic effects.[14][15][16] Electrostatic potential maps reveal how electron density is distributed across the molecule, influenced by substituents on both the phenyl ring and the carboxamide nitrogen. This analysis is critical for predicting interactions with polar residues in a protein active site.
Chapter 3: Defining Three-Dimensional Space: Steric and Conformational Properties
The defining steric feature of the PCC scaffold is its rigidity. The three-membered ring severely restricts bond rotation, presenting substituents to the surrounding environment in a highly predictable manner.[1][2][3] The primary source of conformational flexibility in a PCC molecule arises from rotation around the C(cyclopropyl)-C(amide) and C(amide)-N bonds.
Conformational Analysis
The overall shape of a PCC molecule is determined by a few key dihedral angles. Understanding the energetic landscape of these rotations is crucial for predicting the bioactive conformation.[17]
-
Experimental Methods : The most powerful techniques for determining solid-state conformation are single-crystal X-ray diffraction (XRD) and for solution-state preferences, Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19][20][21] NOE (Nuclear Overhauser Effect) experiments in NMR can provide through-space proton-proton distances, helping to elucidate the preferred solution-phase conformation.[22]
-
Computational Methods : In the absence of experimental data, computational methods like Monte Carlo Multiple Minimum (MCMM) or low-mode sampling can be used to explore the conformational space and identify low-energy structures.[23][24] Quantum mechanical calculations can then refine the energies of these conformers.[25][26]
Table 1: Typical Geometric Parameters of a 1-Phenylcyclopropane-1-carboxamide Core
| Parameter | Typical Value | Causality Behind the Value |
| C-C (cyclopropane) bond length | ~1.51 Å | Shorter than a typical alkane C-C bond due to increased s-character in the C-H bonds and bent C-C bonds. |
| C(phenyl)-C(cyclopropyl) bond length | ~1.47 Å | Shorter than a typical sp²-sp³ bond, indicating partial double bond character due to conjugation. |
| C(cyclopropyl)-C(amide) bond length | ~1.50 Å | Typical sp³-sp² single bond length. |
| N-C(amide) bond length | ~1.33 Å | Shorter than a typical C-N single bond due to amide resonance, indicating partial double bond character. |
| Phenyl-Cyclopropyl Dihedral Angle | 0° (eclipsed) or 90° (bisected) | The bisected conformation is electronically favored due to maximal orbital overlap, but steric clashes can favor the eclipsed form. |
| C(cyclopropyl)-C(amide) Torsion Angle | Varies | Rotation around this bond determines the orientation of the amide group relative to the phenyl ring, a key factor in receptor binding. |
Chapter 4: Synthesis and Characterization: A Practical Guide
The synthesis of PCCs is generally robust and can be approached in a modular fashion, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The core strategy involves the formation of the 1-phenylcyclopropane carboxylic acid intermediate, followed by a standard amide coupling reaction.[1][3]
Synthetic Workflow
Caption: General workflow for PCC synthesis and characterization.
Experimental Protocol: Synthesis of N-benzyl-1-phenylcyclopropane-1-carboxamide
This protocol is a representative example and serves as a self-validating system. Successful characterization at each step confirms the integrity of the intermediates.
-
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile.
-
Rationale : This step establishes the core phenylcyclopropane ring system via a phase-transfer-catalyzed alkylation.[1][3]
-
To a stirred solution of phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in toluene, add tetrabutylammonium bromide (TBAB, 0.1 eq) and a 50% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to 60 °C and stir vigorously for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
-
-
Step 2: Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid.
-
Rationale : Harsh acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile to the corresponding carboxylic acid.[1][3]
-
Suspend 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 110 °C) for 12-18 hours.
-
Cool the reaction mixture in an ice bath. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Amide Coupling to form N-benzyl-1-phenylcyclopropane-1-carboxamide.
-
Rationale : HATU is a highly efficient coupling reagent that minimizes racemization and works well for forming sterically hindered amides. DIPEA is used as a non-nucleophilic base.[3]
-
Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final product.
-
Spectroscopic Characterization
-
¹H NMR : The cyclopropyl protons are highly characteristic, appearing as diastereotopic multiplets in the upfield region (typically δ 1.2–1.8 ppm). Their distinct signals are a key indicator of the ring's integrity.[8][27][28]
-
¹³C NMR : The cyclopropyl carbons also appear at high field (δ 10–35 ppm), which is diagnostic for the strained ring system.[29][30][31]
-
IR Spectroscopy : Look for a strong C=O stretch for the amide (~1640-1680 cm⁻¹), an N-H stretch for secondary amides (~3300 cm⁻¹), and a characteristic C-H stretch for the cyclopropane ring at a high wavenumber (~3080 cm⁻¹).[32][33]
Chapter 5: Application in Drug Discovery
The unique properties of the PCC scaffold have been successfully leveraged in several therapeutic areas. Its ability to rigidly position pharmacophoric elements while maintaining favorable electronic interactions makes it a powerful tool for lead optimization.
-
Anticancer Agents : Phenylcyclopropane carboxamide derivatives have been shown to possess antiproliferative activity against various cancer cell lines. The rigid scaffold can orient substituents to maximize interactions with target proteins, leading to potent inhibition.[1][2][3]
-
NLRP3 Inflammasome Inhibitors : The NLRP3 inflammasome is a target for various inflammatory diseases. N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been discovered as potent inhibitors, where the cyclopropane core likely serves to correctly position the two aryl rings for optimal binding.[34]
-
Metabolic Stability : The cyclopropane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than a corresponding benzylic position or an unsaturated bond.[35] Replacing a metabolically liable phenyl group with a PCC can therefore improve a compound's pharmacokinetic profile.
Conclusion
Phenylcyclopropane carboxamides are more than just simple scaffolds; they are sophisticated chemical tools that offer drug designers fine control over molecular properties. Their unique combination of electronic conjugation, reminiscent of an unsaturated system, and the steric rigidity of a saturated ring allows for the creation of potent and selective modulators of biological targets. A thorough understanding of their synthesis, conformational preferences, and underlying electronic structure, as detailed in this guide, is essential for any scientist seeking to exploit the full potential of this remarkable structural motif in the development of next-generation therapeutics.
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(PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]
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Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. PubMed. Available at: [Link]
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potential pharmacological applications of trans-2-Phenylcyclopropanecarboxylic acid
An In-Depth Technical Guide to the Potential Pharmacological Applications of trans-2-Phenylcyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword
The rigid, strained three-membered ring of the cyclopropane scaffold has long intrigued medicinal chemists, offering a unique conformational constraint that can impart potent and selective biological activity. This compound (t-2-PCCA) stands as a pivotal molecule in this class, not primarily for its own direct therapeutic effects, but as a critical precursor to a family of compounds with profound pharmacological implications. This guide delves into the core pharmacological applications stemming from the t-2-PCCA scaffold, with a primary focus on the inhibition of key enzymes in epigenetic regulation and neurotransmission. We will explore the mechanistic underpinnings of these interactions, provide actionable experimental protocols, and offer insights into the synthetic pathways that begin with this versatile intermediate.
Introduction to this compound
This compound is an organic compound featuring a cyclopropane ring substituted with a phenyl group and a carboxylic acid functional group in a trans configuration.[1][2] This specific stereochemistry is crucial for the biological activity of its derivatives. While t-2-PCCA itself has shown some inhibitory activity against enzymes like 1-aminocyclopropane-1-carboxylic acid oxidase in plants, its primary significance in pharmacology is as a key building block for the synthesis of more potent molecules, most notably trans-2-phenylcyclopropylamine (tranylcypromine).[1][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 86-88 °C |
| CAS Number | 939-90-2 |
The Major Pharmacological Application: Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
The most significant and intensely researched application of the t-2-PCCA scaffold lies in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme.
The Role of LSD1 in Epigenetics and Oncology
LSD1 plays a critical role in transcriptional regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), and mono- and dimethylated lysine 9 of histone H3 (H3K9me1/2).[4] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene silencing. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. Aberrant expression and activity of LSD1 have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia, prostate cancer, and neuroblastoma, making it a compelling therapeutic target.[4][5] Inhibition of LSD1 can restore the expression of abnormally silenced tumor suppressor genes.[5]
Mechanism of LSD1 Inhibition by Tranylcypromine
Tranylcypromine (trans-2-phenylcyclopropylamine or t-2-PCPA), derived from t-2-PCCA, is a mechanism-based, irreversible inhibitor of LSD1.[6][7] The inhibitory process is initiated by the enzyme's own catalytic mechanism. LSD1 oxidizes the amine group of tranylcypromine, which then forms a covalent adduct with the FAD cofactor, effectively inactivating the enzyme.[6][7] This irreversible binding provides a durable pharmacodynamic effect.
Caption: Mechanism of irreversible LSD1 inhibition by tranylcypromine.
Structure-Activity Relationship (SAR) and Next-Generation Inhibitors
While tranylcypromine is a potent LSD1 inhibitor, it is not selective and also inhibits monoamine oxidases (MAO-A and MAO-B), leading to potential side effects.[6] This has driven extensive research to develop derivatives with improved potency and selectivity for LSD1.[4][5] Modifications have been explored at the phenyl ring, cyclopropyl ring, and the amine group of the t-2-PCPA scaffold to enhance interactions within the LSD1 active site and reduce affinity for MAOs.[4][8]
| Compound | Target | k_inact / K_I (M⁻¹s⁻¹) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| Tranylcypromine (t-2-PCPA) | LSD1 | ~44 | 1x | 1x |
| S2101 | LSD1 | 4560 | Weaker MAO inhibition | Weaker MAO inhibition |
Note: This table is illustrative. Actual values can vary based on assay conditions.
Monoamine Oxidase (MAO) Inhibition: The Historical Context
Historically, the amine derivative of t-2-PCCA, tranylcypromine, was first developed and marketed as an antidepressant under the trade name Parnate.[1] Its therapeutic effect stems from the irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting their degradation, tranylcypromine increases the synaptic levels of these neurotransmitters, alleviating depressive symptoms.
The shared FAD-dependent catalytic mechanism between MAOs and LSD1 explains the cross-reactivity of tranylcypromine.[4][6] While clinically effective for depression, the non-selective nature of early MAO inhibitors necessitates dietary restrictions (avoiding tyramine-rich foods) to prevent hypertensive crises. The development of more selective LSD1 inhibitors aims to minimize these MAO-related effects for oncology applications.[5]
Other Potential Pharmacological Applications
While LSD1 and MAO inhibition are the most well-documented applications, the t-2-PCCA scaffold and its derivatives show promise in other therapeutic areas:
-
Serotonin Receptor Modulation: Preliminary studies suggest that derivatives of t-2-PCCA may interact with serotonin receptors, indicating potential applications in treating mood disorders or other neurological conditions through mechanisms distinct from MAO inhibition.[1]
-
Anti-inflammatory and Analgesic Properties: Some research has indicated that derivatives of t-2-PCCA may possess anti-inflammatory and analgesic effects, although this remains an area requiring more in-depth investigation.[1]
-
Broader Enzyme Inhibition: The cyclopropane ring is a versatile scaffold. For instance, derivatives of 2-substituted-cyclopropane-1-carboxylic acids have been designed as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in pathogenic microorganisms, highlighting its potential in developing novel antibiotics.[9]
Synthetic Methodologies
The synthesis of pharmacologically active derivatives begins with the construction of the t-2-PCCA core.
Synthesis of this compound
A common and efficient method for synthesizing racemic t-2-PCCA starts from trans-cinnamic acid.[10]
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Methodological & Application
Application Note & Protocol: A Guide to the Stereospecific Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
Abstract: This document provides a detailed protocol for the stereospecific synthesis of trans-2-Phenylcyclopropanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The synthesis commences with the readily available trans-cinnamic acid and proceeds through a two-step sequence involving esterification followed by a diastereoselective cyclopropanation. The chosen methodology, centered around the well-established Simmons-Smith reaction, ensures high stereochemical fidelity, yielding the desired trans isomer with excellent purity. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the mechanistic underpinnings and critical experimental parameters.
Introduction and Strategic Overview
This compound is a key structural motif found in a variety of biologically active molecules. Its rigid, three-membered ring system imparts unique conformational constraints, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents. A notable application is its role as a precursor to tranylcypromine, a monoamine oxidase inhibitor used in the treatment of depression.[1][2] The stereochemistry of the cyclopropane ring is crucial for its biological activity, necessitating synthetic routes that offer precise control over the relative orientation of the phenyl and carboxyl groups.
The synthesis of cyclopropanes from alkenes is a cornerstone of modern organic chemistry. Several methods exist, including those employing diazo compounds, transition-metal catalysis, and sulfur ylides (the Corey-Chaykovsky reaction).[3][4][5] However, for the stereospecific conversion of an alkene to a cyclopropane, the Simmons-Smith reaction is a particularly reliable and well-understood method.[3][6][7] This reaction involves an organozinc carbenoid that adds to both carbons of the alkene double bond in a concerted fashion, thereby preserving the stereochemistry of the starting material.[8][9]
Our synthetic strategy, therefore, involves a two-stage process:
-
Esterification of trans-cinnamic acid: The carboxylic acid functionality of trans-cinnamic acid is first protected as a methyl ester. This is a critical step as the free carboxylic acid can interfere with the organozinc reagent used in the subsequent cyclopropanation. While diazomethane is a highly efficient reagent for this transformation, its extreme toxicity and explosive nature warrant the use of safer, more contemporary methods where possible.[10][11][12] For the purposes of this protocol, we will detail the use of diazomethane due to its historical prevalence and high yield, but will also provide extensive safety guidelines.
-
Stereospecific Cyclopropanation: The resulting methyl trans-cinnamate undergoes a Simmons-Smith cyclopropanation. The stereochemistry of the starting alkene is retained in the product, leading to the formation of methyl trans-2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester to afford the target molecule, this compound.
This approach is summarized in the workflow diagram below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | ≥98% | Sigma-Aldrich |
| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | C₈H₁₀N₂O₃S | 214.24 | 99% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Potassium hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |
| Diiodomethane | CH₂I₂ | 267.84 | 99% | Sigma-Aldrich |
| Zinc dust | Zn | 65.38 | <10 µm | Sigma-Aldrich |
| Copper(I) chloride | CuCl | 98.99 | 99% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric acid | HCl | 36.46 | 37% (aq.) | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | Sigma-Aldrich |
Stage 1: Methyl Esterification of trans-Cinnamic Acid using Diazomethane
CAUTION: Diazomethane is a highly toxic, carcinogenic, and explosive gas.[11][12][13] This procedure must be performed in a well-ventilated fume hood with a blast shield. Use only fire-polished glassware with no scratches, and avoid ground glass joints.[11][14] Wear appropriate personal protective equipment, including a face shield and double gloves.[13]
Protocol:
-
Preparation of Diazomethane Solution:
-
In a 250 mL two-necked round-bottom flask equipped with a dropping funnel and a condenser, place 30 mL of a 50% aqueous potassium hydroxide solution and 100 mL of diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of Diazald® (10.7 g, 50 mmol) in 100 mL of diethyl ether from the dropping funnel over 20-30 minutes with gentle stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 40-50 °C in a water bath to distill the ethereal solution of diazomethane.
-
Collect the yellow distillate in a receiving flask cooled in an ice bath. The distillation is complete when the distillate becomes colorless. This will yield an approximately 0.2-0.4 M solution of diazomethane in ether.
-
-
Esterification Reaction:
-
Dissolve trans-cinnamic acid (7.41 g, 50 mmol) in 150 mL of diethyl ether in a 500 mL Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared ethereal diazomethane solution dropwise with gentle swirling until the yellow color of diazomethane persists and nitrogen evolution ceases.[15][16]
-
Allow the reaction mixture to stand at 0 °C for 10 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.[13]
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl trans-cinnamate as a white solid. The product is typically of sufficient purity for the next step.
-
Stage 2: Simmons-Smith Cyclopropanation and Hydrolysis
Protocol:
-
Preparation of the Zinc-Copper Couple:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (9.8 g, 150 mmol) and a solution of copper(I) chloride (1.49 g, 15 mmol) in 150 mL of anhydrous diethyl ether.
-
Stir the suspension vigorously under a nitrogen atmosphere for 30 minutes.
-
-
Cyclopropanation Reaction:
-
To the activated zinc-copper couple, add a solution of methyl trans-cinnamate (from Stage 1, approx. 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Slowly add diiodomethane (26.8 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic, and a gentle reflux should be maintained.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the unreacted zinc-copper couple. Wash the filter cake with diethyl ether (3 x 50 mL).
-
Combine the filtrates and wash with saturated ammonium chloride solution (2 x 75 mL), saturated sodium bicarbonate solution (2 x 75 mL), and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl trans-2-phenylcyclopropanecarboxylate as a pale yellow oil.
-
-
Hydrolysis:
-
To the crude ester, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 100 mL of a 1:1 mixture of water and ethanol.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure this compound as white needles.[1]
-
Characterization and Expected Results
| Compound | Form | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Methyl trans-cinnamate | White solid | 34-38 | 7.71 (d, 1H), 7.50-7.30 (m, 5H), 6.45 (d, 1H), 3.80 (s, 3H) |
| This compound | White needles | 86-88[17] | 12.0 (br s, 1H), 7.35-7.10 (m, 5H), 2.65 (ddd, 1H), 1.95 (ddd, 1H), 1.65 (ddd, 1H), 1.35 (ddd, 1H)[18][19] |
Mechanistic Insight: The Simmons-Smith Reaction
The stereospecificity of the Simmons-Smith reaction is a direct consequence of its concerted mechanism. The organozinc carbenoid, iodomethylzinc iodide (IZnCH₂I), is believed to coordinate to the alkene in a "butterfly-type" transition state.[3] The methylene group is then transferred to the same face of the double bond, resulting in a syn-addition and the formation of the cyclopropane ring. This ensures that the trans geometry of the starting methyl cinnamate is faithfully translated to the trans relationship between the phenyl and methoxycarbonyl groups in the cyclopropane product.
Caption: A simplified representation of the Simmons-Smith reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in esterification | Incomplete reaction | Ensure an excess of diazomethane is used (persistent yellow color). |
| Decomposition of diazomethane | Prepare and use the diazomethane solution immediately. Avoid exposure to light and rough surfaces. | |
| Low yield in cyclopropanation | Inactive zinc-copper couple | Ensure the zinc dust is finely powdered and the activation is performed under an inert atmosphere. |
| Incomplete reaction | Increase the reaction time or use a more reactive carbenoid precursor like diethylzinc (Furukawa modification).[20] | |
| Mixture of cis and trans isomers | Isomerization of starting material | Ensure the starting trans-cinnamic acid is pure. Isomerization is unlikely under the reaction conditions. |
| Incomplete hydrolysis | Insufficient base or reaction time | Use a larger excess of NaOH and ensure the reaction is heated at reflux for the specified time. |
References
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- Fustero, S., et al. (2011). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Chemical Science.
- University of Illinois Division of Research Safety. Diazomethane.
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Eisenbraun, E. J., et al. (1971). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Journal of Chemical Education. [Link]
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Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
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Concellón, J. M., et al. (2004). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters. [Link]
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Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis. [Link]
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Panda, J., & Sahu, S. (2019). Remarkably high homoselectivity in [2 + 2] photodimerization of trans-cinnamic acids in multicomponent systems. Photochemical & Photobiological Sciences. [Link]
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Wang, Y., et al. (2022). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Catalysts. [Link]
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Kim, S. Y., et al. (2021). Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum. Microbial Cell Factories. [Link]
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Application Notes and Protocols for the Enantioselective Separation of 2-Phenylcyclopropanecarboxylic Acid Isomers Using Chiral Auxiliaries
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective separation of trans-2-phenylcyclopropanecarboxylic acid isomers. The methodology leverages the formation of diastereomeric salts with a chiral auxiliary, followed by fractional crystallization and subsequent liberation of the enantiomerically pure acids. This application note is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step instructions to achieve high enantiomeric purity.
Introduction: The Significance of Chiral 2-Phenylcyclopropanecarboxylic Acid
Optically pure 2-arylcyclopropane-1-carboxylic acids are crucial building blocks in the synthesis of a variety of pharmaceuticals.[1] The specific stereochemistry of these molecules is often paramount to their biological activity and therapeutic efficacy. This compound, a key intermediate, possesses two stereocenters, leading to a pair of enantiomers.[2][3] The ability to isolate these enantiomers in high purity is essential for the development of stereochemically defined active pharmaceutical ingredients (APIs). This guide focuses on a classical yet highly effective method for resolving the racemic mixture of this compound: the use of a chiral auxiliary to induce the formation of separable diastereomers.
Principle of Enantioselective Separation via Diastereomeric Salt Formation
Enantiomers, being mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, making their direct separation challenging. The core strategy outlined here involves the conversion of the enantiomeric mixture into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by conventional laboratory techniques such as fractional crystallization.[4]
The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (the chiral auxiliary) in an acid-base reaction to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: The resulting diastereomeric salts are separated based on their differential solubility in a suitable solvent. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.
-
Liberation of the Enantiopure Acid: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylic acid and a strong base to deprotonate the chiral auxiliary, allowing for the isolation of the enantiomerically pure carboxylic acid.
This entire workflow is a self-validating system; the successful separation of the diastereomers directly translates to the enantiomeric purity of the final product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the chiral auxiliary.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥95% | Sigma-Aldrich |
| (R)-(+)-1-Phenylethylamine | ≥99% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 2 M | VWR |
| Sodium hydroxide (NaOH) | 2 M | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Acros Organics |
Workflow Diagram
Caption: Workflow for the resolution of 2-phenylcyclopropanecarboxylic acid.
Protocol 1: Formation of Diastereomeric Salts
The causality behind this step lies in the acid-base reaction between the carboxylic acid and the amine to form salts. By using an enantiomerically pure amine, the resulting salts are diastereomers.
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (61.7 mmol) of racemic this compound in 150 mL of hot methanol.
-
In a separate beaker, add 7.47 g (61.7 mmol) of (R)-(+)-1-phenylethylamine to 20 mL of methanol.
-
Slowly add the amine solution to the hot solution of the carboxylic acid with gentle swirling.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salts will begin to precipitate.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystallization.
Protocol 2: Fractional Crystallization
This step exploits the differing solubilities of the diastereomeric salts. The less soluble salt will crystallize out of the solution, allowing for a physical separation.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol (approx. 20 mL) to remove any adhering mother liquor.
-
Transfer the crystals to a clean flask. The mother liquor, which is enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.
-
To improve the diastereomeric purity of the crystals, a recrystallization step can be performed. Dissolve the crystals in a minimum amount of hot methanol, allow it to cool slowly, and collect the purified crystals by vacuum filtration as described above.
Protocol 3: Liberation of the Enantiopure Carboxylic Acid
The purpose of this step is to break the ionic bond of the diastereomeric salt to recover the free carboxylic acid and the chiral auxiliary.
-
Suspend the crystalline diastereomeric salt in approximately 100 mL of diethyl ether.
-
Transfer the suspension to a separatory funnel and add 100 mL of 2 M HCl.
-
Shake the funnel vigorously. The carboxylic acid will be protonated and dissolve in the ether layer, while the protonated amine will move to the aqueous layer.
-
Separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
The other enantiomer can be recovered from the mother liquor from step 3.4.3 by following the same procedure outlined in this section.
Characterization and Data Analysis
The enantiomeric purity of the resolved acid should be determined by a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Analysis
A typical chiral HPLC setup for the analysis of 2-phenylcyclopropanecarboxylic acid would involve a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series).[5]
| Parameter | Condition |
| Column | Chiralpak® AD-H (or equivalent) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Expected Results
The success of the resolution is dependent on the difference in solubility of the diastereomeric salts. With careful execution of the fractional crystallization, high diastereomeric and consequently high enantiomeric purities can be achieved.
| Parameter | Expected Value |
| Yield of resolved enantiomer | 30-45% (per enantiomer) |
| Diastereomeric excess (d.e.) | >95% (after recrystallization) |
| Enantiomeric excess (e.e.) | >95% |
Conclusion
The use of chiral auxiliaries for the formation and subsequent separation of diastereomeric salts is a robust and scalable method for the resolution of racemic this compound. The protocols detailed in this application note provide a clear and logical workflow for researchers to obtain enantiomerically pure isomers, which are vital for the advancement of pharmaceutical research and development. The principles outlined are broadly applicable to the resolution of other chiral carboxylic acids.
References
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ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. (2024-04-09). [Link]
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ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Hamilton, D. G. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006-10). [Link]
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ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]
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Al-Saeed, F. A., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, NIH. [Link]
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Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020-02-17). [Link]
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Al-Majed, A. A., et al. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. (2021-04-06). [Link]
-
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Chemistry LibreTexts. 5.9: Racemic Mixtures and the Resolution of Enantiomers. (2024-07-30). [Link]
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PubMed. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. [Link]
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ResearchGate. trans-(1 R,2 R)-1Benzyl2-phenylcyclopropanecarboxylic acid. (2025-08-06). [Link]
-
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Application Notes & Protocols: Leveraging the trans-2-Phenylcyclopropanecarboxylic Acid Scaffold for the Design of Novel Serotonin Receptor Ligands
Introduction: The Strategic Value of the Phenylcyclopropyl Moiety
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of neuropharmacology, implicated in processes ranging from mood and cognition to physiological homeostasis.[1][2] Consequently, the design of selective ligands for 5-HT receptor subtypes is a critical endeavor in the development of therapeutics for psychiatric and neurological disorders.[3][4] The trans-2-phenylcyclopropyl scaffold, a conformationally restricted phenylethylamine analogue, serves as a privileged structure in this pursuit. Its most famous derivative, tranylcypromine (trans-2-phenylcyclopropylamine), is a well-known monoamine oxidase inhibitor, but the inherent structural features of this scaffold offer vast potential for targeted serotonin receptor interactions.[5]
This guide provides a comprehensive overview of the strategic use of trans-2-phenylcyclopropanecarboxylic acid as a pivotal intermediate in the synthesis and evaluation of novel serotonin receptor ligands. We will delve into the rationale behind its use, structure-activity relationships (SAR), and provide detailed protocols for the characterization of these compounds.
Part 1: The Core Scaffold: Synthesis and Stereochemical Considerations
The therapeutic utility of phenylcyclopropyl derivatives is profoundly influenced by their stereochemistry. The trans configuration is generally favored for potent activity at many CNS targets. Furthermore, the resolution of the racemic mixture into its individual (1R,2R) and (1S,2S) enantiomers is often a critical step, as biological targets frequently exhibit stereospecific recognition, leading to one enantiomer possessing the desired activity while the other may be inactive or contribute to off-target effects.
This compound is the key chiral building block for producing these enantiomerically pure ligands.[6] Its synthesis can be approached through several established routes, often starting from trans-cinnamic acid or its derivatives.[6] Subsequent chiral resolution, for instance, through diastereomeric salt formation or enzymatic methods, yields the optically pure acids. These enantiopure acids are then converted, typically via Curtius or Hofmann rearrangement, to the corresponding primary amines, which serve as the direct precursors to the final ligands.[6]
Part 2: Structure-Activity Relationships (SAR) at 5-HT₂ Receptors
The 5-HT₂ subfamily of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C) are critical targets for neuropsychiatric drugs.[3] Activation of 5-HT₂ₐ is associated with hallucinogenic effects, while 5-HT₂ₑ agonism has been linked to cardiac valvulopathy, making selectivity a paramount concern for therapeutic development.[3][4] The 5-HT₂C receptor, in particular, is a promising target for treating schizophrenia, obesity, and other CNS disorders.[4][7] Research into trans-2-phenylcyclopropylamine derivatives has yielded potent and selective 5-HT₂C agonists.
The core strategy involves using the enantiopure this compound to generate a primary amine, which is then elaborated. Key SAR insights include:
-
Phenyl Ring Substitution: Modifications to the phenyl ring are crucial for tuning potency and selectivity.
-
N-Substitution: Modification of the primary amine provides another vector for optimization.
-
N-Methylation: While N-methylation can sometimes reduce activity, in certain scaffolds (e.g., with a 2-methoxyphenyl group), it can maintain or even enhance 5-HT₂C potency and introduce functional selectivity, favoring G-protein signaling over β-arrestin recruitment.[7]
-
Larger N-Substituents: Exploring a range of N-alkyl or N-benzyl groups can modulate physicochemical properties and receptor interactions.[7]
-
Table 1: Example SAR Data for 5-HT₂C Receptor Agonists Derived from the Phenylcyclopropyl Scaffold
| Compound ID | Phenyl Substitution | N-Substitution | 5-HT₂C EC₅₀ (nM) | 5-HT₂ₐ Selectivity (Fold vs. 5-HT₂C) | Reference |
| (+)-15a | 2-Methoxy | Methyl | 23 | - | [7] |
| Compound 8 | 2-Cyclopropylmethoxy, 5-Fluoro | H | 21 | Moderate | [3] |
| (+)-16b | 2-Allyloxy, 5-Fluoro | H | 4.2 | 89-fold | [8][9] |
This table presents representative data synthesized from the literature to illustrate SAR trends.
Part 3: Experimental Protocols for Ligand Characterization
Once novel ligands are synthesized, a systematic evaluation of their pharmacological profile is necessary. This involves determining their binding affinity (how tightly they bind) and functional activity (whether they activate or block the receptor).
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol determines the affinity of a test compound for a specific serotonin receptor (e.g., 5-HT₂ₐ or 5-HT₂C) by measuring its ability to compete with a known high-affinity radioligand.[1]
Rationale: The inhibition constant (Kᵢ) is a measure of the affinity of the test ligand. A lower Kᵢ value indicates a higher binding affinity. This assay is fundamental for confirming target engagement and assessing selectivity across different receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₂ₐ or 5-HT₂C).
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., 4 mM CaCl₂).
-
Test Compounds: Serial dilutions of the novel synthesized ligands.
-
Non-specific Agent: A high concentration of a known non-radioactive ligand (e.g., 10 µM mianserin) to determine non-specific binding.
-
96-well Filter Plates: GF/B or GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Scintillation Cocktail & Microplate Scintillation Counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.5% PEI for at least 2 hours at room temperature.[10] Aspirate the PEI solution before use.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
50 µL Assay Buffer (for total binding) or 50 µL non-specific agent (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kₔ value.
-
100 µL of the cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific receptor) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by 3-4 rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Allow the filter mats to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for Agonist/Antagonist Activity
Many serotonin receptors, including the 5-HT₂ subfamily, are Gq-coupled, meaning their activation leads to the release of intracellular calcium stores.[11][12][13] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.
Rationale: This assay determines whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no functional effect. It provides key parameters like EC₅₀ (potency of activation) and Eₘₐₓ (efficacy of activation).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the 5-HT receptor of interest.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.
-
Assay Plate: Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive Dye: Fluo-4 AM, Cal-520 AM, or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells (optional but recommended).
-
Fluorescence Plate Reader: Equipped with an injector and capable of kinetic reads (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with probenecid if used). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
Compound Addition & Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the test compounds (for agonist mode) or a known agonist like serotonin (for antagonist mode, after pre-incubating with test compounds).
-
Immediately begin recording the fluorescence intensity kinetically for 60-120 seconds.
-
Data Analysis:
-
Agonist Mode:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. Efficacy (Eₘₐₓ) is often expressed relative to the response of a full agonist like serotonin.
-
-
Antagonist Mode:
-
The ability of the test compound to inhibit the response to a fixed concentration (e.g., EC₈₀) of a known agonist is measured.
-
The IC₅₀ is determined and can be converted to a functional antagonist constant (Kₑ) using the Schild equation.
-
Part 4: Integrated Drug Discovery Workflow and Data Interpretation
The design of novel ligands is an iterative process. The data obtained from binding and functional assays are used to refine subsequent generations of compounds.
Interpreting the Results:
-
High Affinity, High Potency Agonist: A compound with a low Kᵢ and low EC₅₀ is a potent agonist at the target receptor. The next step is to assess its selectivity against other receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ) and its drug-like properties.
-
High Affinity, No Functional Activity: A compound with a low Kᵢ but no response in the functional assay is likely an antagonist. This can be confirmed by running the assay in antagonist mode.
-
Poor Affinity/Potency: If a compound shows weak binding or functional activity, the SAR data (Table 1) can guide modifications to the structure to improve its properties in the next synthetic cycle.
-
Functional Selectivity: As seen with compound (+)-15a, some ligands may preferentially activate one signaling pathway (G-protein) over another (β-arrestin).[7] Characterizing this "biased agonism" requires additional, more complex assays (e.g., β-arrestin recruitment assays) but can lead to therapeutics with improved side-effect profiles.
Conclusion
This compound is more than just a precursor to a classic antidepressant; it is a versatile and powerful chiral building block for modern drug discovery. Its rigid structure provides a well-defined orientation for interacting with receptor binding pockets, and the established chemistry allows for systematic exploration of structure-activity relationships. By combining rational design with the robust binding and functional assay protocols detailed here, researchers can effectively leverage this scaffold to develop novel, potent, and selective serotonin receptor ligands for the next generation of CNS therapeutics.
References
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Cai, H., et al. (2016). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 59(15), 7237–7248. Available at: [Link]
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Canal, F., et al. (2015). Optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C receptor agonists and their evaluation as potential antipsychotic agents. Journal of Medicinal Chemistry, 58(4), 1992-2002. Available at: [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved from [Link]
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Canal, F., et al. (2015). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. ACS Publications. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid using a chiral pool approach and their incorporation in dipeptides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological profiles of 2-phenylcyclopropylmethylamine-based compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. ResearchGate. Retrieved from [Link]
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Van den Eynde, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(35), 12045–12053. Available at: [Link]
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Roth, B. L. (Ed.). (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. Available at: [Link]
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Satała, G., et al. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 27(19), 6537. Available at: [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]
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Nijmegeers, S., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 46(1), 1-8. Available at: [Link]
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Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Retrieved from [Link]
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Green, H., & Erickson, R. W. (1960). Effect of trans-2-phenylcycloproplylamine upon norepinephrine concentration and monamine oxidase activity of rat brain. The Journal of Pharmacology and Experimental Therapeutics, 129, 237-242. Available at: [Link]
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Application Notes & Protocols: Copper Chromite Spinel Nanoparticles for the Catalytic Synthesis of Cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Cyclopropanation
The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and agrochemical design. Its unique conformational rigidity and electronic properties can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of active pharmaceutical ingredients (APIs).[1][2] Cyclopropanecarboxylic acid and its derivatives are key intermediates in the synthesis of numerous important compounds, including the antidepressant tranylcypromine and various potent enzyme inhibitors.[3][4]
Traditional methods for cyclopropanation, while effective, often rely on stoichiometric, moisture-sensitive, or hazardous reagents. The advancement of heterogeneous catalysis offers a more sustainable, efficient, and scalable alternative. This guide details the application of copper chromite (CuCr₂O₄) spinel nanoparticles as a robust and reusable catalyst for the synthesis of cyclopropanecarboxylic acids, presenting a significant improvement in terms of operational simplicity and environmental impact.[3][5]
Application Notes: Understanding the Catalytic System
The "Why" of Copper Chromite Spinel Nanoparticles (CuCr₂O₄)
The remarkable catalytic efficacy of copper chromite stems from its unique, tetragonally distorted normal spinel structure.[6][7] In this arrangement, Cu²⁺ ions occupy tetrahedral sites while Cr³⁺ ions are located in octahedral sites within the crystal lattice.[7] This specific configuration is believed to be crucial for its catalytic activity in a wide range of chemical transformations, including hydrogenation, oxidation, and, critically for this application, cyclopropanation.[8][9]
Expertise & Experience: The transition to the nanoscale is a deliberate choice to maximize catalytic performance. By synthesizing CuCr₂O₄ as nanoparticles (typically in the 10-60 nm range), we dramatically increase the catalyst's surface-area-to-volume ratio.[6][10] This exposes a greater number of active copper and chromium sites, leading to enhanced reaction rates and catalyst efficiency. Methods like co-precipitation are favored for their simplicity, cost-effectiveness, and ability to produce nanoparticles with high purity and good crystallinity.[7][10]
Proposed Mechanism of Cyclopropanation
While the precise mechanism on the nanoparticle surface is an area of active research, the catalytic cycle is widely believed to proceed through a metal carbene intermediate. The copper sites on the spinel surface are key to this process.
-
Carbene Precursor Activation: The reaction begins with the interaction of a carbene precursor (e.g., iodoform or a diazo compound) with an active copper center on the CuCr₂O₄ nanoparticle surface.
-
Formation of Copper Carbene: This interaction leads to the formation of a highly reactive copper carbene species.
-
Carbene Transfer: The alkene substrate (in this case, an α,β-unsaturated carboxylic acid like trans-cinnamic acid) coordinates to the copper center. The bound carbene is then transferred to the double bond of the alkene in a concerted but potentially asynchronous step, forming the cyclopropane ring.[11][12]
-
Catalyst Regeneration: The cyclopropanated product is released, regenerating the active copper site on the nanoparticle surface, allowing it to enter another catalytic cycle.
Caption: Proposed catalytic cycle for cyclopropanation.
Trustworthiness: The Importance of Catalyst Characterization
A robust and reproducible protocol is self-validating. The performance of this synthesis is directly tied to the quality of the CuCr₂O₄ nanoparticles. Therefore, rigorous characterization of the catalyst is not merely a formality but a critical step to ensure predictable and successful outcomes. Key parameters such as crystal phase purity, particle size, and morphology directly influence catalytic activity.
| Characterization Technique | Purpose | Typical Result for CuCr₂O₄ Nanoparticles |
| Powder X-Ray Diffraction (XRD) | Confirms the pure tetragonal spinel crystal phase and estimates average crystallite size.[6][10] | Peaks corresponding to the CuCr₂O₄ spinel structure; crystallite size typically 10-30 nm.[13] |
| Transmission Electron Microscopy (TEM) | Visualizes particle size, size distribution, and morphology.[6] | Nearly spherical or quasi-spherical nanoparticles with sizes ranging from 20-70 nm.[13][14] |
| Scanning Electron Microscopy (SEM) | Analyzes the surface morphology and degree of particle agglomeration.[7] | Shows agglomerates of smaller primary nanoparticles. |
| Energy Dispersive X-ray (EDX) | Confirms the elemental composition (presence of Cu, Cr, and O).[7] | Presence of copper, chromium, and oxygen in the expected stoichiometric ratios. |
Experimental Protocols
Protocol 1: Synthesis of CuCr₂O₄ Spinel Nanoparticles (Co-Precipitation Method)
This protocol is adapted from established literature procedures for its reliability and simplicity.[7][10]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonia solution (25%) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution: Prepare an aqueous solution of copper nitrate and chromium nitrate in a 1:2 molar ratio. For example, dissolve 8 mmol of Cu(NO₃)₂·3H₂O and 16 mmol of Cr(NO₃)₃·9H₂O in 50 mL of deionized water.[7]
-
Homogenization: Stir the solution vigorously at 60°C for 30-40 minutes to ensure complete dissolution and homogeneity.[7]
-
Precipitation: Slowly add a precipitating agent (e.g., ammonia solution) dropwise to the heated metal nitrate solution while stirring continuously until the pH reaches ~9. A gel-like precipitate will form.
-
Aging: Age the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Washing: Filter the precipitate and wash it thoroughly and repeatedly with deionized water and then with ethanol to remove any residual ions.
-
Drying: Dry the washed precipitate in an oven at 100-110°C for 6-12 hours.[8]
-
Calcination: Transfer the dried powder to a crucible and calcine it in a muffle furnace. Ramp the temperature at a rate of 5-10°C/min to a final temperature of 520-800°C and hold for 2-4 hours.[13][14] The calcination step is critical for the formation of the crystalline spinel phase.
-
Final Product: After cooling to room temperature, the resulting black powder is the CuCr₂O₄ spinel nanoparticle catalyst. Store it in a desiccator.
Caption: Workflow for CuCr₂O₄ nanoparticle synthesis.
Protocol 2: Catalytic Synthesis of (±)-trans-2-Phenylcyclopropanecarboxylic Acid
This protocol demonstrates a highly efficient synthesis using the prepared catalyst, synergistically combined with a basic ionic liquid as reported by Kowsari et al.[3][5]
Materials:
-
trans-Cinnamic acid
-
Iodoform (CHI₃)
-
Synthesized CuCr₂O₄ nanoparticles
-
Basic ionic liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add trans-cinnamic acid (e.g., 2 mmol), iodoform (3 mmol), the CuCr₂O₄ nanoparticle catalyst (e.g., 10 mol%), and the basic ionic liquid [Bmim]OH (e.g., 0.5 mL).
-
Solvent Addition: Add 5 mL of anhydrous THF to the flask.
-
Reaction: Stir the mixture at 50°C for approximately 4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 15 mL of water and 15 mL of diethyl ether.
-
Acidify the aqueous layer to pH ~3 by the dropwise addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer two more times with 10 mL portions of diethyl ether.
-
-
Purification:
-
Combine all organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure (±)-trans-2-phenylcyclopropanecarboxylic acid.
-
-
Catalyst Recovery: The aqueous phase containing the ionic liquid and the nanoparticle catalyst can be stored. The catalyst can be recovered by centrifugation, washed with water and ethanol, dried, and reused for subsequent reactions.[8]
| Catalyst Recycling Run | Yield (%) |
| 1 | 95 |
| 2 | 93 |
| 3 | 92 |
| 4 | 90 |
| Note: Data is representative and based on reported high reusability.[8][14] |
Conclusion and Future Outlook
The use of copper chromite spinel nanoparticles represents a significant advancement in the synthesis of cyclopropanecarboxylic acids. This catalytic system is not only highly efficient but also addresses key goals of green chemistry through the use of a recoverable and reusable heterogeneous catalyst. The protocols provided herein offer a reliable and validated starting point for researchers in drug discovery and process chemistry. Future work may focus on developing chiral versions of this catalyst system to achieve enantioselective cyclopropanation, further expanding the utility of this powerful synthetic tool.
References
- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids. Semantic Scholar.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
- Copper chromite | 522 Publications | 4783 Cit
- Synthesis and characterisation of copper chromite nanoparticles using coprecipit
- Synthesis and characterisation of copper chromite nanoparticles using coprecipit
- Synthesis of Copper chromite nanoparticles (CuCr2O4) and exploring its potential application toward synthesis of N-containing heterocycles. Taylor & Francis Online.
- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
- Inverse Co-precipitation Synthesis of Copper Chromite Nanoparticles.
- (PDF) The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids.
- Cyclopropanecarboxylic acid | 1759-53-1. ChemicalBook.
- Applications and Preparation Methods of Copper Chromite C
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
- On the mechanism of the copper-catalyzed cyclopropan
- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropane.
- Synthesis of Copper chromite nanoparticles (CuCr 2 O 4 ) and exploring its potential application toward synthesis of N -containing heterocycles.
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Application Note: Methodologies for the Hydrolysis of cis/trans-Ethyl-2-Phenylcyclopropane Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Phenylcyclopropanecarboxylic Acids
The 2-phenylcyclopropane-1-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise conformational constraint of the phenyl group, making it a valuable building block for designing potent and selective therapeutic agents.[1][2] Derivatives of this acid are known inhibitors of ethylene biosynthesis in plants and serve as key chiral intermediates for a range of pharmaceuticals.[2][3]
The synthesis of these crucial carboxylic acids often proceeds via the corresponding ethyl esters, necessitating a final hydrolysis step. However, the hydrolysis of ethyl-2-phenylcyclopropane carboxylate presents unique challenges. Esters of cyclopropanecarboxylic acid exhibit significantly increased stability under both acidic and basic hydrolytic conditions compared to their acyclic analogs.[4] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[4]
This application note provides a comprehensive guide to the primary methods for hydrolyzing both cis and trans isomers of ethyl-2-phenylcyclopropane carboxylate. We will delve into the mechanistic underpinnings of base-catalyzed saponification, acid-catalyzed hydrolysis, and stereoselective enzymatic hydrolysis, offering detailed protocols and expert insights to guide experimental design.
Method 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most common and generally most effective method for converting esters to carboxylic acids. The reaction is essentially irreversible, which drives it to completion and typically results in high yields.[5]
Principle and Mechanism
The reaction proceeds via a bimolecular acyl substitution (BAc2) mechanism.[6][7] A hydroxide ion (e.g., from NaOH or KOH) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) leaving group. In the final, irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol.[5][7] An acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[8]
Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for Saponification of Ethyl-2-phenylcyclopropane Carboxylate.
Protocol: Saponification of trans-Ethyl-2-Phenylcyclopropane Carboxylate
This protocol is a robust starting point and can be adapted for the cis isomer.
Materials:
-
trans-Ethyl-2-phenylcyclopropane-1-carboxylate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH, 2.0 - 3.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl-2-phenylcyclopropane carboxylate (1.0 eq) in a suitable solvent like methanol or ethanol (approx. 5-10 mL per gram of ester).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.5 eq) in water (approx. 4 mL per gram of NaOH). Add this aqueous solution to the stirred ester solution.
-
Hydrolysis: Attach a condenser to the flask and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[8]
-
Solvent Removal: After cooling to room temperature, remove the bulk of the alcohol solvent using a rotary evaporator.
-
Aqueous Workup (1): Pour the remaining aqueous residue into a separatory funnel and dilute with water. Extract this aqueous phase with diethyl ether (2x volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous phase in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is approximately 2. The carboxylic acid product will often precipitate as a solid or oil.
-
Aqueous Workup (2): Extract the acidified aqueous phase with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-phenylcyclopropane-1-carboxylic acid.[8]
-
Purification: The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography if necessary.
Method 2: Acid-Catalyzed Hydrolysis
While less common for simple esters due to its reversible nature, acid-catalyzed hydrolysis is a viable alternative, particularly for substrates containing base-sensitive functional groups.[5] The equilibrium nature of the reaction means that a large excess of water is required to drive the reaction towards the products.[9]
Principle and Mechanism
The mechanism is effectively the reverse of Fischer esterification.[5][10] The reaction begins with the protonation of the ester's carbonyl oxygen by a strong acid (e.g., H₂SO₄, HCl), which activates the carbonyl carbon for nucleophilic attack.[9][11] A water molecule then attacks the activated carbonyl, forming a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a neutral leaving group. A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product.[9][10]
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for Acid-Catalyzed Hydrolysis of an Ester.
Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
ethyl-2-phenylcyclopropane carboxylate (1.0 eq)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), aqueous solution (e.g., 6M)
-
Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of ethyl-2-phenylcyclopropane carboxylate (1.0 eq) in a suitable co-solvent like dioxane (if needed for solubility), add an excess of aqueous acid (e.g., 6M H₂SO₄). A large excess of water is critical to push the equilibrium.[9]
-
Hydrolysis: Heat the mixture to reflux (typically 100°C or higher). The reaction is often slower than saponification and may require prolonged heating (12-24 hours). Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with a significant volume of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid as described in the saponification protocol.
Method 3: Enzymatic Hydrolysis for Kinetic Resolution
Enzymatic methods offer unparalleled stereoselectivity, making them the premier choice for resolving racemic mixtures of esters to produce enantiomerically pure carboxylic acids.[3] Hydrolases, particularly lipases and esterases, are widely used for the kinetic resolution of racemic esters.[12][13]
Principle and Mechanism
Kinetic resolution relies on the ability of a chiral catalyst (the enzyme) to differentiate between the two enantiomers of a racemic substrate. The enzyme selectively catalyzes the hydrolysis of one enantiomer at a much faster rate than the other. For example, a lipase might selectively hydrolyze the (1R,2S)-ester to the (1R,2S)-acid, leaving the (1S,2R)-ester largely unreacted. The process is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the produced acid and the remaining ester.[14]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Ester.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general template. The choice of enzyme, pH, temperature, and co-solvent may require optimization for maximal enantioselectivity (E-value).[14]
Materials:
-
rac-ethyl-2-phenylcyclopropane carboxylate (cis or trans mixture)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Lipase (e.g., from Candida antarctica Lipase B (CALB), Pseudomonas fluorescens, or Candida rugosa)
-
Acetone or DMSO (as co-solvent, optional)[14]
-
Hydrochloric Acid (e.g., 1M HCl)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, add the racemic ester to a phosphate buffer solution. If solubility is low, a small amount of a water-miscible organic co-solvent like acetone can be added (e.g., 10% v/v).[3]
-
Enzyme Addition: Add the selected lipase (either as a crude powder or an immobilized preparation) to the stirred suspension.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench the enzymatic activity (e.g., by adding acetonitrile), and analyze the conversion and enantiomeric excess of the acid and ester by chiral HPLC.
-
Reaction Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme or by acidifying the mixture to denature the enzyme.
-
Separation:
-
Extract the entire mixture with a solvent like MTBE. The organic layer will contain the unreacted, enantiomerically enriched ester.
-
Separate the aqueous layer, cool it in an ice bath, and acidify to pH ~2 with 1M HCl.
-
Extract this acidified aqueous phase with MTBE or EtOAc to isolate the enantiomerically enriched carboxylic acid product.
-
-
Isolation: Dry and concentrate the respective organic extracts to isolate the resolved ester and acid.
Comparative Summary of Hydrolysis Methods
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Mechanism | BAc2 Nucleophilic Acyl Substitution[6] | A-AC2 Nucleophilic Acyl Substitution[10] | Enzyme-mediated catalysis |
| Stereoselectivity | None (retains original stereochemistry) | None (retains original stereochemistry) | High (enantioselective kinetic resolution)[3][14] |
| Reaction Rate | Generally fast (2-6 hours) | Generally slow (12-24+ hours) | Variable, depends on enzyme/substrate |
| Reversibility | Irreversible[5] | Reversible (requires excess H₂O)[5][9] | Effectively irreversible under conditions |
| Conditions | Moderate to high temp (reflux), strong base | High temperature (reflux), strong acid | Mild (room temp to ~40°C, neutral pH) |
| Yield | Typically high (>90%) | Variable, depends on equilibrium | Max. 50% for each resolved product |
| Key Advantage | High yield, reliable, irreversible | Tolerant of base-sensitive groups | Excellent for preparing chiral compounds |
| Key Disadvantage | Incompatible with base-labile groups | Reversible, slow, harsh conditions | Substrate- and enzyme-specific, requires optimization |
References
-
The influence of cosolvent concentration on enzymatic kinetic resolution of trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives. Biocatalysis and Biotransformation, 33(2). [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. [Link]
-
Salama, A. A., et al. (2024). Actinobacteria as Microbial Cell Factories and Biocatalysts in The Synthesis of Chiral Intermediates and Bioactive Molecules. ResearchGate. [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 193. [Link]
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
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Kourist, R., et al. (2007). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Protein and Peptide Letters, 14(7), 643-8. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479-1508. [Link]
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ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
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The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2015). Accounts of Chemical Research, 48(3), 642-653. [Link]
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Request PDF: Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. ResearchGate. [Link]
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Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. (2021). ChemCatChem, 13(13), 3020-3024. [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Link]
-
Acid Catalyzed Hydrolysis of Esters (II). (2023). Chemistry LibreTexts. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. [Link]
-
Ethyl 2-phenylcyclopropane-1-carboxylate. PubChem. [Link]
-
Pitzen, J., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(22), 13918-13925. [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. [Link]
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cyclopropanecarboxylic acid. Organic Syntheses. [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]
-
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. PubChem. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
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- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Note: Enzymatic Kinetic Resolution of trans-2-Phenylcyclopropanecarboxylic Acid
A Practical Guide for Researchers in Pharmaceutical and Chemical Development
Authored by: A Senior Application Scientist
Introduction: The Value of Chiral Cyclopropanes
Optically pure cyclopropane derivatives are highly sought-after building blocks in medicinal chemistry and drug development. The constrained, three-dimensional nature of the cyclopropane ring imparts unique conformational rigidity to molecules, often leading to enhanced biological activity and improved pharmacological profiles. trans-2-Phenylcyclopropanecarboxylic acid is a key chiral intermediate, most notably in the synthesis of the monoamine oxidase inhibitor (MAOI) tranylcypromine. Access to enantiomerically pure forms of this acid is therefore critical for the development of stereochemically defined active pharmaceutical ingredients (APIs).
Enzymatic kinetic resolution offers a powerful and environmentally benign alternative to traditional chemical resolution methods. Lipases, a class of serine hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[1][2] This application note provides a detailed protocol for the kinetic resolution of racemic this compound via lipase-catalyzed enantioselective esterification, designed for researchers, scientists, and drug development professionals.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process wherein one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, a lipase.[2] The reaction does not create a preference where one did not exist; rather, it exploits a pre-existing difference in the energy of the transition states for the two enantiomers.
The catalytic mechanism of lipases involves a classic Ser-His-Asp catalytic triad.[3] In esterification, the carboxylic acid enters the active site and is attacked by the serine nucleophile to form a tetrahedral intermediate, which then collapses to an acyl-enzyme intermediate. An alcohol molecule then attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which finally releases the ester product and regenerates the free enzyme.
The enantioselectivity arises from the differential fit of the two enantiomers within the chiral active site of the lipase. For one enantiomer, the orientation within the active site allows for optimal proximity of the reacting groups to the catalytic triad, leading to a lower energy transition state and a faster reaction rate. The other enantiomer binds in a less favorable orientation, resulting in a higher energy transition state and a much slower reaction. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the ester product) from the slower-reacting enantiomer (which remains as the unreacted carboxylic acid).
Materials and Reagents
-
Substrate: Racemic this compound
-
Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435) or Lipase from Pseudomonas cepacia (immobilized or as a powder). Novozym 435 is often preferred due to its high stability and broad utility.[4]
-
Alcohol: n-Butanol (or other primary alcohols like methanol, ethanol).
-
Solvent: A non-polar organic solvent such as hexane, heptane, or methylcyclohexane.
-
Acyl Donor (for transesterification of esters): Vinyl acetate (optional, for resolution of corresponding alcohols).
-
Reagents for Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, diethyl ether or ethyl acetate, 1M hydrochloric acid (HCl), anhydrous magnesium sulfate (MgSO₄).
-
Analytical Reagents: HPLC-grade solvents (e.g., hexane, isopropanol), trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 1: Screening of Lipases and Conditions
Before proceeding to a preparative scale, it is crucial to screen different lipases and reaction conditions to identify the optimal parameters for enantioselectivity and conversion.
-
Preparation: In separate 4 mL vials, add racemic this compound (e.g., 0.1 mmol, 16.2 mg), n-butanol (0.12 mmol, 11 µL), and 2 mL of hexane.
-
Enzyme Addition: To each vial, add a different lipase (e.g., 20 mg of Novozym 435, 20 mg of immobilized P. cepacia lipase). Include a control vial with no enzyme.
-
Incubation: Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 45°C) and agitation (e.g., 200 rpm).
-
Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., 4, 8, 24, 48 hours). Filter the enzyme and dilute the sample with the mobile phase for HPLC analysis.
-
Analysis: Determine the conversion and the enantiomeric excess (ee) of the remaining acid (eeₛ) and the formed ester (eeₚ) using chiral HPLC (see Analytical Protocol).
-
Evaluation: Calculate the enantiomeric ratio (E-value), a measure of the enzyme's selectivity, using the conversion (c) and ee values. High E-values (ideally >100) are desired.
Protocol 2: Preparative Scale Kinetic Resolution
This protocol is based on typical conditions for the resolution of aryl-substituted carboxylic acids using Novozym 435.[5]
-
Reaction Setup: To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 6.17 mmol), 50 mL of methylcyclohexane, and n-butanol (7.4 mmol, 0.68 mL).
-
Enzyme Addition: Add Novozym 435 (e.g., 100 mg, 10% w/w of substrate).
-
Incubation: Stir the mixture at 45°C. Monitor the reaction progress by taking aliquots for chiral HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the ester product. This may take 24-72 hours.
-
Enzyme Recovery: Once the desired conversion is reached, cool the reaction mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Work-up and Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the unreacted carboxylic acid by adding a saturated aqueous solution of NaHCO₃ (3 x 25 mL). The unreacted acid will move into the aqueous phase as its sodium salt. c. Combine the aqueous layers. Wash with a small amount of diethyl ether (20 mL) to remove any residual ester. d. Carefully acidify the aqueous layer to pH 1-2 with 1M HCl. This will precipitate the enantiomerically enriched carboxylic acid. e. Extract the acid into diethyl ether or ethyl acetate (3 x 30 mL). f. Dry the organic layers containing the ester (from step 5b) and the acid (from step 5e) separately over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: The resulting enantiomerically enriched acid and ester can be further purified by chromatography or crystallization if necessary. Confirm the final yield and enantiomeric excess by chiral HPLC.
Analytical Protocol: Chiral HPLC
Accurate determination of enantiomeric excess is paramount. A validated chiral HPLC method is the standard for this analysis.
-
Column: A polysaccharide-based chiral stationary phase is often effective. For instance, a Chirex 3005 column (based on (S)-phenylglycine and 3,5-dinitroaniline) has been shown to resolve the enantiomers of this compound.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an acidic modifier. For the Chirex 3005 column, a mobile phase of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small amount of the reaction mixture or the purified product in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Data Presentation and Interpretation
The performance of different lipases can vary significantly depending on the substrate and reaction conditions. The following table provides illustrative data based on the kinetic resolution of similar 2-arylpropionic acids, which serves as a guide for expected outcomes.[6][7]
| Lipase Source | Solvent | Alcohol | Temp (°C) | Time (h) | Conversion (%) | eeₛ (%) | eeₚ (%) | E-Value |
| Novozym 435 (C. antarctica) | Dichloroethane | Methanol | 45 | 96 | 35.7 | - | 96.3 | 90.5[6] |
| Novozym 435 (C. antarctica) | Methylcyclohexane | n-Butanol | 45 | 28 | 78 | >99 | - | >200[5] |
| P. cepacia | Toluene | n-Butanol | 30 | 48 | ~50 | >95 | >95 | High |
| P. fluorescens | Hexane | Ethanol | 30 | 72 | ~45 | >90 | >90 | Moderate |
| C. rugosa | Hexane | n-Butanol | 45 | 72 | <10 | Low | Low | Low |
Data is illustrative and based on analogous substrates. eeₛ = enantiomeric excess of substrate (acid); eeₚ = enantiomeric excess of product (ester). The E-value is calculated from conversion and ee values and represents the enantioselectivity of the enzyme.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or is too slow, consider increasing the enzyme loading, raising the temperature (up to ~60°C for Novozym 435), or using a different solvent. Ensure all reagents are anhydrous, as excess water can promote the reverse hydrolysis reaction.[2]
-
Low Enantioselectivity (Low E-Value): The choice of enzyme is critical. If one lipase shows poor selectivity, another may perform exceptionally well. The choice of alcohol and solvent can also influence the E-value. Sometimes, lowering the reaction temperature can enhance enantioselectivity, albeit at the cost of a slower reaction rate.
-
Enzyme Deactivation: While immobilized enzymes are generally robust, they can be denatured by certain solvents or high temperatures. If reusing the enzyme, ensure it is washed thoroughly and stored under appropriate conditions (typically cool and dry).
-
Work-up Issues: Incomplete separation during acid-base extraction can lead to cross-contamination of the acid and ester fractions. Ensure thorough mixing and allow adequate time for phase separation. Multiple extractions are recommended to maximize recovery.
Conclusion
The lipase-catalyzed kinetic resolution of this compound is a highly effective and scalable method for producing enantiomerically enriched forms of this valuable pharmaceutical intermediate. By leveraging the high selectivity of commercially available lipases like Novozym 435, researchers can access both enantiomers in high optical purity through a straightforward esterification and subsequent separation protocol. Careful optimization of the enzyme, solvent, and temperature, coupled with precise analytical monitoring via chiral HPLC, are the keys to a successful and efficient resolution. This biocatalytic approach aligns with the principles of green chemistry, offering a mild and selective pathway to chiral molecules essential for modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
Application Note: A Robust Protocol for the Amidation of trans-2-Phenylcyclopropanecarboxylic Acid
Introduction: The Significance of the Phenylcyclopropane Scaffold
trans-2-Phenylcyclopropanecarboxylic acid is a valuable chiral building block in medicinal chemistry.[1] Its rigid cyclopropane ring introduces a defined three-dimensional structure, making it a key component in the synthesis of various biologically active molecules. Most notably, it is a direct precursor to Tranylcypromine, a monoamine oxidase inhibitor used in the treatment of mood and anxiety disorders.[2] The formation of an amide bond is one of the most critical and frequently performed reactions in drug discovery, with a significant percentage of all commercial drugs containing at least one amide linkage.[3][4]
This application note provides a detailed, field-proven protocol for the efficient amidation of this compound. We will focus on the widely adopted carbodiimide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This guide explains not only the procedural steps but also the underlying chemical principles and rationale for each choice, ensuring reproducibility and enabling effective troubleshooting.
Reaction Principle: Overcoming the Acid-Base Impasse
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature. The primary obstacle is a rapid acid-base reaction that forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic.[5] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."
Carbodiimide reagents, such as EDC, are excellent for this purpose.[5][6] The reaction mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the central carbon of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate effectively transforms the hydroxyl group into an excellent leaving group.[5][7]
-
Minimizing Side Reactions with HOBt: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement, forming a stable and undesired N-acylurea byproduct.[7][8] To suppress this pathway and improve reaction efficiency, an additive like HOBt is introduced.[9] HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to generate an active HOBt-ester.[3][10]
-
Nucleophilic Attack and Amide Formation: The desired amine then attacks the carbonyl carbon of the HOBt-ester. This step is highly efficient and regenerates HOBt, which can then participate in another catalytic cycle.[9] The final products are the target amide and a water-soluble urea byproduct derived from EDC.[6]
The use of EDC is particularly advantageous because both the reagent itself and its urea byproduct are highly soluble in water, simplifying their removal during the aqueous workup phase of the experiment.[6]
Caption: Figure 1: EDC/HOBt Amidation Mechanism.
Detailed Experimental Protocol
This protocol details the amidation of this compound with benzylamine as a representative amine. The molar equivalents can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.p. (°C) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₀O₂ | 162.19 | 86-88 | 1.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | - | 1.1 | 1.1 |
| EDC·HCl (EDAC) | C₈H₁₇N₃·HCl | 191.70 | 110-112 | 1.2 | 1.2 |
| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 155-158 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | - | 2.5 | 2.5 |
| Anhydrous DMF (N,N-Dimethylformamide) | C₃H₇NO | 73.09 | - | ~5 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 162 mg), HOBt (1.2 mmol, 162 mg), and anhydrous DMF (5 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Amine and Base Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) followed by DIPEA (2.5 mmol, 323 mg, 0.44 mL) to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 mmol, 230 mg) portion-wise over 5 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exotherm of the activation step and minimize the formation of the N-acylurea side product.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of Ethyl Acetate and 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL). Purpose: To remove the organic base (DIPEA) and any excess unreacted benzylamine as their water-soluble ammonium salts.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL). Purpose: To remove unreacted carboxylic acid and HOBt.
-
Wash with brine (1 x 30 mL). Purpose: To remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[4] Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane) to isolate the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Trustworthiness: A Self-Validating System
This protocol incorporates several self-validating checks to ensure high fidelity and yield:
-
Stoichiometry: Using a slight excess of the amine and coupling reagents ensures the complete consumption of the more valuable starting carboxylic acid.
-
Additive Synergy: The inclusion of HOBt is a critical control. Reactions run without it would be expected to have lower yields and a higher prevalence of the N-acylurea byproduct, validating the additive's role.[9]
-
Purification Logic: The specific sequence of acidic and basic washes in the workup is designed to systematically remove specific components (base, unreacted amine, unreacted acid, HOBt), simplifying the final chromatographic purification.[11] Successful removal of these impurities prior to the column is a key indicator of a properly executed workup.
-
Byproduct Solubility: The choice of EDC over other carbodiimides like DCC is deliberate. The water-solubility of the resulting urea byproduct is a key feature that validates its selection, as it is efficiently removed during the aqueous washes.[6]
By understanding the purpose of each reagent and step, a researcher can diagnose issues and have high confidence in the outcome.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Bioconjugate Chemistry. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
-
Bioconjugate Chemistry. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ACS Publications. (2018). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]
Sources
- 1. Buy this compound | 939-90-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 1-Phenylcyclopropane Carboxamide Derivatives
Introduction: The Strategic Value of the Cyclopropane Scaffold
In the landscape of modern drug discovery, the cyclopropane ring stands out as a uniquely valuable structural motif. As the smallest cycloalkane, its inherent ring strain (27.5 kcal/mol) and unusual bonding characteristics impart a remarkable degree of rigidity and specific three-dimensional conformations to molecules.[1][2] This conformational constraint is a powerful tool for medicinal chemists, as it can lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target.[1] The 1-phenylcyclopropane carboxamide scaffold, in particular, combines this rigid core with the aromatic properties of the phenyl group and the versatile chemistry of the carboxamide linkage, making it a privileged structure in the development of novel therapeutics.
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antiproliferative effects against cancer cell lines, making them a focal point of significant research interest.[3][4][5][6] The unique electronic properties and defined conformations of these small, strained ring molecules offer a compelling starting point for designing potent and selective modulators of various biological pathways.[3][4]
This guide provides a detailed, field-proven methodology for the synthesis of 1-phenylcyclopropane carboxamide derivatives, beginning with the construction of the core carboxylic acid intermediate, followed by robust amide coupling protocols. Furthermore, it outlines a standard protocol for the preliminary biological evaluation of these synthesized compounds, offering a complete workflow for researchers in medicinal chemistry and drug development.
Part 1: Synthesis of the Core Intermediate: 1-Phenylcyclopropane-1-carboxylic Acid
The cornerstone of this entire synthetic endeavor is the efficient preparation of 1-phenylcyclopropane-1-carboxylic acid. This intermediate serves as the common precursor for the entire library of carboxamide derivatives. A generally applicable and robust method proceeds via the α-alkylation of 2-phenylacetonitrile.[4]
Causality of the Synthetic Route: The choice of 2-phenylacetonitrile is strategic. The methylene protons adjacent to both the phenyl ring and the nitrile group are sufficiently acidic to be deprotonated by a strong base. The resulting carbanion is a potent nucleophile that can readily undergo an intramolecular cyclization with a 1,2-dihaloethane, forming the cyclopropane ring. The nitrile group then serves as a convenient handle for hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Cyclopropanation:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst (0.05 eq) in toluene.
-
Prepare a 50% aqueous solution of NaOH. While stirring the reaction mixture vigorously, add the NaOH solution dropwise. An exothermic reaction is expected.
-
After the initial exotherm subsides, heat the mixture to 60-70 °C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and transfer to a separatory funnel.
-
Extract the aqueous layer with toluene or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.
-
-
Hydrolysis to Carboxylic Acid:
-
Transfer the crude 1-phenylcyclopropane-1-carbonitrile to a round-bottom flask.
-
Add concentrated HCl and heat the mixture to reflux (typically 100-110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the oily nitrile layer.
-
Cool the reaction mixture in an ice bath. The product, 1-phenylcyclopropane-1-carboxylic acid, will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract with diethyl ether (3x). Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 1-phenylcyclopropane-1-carboxylic acid.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to ensure it is suitable for the subsequent coupling reactions.
Part 2: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
The formation of the amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate the nucleophilic attack by the amine.[8][9]
Choice of Coupling Reagent: A plethora of coupling reagents are available, each with its own advantages.[10][11] For this protocol, we will focus on Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.
Mechanism of Action (HATU): HATU reacts with the carboxylate of 1-phenylcyclopropane-1-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the primary or secondary amine, leading to the formation of the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and the amine hydrochloride salt, facilitating the reaction.
dot digraph "HATU_Amide_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];
} केंद Caption: Mechanism of HATU-mediated amide coupling.
General Protocol: HATU-Mediated Amide Coupling
Materials:
-
1-Phenylcyclopropane-1-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction is often accompanied by a slight color change.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-phenylcyclopropane carboxamide derivative.
-
Data Presentation: Example Synthesized Derivatives
The following table illustrates a selection of derivatives that can be synthesized using this protocol, along with their characterization data as reported in the literature.[12]
| Compound ID | Amine Used | Product Name | Yield (%) | M.P. (°C) |
| F3 | Cyclopentylamine | 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | 70.7 | 164.0–165.3 |
| F5 | p-Toluidine | 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | 61.5 | 160.8–162.1 |
| F9 | 2-Aminothiazole | 2-(2-bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | 71.3 | 161.7–163.3 |
| F11 | Cyclobutylamine | N-cyclobutyl-2-(p-tolyl)cyclopropane-1-carboxamide | 58.8 | 165.2–165.7 |
Note: The examples cited feature substitutions on the phenyl ring, demonstrating the versatility of the initial cyclopropanation step.
Part 3: Biological Evaluation
The ultimate goal of synthesizing these derivatives is to assess their biological activity. Given the reported antiproliferative properties of this scaffold, a primary screen for cytotoxicity against a relevant cancer cell line is a logical first step.[4] The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., U937 pro-monocytic leukemia cells[4], LNCaP prostate cancer cells[13])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized 1-phenylcyclopropane carboxamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) control and untreated controls.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
dot digraph "Biological_Evaluation_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];
} केंद Caption: Overall workflow from synthesis to lead identification.
Data Presentation: Example Biological Activity
The results of the biological evaluation are typically summarized to facilitate structure-activity relationship (SAR) studies.[14][15][16][17]
| Compound ID | R' Group (Amine) | IC₅₀ vs. U937 Cell Line (µM) |
| Cpd-1 | -CH₂CH₃ (Ethylamine) | > 100 |
| Cpd-2 | -C₆H₅ (Aniline) | 45.2 |
| Cpd-3 | -C₆H₄-Cl (4-Chloroaniline) | 12.8 |
| Cpd-4 | -C₅H₁₁ (Cyclopentylamine) | 25.6 |
Note: Data is hypothetical and for illustrative purposes only.
Conclusion
The protocols detailed in this guide provide a comprehensive and robust framework for the synthesis and preliminary biological screening of novel 1-phenylcyclopropane carboxamide derivatives. By starting with a reliable synthesis of the core carboxylic acid and employing high-efficiency amide coupling techniques, researchers can rapidly generate diverse libraries of compounds. The subsequent application of standard cell-based assays allows for the identification of promising candidates for further development. The inherent structural rigidity and favorable physicochemical properties of the 1-phenylcyclopropane scaffold ensure that it will remain a highly attractive and fruitful area for exploration in medicinal chemistry.
References
-
Design strategy adopted to design novel 1-phenylcyclopropane Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Available at: [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. R Discovery. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. PubMed. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. Available at: [Link]
-
Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. Available at: [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available at: [Link]
-
Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. PubMed. Available at: [Link]
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- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
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- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
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- 9. Amide Synthesis [fishersci.co.uk]
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- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of trans-2-phenylcyclopropanecarboxylic acid from styrene
Introduction:
Welcome to the dedicated technical support center for the synthesis of trans-2-phenylcyclopropanecarboxylic acid, a key intermediate in the development of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis from styrene. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring high yield and purity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists regularly encounter. We will delve into the mechanistic underpinnings of side product formation and provide actionable protocols to mitigate these issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-phenylcyclopropanecarboxylic acid from styrene, and which is preferred for obtaining the trans-isomer?
The synthesis of 2-phenylcyclopropanecarboxylic acid from styrene is typically achieved through a cyclopropanation reaction. The most common methods involve the reaction of styrene with a carbene or carbenoid species. A widely used approach is the reaction of styrene with ethyl diazoacetate (EDA) in the presence of a metal catalyst, such as copper or rhodium complexes, to form ethyl 2-phenylcyclopropanecarboxylate.[1] This ester is then hydrolyzed to the desired carboxylic acid.
The stereoselectivity of the cyclopropanation reaction (i.e., the ratio of trans to cis isomers) is a critical aspect. While both isomers are often formed, the trans-isomer is generally the thermodynamically more stable product. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity. For instance, certain chiral catalysts can favor the formation of the trans-isomer with high selectivity.[2][3]
Another well-known method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species.[4][5] However, for the synthesis of the carboxylic acid derivative, the carbene addition from ethyl diazoacetate is more direct.
Q2: I'm observing a significant amount of the cis-2-phenylcyclopropanecarboxylic acid isomer in my final product. What factors influence the trans/cis ratio, and how can I maximize the formation of the trans-isomer?
The formation of both cis- and trans-2-phenylcyclopropanecarboxylate esters is a common outcome in the cyclopropanation of styrene with ethyl diazoacetate.[6] The ratio of these diastereomers is influenced by several factors:
-
Catalyst Choice: The nature of the metal catalyst and its ligands plays a pivotal role in determining the diastereoselectivity. Bulky ligands on the catalyst can create steric hindrance that favors the formation of the less sterically hindered trans-isomer.[7][8] For example, cobalt porphyrin complexes have been shown to exhibit high diastereoselectivity for the trans-product.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of the reaction by favoring the transition state that leads to the more stable trans-product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
-
Rate of Addition: Slow addition of the diazo compound can help to maintain a low concentration of the reactive carbene species, which can minimize side reactions and potentially improve selectivity.[2]
Troubleshooting Tip: To increase the yield of the trans-isomer, consider screening different catalysts, particularly those with bulky ligands. Additionally, optimizing the reaction temperature by running the reaction at a lower temperature may improve the trans/cis ratio. Separation of the isomers can often be achieved by recrystallization of the final carboxylic acid product.[1]
Q3: Besides the cis-isomer, what are the other common side products I should be aware of during the synthesis of ethyl 2-phenylcyclopropanecarboxylate from styrene and ethyl diazoacetate?
The reaction of styrene with ethyl diazoacetate is prone to several side reactions, primarily involving the dimerization of the carbene intermediate derived from ethyl diazoacetate. The most common side products are:
-
Diethyl Maleate and Diethyl Fumarate: These are the cis and trans isomers of the dimer of the carbene derived from ethyl diazoacetate. Their formation is a common competing reaction, especially at higher concentrations of the diazoacetate or with less active catalysts.[9][10]
-
Styrene Metathesis Product: The formation of ethyl cinnamate (PhHC=CHCO₂Et) can occur as a metathesis side product.[9]
The formation of these byproducts consumes the carbene reagent and can significantly reduce the yield of the desired cyclopropane product.
dot
Caption: Reaction pathways in the synthesis of ethyl 2-phenylcyclopropanecarboxylate.
II. Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your synthesis and offers solutions based on chemical principles.
Issue 1: Low Yield of the Desired Ethyl 2-Phenylcyclopropanecarboxylate
A low yield of the target ester can be attributed to several factors, often related to the competing side reactions mentioned above.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Carbene Dimerization | High concentrations of ethyl diazoacetate can lead to the carbene intermediate reacting with itself rather than with styrene. This is a common issue with highly reactive diazo compounds.[2][9] | Employ a slow addition of the ethyl diazoacetate solution to the reaction mixture. This maintains a low steady-state concentration of the carbene, favoring the reaction with the more abundant styrene. |
| Catalyst Inactivity | The chosen catalyst may have low activity or may be poisoned by impurities in the reagents or solvent. | Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. Consider screening alternative catalysts known for high efficiency in cyclopropanation reactions. |
| Suboptimal Reaction Temperature | The reaction temperature may be too high, leading to increased rates of side reactions, or too low, resulting in a sluggish reaction and incomplete conversion. | Perform small-scale experiments to determine the optimal temperature for your specific catalyst and substrate. Monitor the reaction progress by techniques like TLC or GC to track the consumption of starting material and formation of the product. |
Issue 2: Difficulties in the Hydrolysis of Ethyl trans-2-Phenylcyclopropanecarboxylate
The final step of the synthesis, the hydrolysis of the ester to the carboxylic acid, can also present challenges.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The ester may be sterically hindered, requiring harsh conditions for complete hydrolysis. This can sometimes lead to decomposition of the desired product. | Use a stronger base (e.g., KOH instead of NaOH) or a co-solvent like THF or dioxane to improve the solubility of the ester in the aqueous basic solution. Monitor the reaction closely to avoid prolonged exposure to harsh conditions. |
| Epimerization | Under strongly basic conditions, there is a risk of epimerization at the carbon atom adjacent to the carboxylate group, which could lead to a mixture of cis and trans isomers in the final acid product. | Use the mildest conditions necessary for complete hydrolysis. Consider enzymatic hydrolysis as a milder alternative that can offer high selectivity.[11] |
| Side Reactions with Solvent | If using an alcohol like ethanol as a solvent for the hydrolysis, there is a possibility of transesterification if the reaction is not driven to completion. | It is generally recommended to perform hydrolysis in a mixture of water and a non-alcoholic co-solvent to avoid transesterification. |
III. Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from styrene and ethyl diazoacetate.
Step 1: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), add the chosen catalyst (e.g., a rhodium or copper complex) and the solvent (e.g., dichloromethane or toluene).
-
Addition of Styrene: Add freshly distilled styrene to the flask.
-
Preparation of EDA Solution: In the dropping funnel, prepare a solution of ethyl diazoacetate in the same solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (this will depend on the catalyst used). Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of several hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the styrene is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a pad of silica gel or by washing with an appropriate aqueous solution. Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-phenylcyclopropanecarboxylate.
-
Purification: Purify the crude ester by column chromatography on silica gel to separate the trans- and cis-isomers and remove other impurities.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl trans-2-phenylcyclopropanecarboxylate in a suitable solvent mixture (e.g., ethanol/water or THF/water).
-
Addition of Base: Add a solution of a base (e.g., potassium hydroxide or sodium hydroxide) to the ester solution.
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent (e.g., hot water or a mixture of organic solvents).[1]
IV. References
-
PrepChem. (n.d.). Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate. Retrieved from PrepChem.com
-
University of Rochester. (n.d.). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Retrieved from University of Rochester Institutional Repository
-
American Chemical Society. (2005). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt. J. Am. Chem. Soc.
-
National Center for Biotechnology Information. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.
-
ACS Publications. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.
-
ACS Publications. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis.
-
BenchChem. (n.d.). Avoiding side reactions in Simmons-Smith cyclopropanation. Retrieved from BenchChem
-
Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Retrieved from Google Patents
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from Wikipedia
-
ACS Publications. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics.
-
ACS Publications. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from Organic Chemistry Portal
-
Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid. Retrieved from Sigma-Aldrich
-
National Center for Biotechnology Information. (2018). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. ACS Synthetic Biology.
-
ProQuest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from ProQuest
-
ResearchGate. (2000). Enantioselective cyclopropanation of styrene by ethyl diazoacetate using ligands 3a±o. Journal of Molecular Catalysis A: Chemical.
-
ResearchGate. (2016). A pilot-scale synthesis of (1R)-trans-2-(2,3-dihydro-4-benzofuranyl) cyclopropanecarboxylic acid: A practical application of asymmetric cyclopropanation using a styrene as a limiting reagent. Organic Process Research & Development.
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from ResearchGate
-
ResearchGate. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition.
-
ResearchGate. (n.d.). Side reactions with ethanol forming pendant ethyl carbonate groups 1).... Retrieved from ResearchGate
-
Organic Chemistry Class Notes. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from Organic Chemistry Class Notes
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from Organic Syntheses
-
ResearchGate. (2020). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry – A European Journal.
-
Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from Chemistry LibreTexts
-
PubChem. (n.d.). Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved from PubChem
-
OpenStax. (2023). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from OpenStax
-
National Center for Biotechnology Information. (2024). Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. Microbial Cell Factories.
-
PubChem. (n.d.). ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. Retrieved from PubChem
-
ResearchGate. (n.d.). Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. Retrieved from ResearchGate
-
PubChem. (n.d.). ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. Retrieved from PubChem
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- 4. pubs.acs.org [pubs.acs.org]
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improving the yield and purity of trans-2-Phenylcyclopropanecarboxylic acid synthesis
Technical Support Center: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on maximizing both yield and stereochemical purity. As a key intermediate in the synthesis of pharmaceuticals like Tranylcypromine, achieving high-purity trans-isomer is critical[1][2]. This document consolidates field-proven insights and troubleshooting strategies to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most established route involves a two-step process:
-
Metal-Catalyzed Cyclopropanation: Reaction of styrene with a diazoacetate, typically ethyl diazoacetate (EDA), in the presence of a transition metal catalyst (e.g., rhodium or copper complexes) to form ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers[1][3].
-
Hydrolysis and Purification: Saponification of the resulting ester mixture, followed by selective isolation of the desired this compound, usually via fractional crystallization[4].
Q2: What are the primary factors that limit the overall yield of this synthesis?
A2: Yield limitations typically arise from three main areas:
-
Carbene Side Reactions: The metal carbene intermediate is highly reactive and can undergo side reactions such as dimerization (from adding EDA too quickly) or C-H insertion, reducing the amount available for cyclopropanation[5].
-
Incomplete Reactions: Both the cyclopropanation and hydrolysis steps may not proceed to completion, leaving unreacted starting materials.
-
Losses During Purification: The separation of cis and trans isomers is often the most significant source of yield loss. Multiple recrystallization steps are often necessary to achieve high purity, leading to material loss in the mother liquor[6].
Q3: Why is the formation of the cis-isomer a major issue, and how is it controlled?
A3: The cyclopropanation step is stereospecific but not always highly stereoselective, leading to a mixture of cis and trans products[1][5]. The trans-isomer is the desired product for many pharmaceutical applications[1]. Control over the trans:cis ratio is primarily achieved by:
-
Catalyst Selection: Dirhodium(II) catalysts, particularly those with bulky carboxylate or prolinate ligands, offer significantly higher trans-selectivity compared to traditional copper catalysts[7][8].
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable trans-isomer.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials (e.g., styrene) and the formation of the ester intermediate.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Essential for quantifying the trans:cis ratio of the ester intermediate and the final carboxylic acid product[3]. Chiral HPLC can be used for enantiomeric excess determination if an asymmetric synthesis is performed[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can be used to determine the diastereomeric ratio by integrating characteristic, well-resolved peaks for the cis and trans isomers.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during the synthesis.
Stage 1: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
Problem 1: Low conversion of styrene and poor yield of the cyclopropyl ester.
| Potential Cause | Explanation & Troubleshooting Action |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. Ensure all glassware is scrupulously clean and solvents are anhydrous and free of impurities. For rhodium catalysts, which are sensitive to air, perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| EDA Dimerization | Rapid addition of EDA leads to self-reaction, forming diethyl fumarate and maleate. Solution: Add the EDA solution dropwise over several hours using a syringe pump to maintain a low steady-state concentration. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. If too low, the reaction is slow; if too high, side reactions increase. Solution: For Rh₂(OAc)₄, a temperature of 25-40°C is typical. Optimize the temperature for your specific catalyst system. |
| Insufficient Catalyst Loading | Catalyst loading is critical for efficiency. Solution: Typical loadings for rhodium catalysts are 0.1-1 mol%. If conversion is low, consider a modest increase in catalyst loading. |
Problem 2: Unfavorable trans:cis isomer ratio (too much cis-isomer).
| Potential Cause | Explanation & Troubleshooting Action |
| Inappropriate Catalyst | Copper-based catalysts historically give lower trans-selectivity (e.g., ~65:35 trans:cis)[1]. Solution: Switch to a dirhodium(II) catalyst. Rhodium(II) acetate [Rh₂(OAc)₄] provides good selectivity, but catalysts with bulkier ligands like Rhodium(II) N-(arylsulfonyl)prolinates can offer superior stereocontrol[8]. |
| High Reaction Temperature | Higher temperatures can reduce the energy difference between the transition states leading to the cis and trans products, lowering selectivity. Solution: Run the reaction at room temperature or below (0-25°C) if the reaction rate remains acceptable. |
| Solvent Effects | The solvent can influence catalyst conformation and substrate approach. Solution: Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Avoid coordinating solvents that may interfere with the catalyst. |
Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed carbene transfer from EDA to styrene.
Stage 2: Hydrolysis of Ethyl 2-Phenylcyclopropanecarboxylate
Problem 3: Incomplete hydrolysis of the ester.
| Potential Cause | Explanation & Troubleshooting Action |
| Insufficient Base | Saponification requires at least one molar equivalent of base (e.g., NaOH or KOH). A slight excess is often used to drive the reaction to completion. Solution: Use 1.1-1.5 equivalents of base. |
| Poor Solubility / Biphasic System | The ester is not soluble in aqueous base, leading to a slow reaction at the interface. Solution: Use a co-solvent like ethanol or methanol to create a homogeneous solution. Heat the reaction mixture to reflux to increase both solubility and reaction rate[4]. |
| Inadequate Reaction Time | Hydrolysis can be slow, especially if hindered. Solution: Monitor the reaction by TLC until the starting ester spot has completely disappeared. Typical reflux times are 2-5 hours. |
Problem 4: Difficulty isolating the carboxylic acid after acidification.
| Potential Cause | Explanation & Troubleshooting Action |
| Incorrect pH | The carboxylic acid will not precipitate from its carboxylate salt solution unless the pH is sufficiently acidic. Solution: After hydrolysis, cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is ~1-2, confirmed with pH paper or a meter[4]. |
| Product is an Oil | The crude acid mixture may precipitate as an oil rather than a solid, making filtration difficult. Solution: If an oil forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, and evaporate the solvent to recover the crude acid mixture. |
Stage 3: Purification and Isomer Separation
Problem 5: Low purity of the final trans-acid product after crystallization.
| Potential Cause | Explanation & Troubleshooting Action |
| Suboptimal Crystallization Solvent | The key to successful fractional crystallization is a significant difference in solubility between the cis and trans isomers in the chosen solvent. Solution: The trans isomer is generally less soluble than the cis isomer in many solvent systems. Hot water or mixtures of hexane and ethyl acetate are commonly used. Perform small-scale solvent screening to find the optimal system for your isomer mixture[1]. |
| Crystallization Occurred Too Quickly | Rapid cooling can trap impurities (cis-isomer) within the crystal lattice of the trans-product. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery. Avoid agitating the solution during the initial cooling phase. |
| Insufficient Number of Recrystallizations | A single crystallization may not be sufficient to achieve high purity, especially if the initial trans:cis ratio is low. Solution: Perform multiple recrystallizations, monitoring the purity of each batch by HPLC or NMR, until the desired purity (>99%) is achieved. Be aware that this will decrease the overall yield[3]. |
Problem 6: Overall yield is very low after achieving desired purity.
| Potential Cause | Explanation & Troubleshooting Action |
| Significant Material Loss in Mother Liquor | The trans-isomer, while less soluble, still has some solubility in the crystallization solvent, leading to losses. Solution: Concentrate the mother liquor from each crystallization step and recrystallize it separately to recover more product. Combine batches of similar purity. |
| Alternative Purification Needed | When crystallization is inefficient, other methods may be required. Solution: Consider diastereomeric salt formation using a chiral amine (e.g., (R)-phenylglycinol or an N-benzyl-2-aminobutanol enantiomer) to selectively precipitate one isomer[1][9]. This can be highly effective but adds steps to the synthesis. Column chromatography can also be used but is less practical on a large scale. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing sources of low yield.
Part 3: Key Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation
(This protocol is a representative example and should be adapted based on specific laboratory conditions and catalyst choice.)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a syringe pump, add styrene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add dirhodium(II) acetate (0.2 mol%) to the flask and purge the system with nitrogen.
-
In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.1 eq) in anhydrous DCM.
-
Load the EDA solution into a syringe and place it on the syringe pump.
-
Begin stirring the styrene solution and add the EDA solution dropwise over 4-6 hours at room temperature (25°C). The solution may gently reflux, and nitrogen gas will evolve.
-
After the addition is complete, stir the reaction for an additional 1-2 hours. Monitor the reaction by TLC or GC to confirm the consumption of styrene.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil (a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate) can be used directly in the next step or purified by column chromatography if desired.
Protocol 2: Hydrolysis and Fractional Crystallization
(Adapted from Organic Syntheses procedures)[4]
-
To the crude ester from the previous step, add a solution of potassium hydroxide (KOH, 1.5 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours. Monitor the disappearance of the ester by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or toluene to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate (the mixture of cis and trans acids) should form.
-
Collect the crude acid by vacuum filtration and wash the filter cake with cold water. Dry the solid.
-
Fractional Crystallization: Dissolve the crude solid in a minimum amount of boiling water. Allow the solution to cool slowly to room temperature. The less soluble this compound will crystallize first.
-
Collect the crystals by vacuum filtration. Dry and analyze for purity (HPLC or NMR).
-
Repeat the recrystallization process until the desired purity is achieved.
References
- Balakrishnan, T., & Thirunarayanan, G. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society.
-
ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
- Google Patents.
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. [Link]
- Sivakumar, T., & Thirunarayanan, G. (2013). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry.
-
ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
-
Douglas, J. J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. ACS Catalysis. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
Wikipedia. Cyclopropanation. [Link]
- Balakrishnan, T., et al. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Sambasivan, R., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Davies, H. M., et al. (1997). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society.
-
Rochester University. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]
-
ResearchGate. Fig. 3 Cyclopropanation of styrene. a Reaction scheme of the.... [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?[Link]
- Chavan, V. L., & Jaydeokar, S. S. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from its Optical Isomers. International Journal of Pharmacy and Biological Sciences.
-
Organic Chemistry Tutor. (2022). 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
- Google Patents. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
- Google Patents. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
Sources
- 1. Buy this compound | 939-90-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of trans-2-Phenylcyclopropanecarboxylic Acid Isomers
Welcome to the technical support center for the purification of trans-2-phenylcyclopropanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the separation of these critical isomers. As a key intermediate in the synthesis of pharmaceuticals such as Tranylcypromine, achieving high isomeric purity is paramount.[1][2] This resource synthesizes field-proven insights and established scientific principles to empower you to overcome common purification hurdles.
Understanding the Core Challenge
This compound possesses two chiral centers, leading to the existence of a pair of enantiomers: (1R, 2S)-2-phenylcyclopropanecarboxylic acid and (1S, 2R)-2-phenylcyclopropanecarboxylic acid. The primary challenge lies in the efficient separation of these enantiomers from a racemic mixture, a process known as chiral resolution. The pharmacological activity of the resulting active pharmaceutical ingredient (API) can be highly dependent on the stereochemistry. For instance, the (+)-trans-enantiomer of the derived amine, tranylcypromine, exhibits significantly greater potency as a monoamine oxidase (MAO) inhibitor compared to its (-)-enantiomer.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary difficulties in separating the enantiomers of this compound?
A1: The main challenges stem from the identical physical properties of enantiomers in an achiral environment. These include:
-
Identical Solubility: Enantiomers have the same solubility in achiral solvents, making simple crystallization ineffective for separation.
-
Identical Chromatographic Behavior: In achiral chromatography systems (standard HPLC or GC), enantiomers co-elute, appearing as a single peak.
-
Formation of Racemic Compounds: During crystallization, enantiomers can sometimes form a racemic compound, a 1:1 ordered crystal lattice that is more stable than the individual enantiomers, making separation by crystallization even more challenging.
Q2: What are the most common strategies for the chiral resolution of this compound?
A2: The most prevalent and industrially applied methods include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[3]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, often lipases, that selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.[4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can directly separate the enantiomers. This is often used for analytical-scale separation and purity determination, but can be adapted for preparative scale.[5][6][7]
Q3: How can I confirm the isomeric purity of my final product?
A3: A combination of analytical techniques is recommended for robust validation:
-
Chiral HPLC/GC: This is the gold standard for determining enantiomeric excess (% ee). By using a suitable chiral column, you can quantify the area of each enantiomeric peak.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR in an achiral solvent will not distinguish between enantiomers, the use of chiral shift reagents or derivatization with a chiral agent can induce diastereomeric environments, leading to separable signals for the enantiomers.[8]
-
Polarimetry: This technique measures the rotation of plane-polarized light. While it can confirm the presence of an excess of one enantiomer, it does not provide the exact enantiomeric ratio and is highly dependent on sample concentration and purity.
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Probable Cause(s) | Solution(s) |
| No crystallization occurs. | - The diastereomeric salt is too soluble in the chosen solvent. - The solution is not supersaturated. | - Solvent Screening: Experiment with a range of solvents with varying polarities. A solvent system where the desired diastereomeric salt has low solubility is ideal. - Concentration Adjustment: Slowly evaporate the solvent or prepare a more concentrated initial solution. - Induce Crystallization: Try scratch-seeding with a crystal of the desired diastereomer, or cool the solution slowly. |
| The enantiomeric excess (% ee) of the resolved acid is low after crystallization. | - Incomplete separation of diastereomeric salts due to similar solubilities. - Co-crystallization of the undesired diastereomer. | - Recrystallization: Perform one or more recrystallization steps. This is often necessary to achieve high optical purity, though it may lead to a loss of material.[3] - Optimize Solvent System: A mixture of solvents can sometimes provide better selectivity in solubility between the diastereomers. - Slow Cooling: Allow the solution to cool slowly to promote the formation of more ordered crystals of the less soluble diastereomer. |
| Poor recovery of the resolving agent. | - The resolving agent is lost during the workup process (e.g., during extractions). - Degradation of the resolving agent. | - pH Optimization: Carefully control the pH during the acid/base workup to ensure the resolving agent is in its appropriate ionic or freebase form for efficient extraction into the aqueous or organic layer. - Use a Milder Workup: Avoid harsh acidic or basic conditions if the resolving agent is sensitive. |
Troubleshooting Chiral HPLC Separations
| Problem | Probable Cause(s) | Solution(s) |
| Poor or no resolution of enantiomers. | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. | - CSP Selection: Consult literature or CSP selection guides for the separation of acidic compounds. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point.[7] - Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). For reversed-phase, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[9] |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the analyte and the stationary phase. - Overloading of the column. | - Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Temperature variations. | - Premix Mobile Phase: Ensure the mobile phase is well-mixed and degassed. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate the enantiomers of this compound using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation: a. Dissolve 1 equivalent of racemic this compound in a minimal amount of the chosen crystallization solvent with gentle heating. b. In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, then potentially in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: a. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. b. Dry the crystals. This is the first crop of the diastereomeric salt.
-
Liberation of the Enantiomerically Enriched Acid: a. Suspend the collected diastereomeric salt in water. b. Add 2M HCl until the pH is ~1-2 to protonate the carboxylic acid. c. Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether) three times. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Evaporate the solvent to yield the enantiomerically enriched this compound.
-
Purity Analysis: a. Determine the enantiomeric excess of the product using chiral HPLC or GC. b. If the desired purity is not achieved, the enriched acid can be subjected to another round of diastereomeric salt formation and crystallization.
Protocol 2: Analytical Chiral HPLC Method
Objective: To determine the enantiomeric excess of a sample of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALPAK QN-AX)[7]
-
HPLC-grade mobile phase solvents (e.g., methanol, aqueous acetic acid solution)
-
Sample of this compound dissolved in mobile phase
Procedure:
-
System Preparation: a. Install the chiral column in the HPLC system. b. Equilibrate the column with the mobile phase (e.g., a mixture of methanol and 0.2 mM aqueous acetic acid, pH 6.0, in an 80:20 ratio) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]
-
Sample Injection: a. Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL). b. Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition and Analysis: a. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[7] b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Visualizations
Caption: Workflow for chiral resolution and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. [Enantioseparation of 2-phenylcarboxylic acid esters by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. trans-2-Phenylcyclopropane-1-carboxylic acid | DAICEL Chiral Application Search [search.daicelchiral.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimization of reaction conditions for the cyclopropanation of styrene with ethyl diazoacetate
Welcome to the technical support center for the cyclopropanation of styrene with ethyl diazoacetate (EDA). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common experimental hurdles and achieve high yields and desired stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the cyclopropanation of styrene with ethyl diazoacetate, providing concise and informative answers.
Q1: What is the general mechanism for the metal-catalyzed cyclopropanation of styrene with ethyl diazoacetate?
A1: The reaction proceeds through the formation of a metal carbene intermediate.[1][2][3] First, the transition metal catalyst, typically a rhodium(II) or copper(II) complex, reacts with ethyl diazoacetate to release nitrogen gas and form a highly reactive metal carbene.[1][2] This electrophilic carbene species then reacts with the nucleophilic double bond of styrene in a concerted, though often asynchronous, step to form the cyclopropane ring.[4][5] The stereochemistry of the resulting cyclopropane is determined during this step.
Q2: Which catalysts are most effective for this reaction, and how do they differ?
A2: Rhodium(II) and copper(II) complexes are the most commonly used and effective catalysts for this transformation.[1][3][6]
-
Rhodium(II) catalysts , such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are generally more reactive and provide higher yields under milder conditions.[1] They are often the preferred choice for achieving high diastereoselectivity.
-
Copper(II) catalysts , like copper(II) acetylacetonate (Cu(acac)₂), are a more economical option and can also provide good yields, though sometimes requiring higher temperatures.[1] Chiral copper complexes with ligands such as bis(oxazolines) are frequently employed for enantioselective cyclopropanation.[7]
-
Iron and Cobalt catalysts have also been explored, with some cobalt porphyrin complexes showing excellent diastereoselectivity and enantioselectivity.[8]
The choice of catalyst will significantly impact the yield, diastereoselectivity, and enantioselectivity of the reaction.
Q3: What are the primary byproducts in this reaction, and how can they be minimized?
A3: The most common byproducts are diethyl maleate and diethyl fumarate, which result from the dimerization of two ethyl diazoacetate molecules.[9][10] Another potential byproduct is the metathesis product, ethyl cinnamate, though this is less common with standard catalysts.
To minimize byproduct formation, it is crucial to maintain a low concentration of free ethyl diazoacetate in the reaction mixture. This is best achieved through the slow, controlled addition of the ethyl diazoacetate solution to the reaction flask containing the styrene and catalyst.[9] An excess of styrene relative to ethyl diazoacetate can also help to favor the desired cyclopropanation reaction over dimerization.[9]
Q4: What safety precautions should be taken when working with ethyl diazoacetate?
A4: Ethyl diazoacetate is a potentially explosive, toxic, and carcinogenic compound and must be handled with extreme caution in a well-ventilated fume hood.[11][12][13]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store ethyl diazoacetate in a cool, dark place, away from heat, sparks, and open flames.[12] It should be kept in a tightly sealed container.
-
Scale-up: Due to its hazardous nature, preparing large quantities of ethyl diazoacetate should be done with extreme care and appropriate safety measures in place.[13]
-
Disposal: Any unreacted ethyl diazoacetate should be quenched and disposed of according to institutional safety guidelines. A common method is to carefully add acetic acid to decompose the remaining diazo compound.[1]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the cyclopropanation of styrene with ethyl diazoacetate.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired cyclopropane product. What are the likely causes and how can I fix this?
A: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity:
-
Cause: The catalyst may have decomposed due to exposure to air or moisture, or it may be old and inactive.[1]
-
Solution: Ensure you are using a fresh, high-quality catalyst. If the catalyst is air-sensitive, handle it under an inert atmosphere (e.g., argon or nitrogen). For solid catalysts, ensure they have been stored properly in a desiccator.
-
-
Presence of Inhibitors:
-
Cause: Traces of water, oxygen, or other impurities in the reagents or solvent can poison the catalyst.[1]
-
Solution: Use freshly distilled and dried solvents. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere. Purify styrene before use if it has been stored for a long time.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low for the catalyst to be sufficiently active, or too high, leading to catalyst decomposition or increased side reactions.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. For rhodium catalysts, the reaction often proceeds well at room temperature, while some copper catalysts may require heating.[1] Conversely, if you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Incorrect Reagent Stoichiometry:
-
Cause: An inappropriate ratio of styrene to ethyl diazoacetate can lead to poor yields.
-
Solution: Typically, an excess of styrene is used to favor the cyclopropanation over the dimerization of ethyl diazoacetate.[9] A common starting point is a 2:1 to 5:1 molar ratio of styrene to ethyl diazoacetate.[9]
-
-
Inefficient Stirring:
-
Cause: In a heterogeneous reaction or with slow addition, inefficient stirring can lead to localized high concentrations of ethyl diazoacetate, promoting dimerization.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of ethyl diazoacetate.
-
Problem 2: Poor Diastereoselectivity (Incorrect trans:cis Ratio)
Q: I am obtaining the cyclopropane product, but the diastereoselectivity is poor, or I am getting the undesired diastereomer. How can I control the trans:cis ratio?
A: The diastereoselectivity of this reaction is highly sensitive to several parameters. The trans isomer is generally the thermodynamically more stable product, and its formation is often favored. Here's how to influence the ratio:
-
Choice of Catalyst and Ligands:
-
Cause: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining the transition state geometry and thus the diastereoselectivity.[1][3][4]
-
Solution:
-
For higher trans selectivity: Rhodium(II) catalysts with bulky ligands often favor the formation of the trans product due to steric repulsion in the transition state.[4]
-
For higher cis selectivity: While less common, certain catalyst systems, for example, some rhodium(I) complexes with specific N-heterocyclic carbene ligands, have been shown to favor the cis product.[13] Screening different catalysts is often necessary.
-
-
-
Solvent Effects:
-
Cause: The polarity of the solvent can influence the stability of the transition states leading to the cis and trans isomers.[8]
-
Solution: Nonpolar solvents like toluene or dichloromethane often favor the formation of the trans isomer.[8] More polar solvents can sometimes lead to a decrease in trans selectivity. Experimenting with a range of solvents with varying polarities is recommended.
-
-
Reaction Temperature:
-
Cause: Lower reaction temperatures generally lead to higher selectivity as the reaction is under kinetic control and the energy difference between the diastereomeric transition states has a greater impact.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve diastereoselectivity. This may require longer reaction times.
-
-
Steric Bulk of the Diazoacetate:
-
Cause: Increasing the steric bulk of the ester group on the diazoacetate can increase the preference for the trans isomer.[8]
-
Solution: If synthetically feasible, consider using a bulkier ester, such as tert-butyl diazoacetate, which can enhance the steric interactions that favor the trans product.[8]
-
Problem 3: High Levels of Dimerization Byproducts
Q: My reaction is producing a significant amount of diethyl maleate and diethyl fumarate. How can I suppress this side reaction?
A: The formation of dimerization byproducts is a clear indication that the concentration of the metal carbene intermediate is too high, or that it is reacting with another molecule of ethyl diazoacetate before it can react with styrene. Here are the key strategies to mitigate this:
-
Slow Addition of Ethyl Diazoacetate:
-
Cause: Rapid addition of ethyl diazoacetate leads to a high concentration of the diazo compound and the subsequently formed metal carbene, promoting dimerization.[9]
-
Solution: This is the most critical factor. Use a syringe pump to add the solution of ethyl diazoacetate to the reaction mixture over a prolonged period (e.g., 4-8 hours).[9] This ensures that the concentration of the reactive carbene intermediate remains low at all times.
-
-
Reaction Concentration:
-
Cause: A highly concentrated reaction mixture can increase the likelihood of bimolecular side reactions like dimerization.
-
Solution: Running the reaction at a higher dilution can sometimes help to reduce the rate of dimerization relative to the intramolecular cyclopropanation. However, be mindful that excessive dilution may slow down the desired reaction as well.
-
-
Styrene to Ethyl Diazoacetate Ratio:
-
Cause: An insufficient excess of styrene means the metal carbene is more likely to encounter another molecule of ethyl diazoacetate.
-
Solution: Increase the molar excess of styrene. A ratio of 2:1 to 5:1 (styrene:EDA) is a good starting point, and in some cases, using styrene as the solvent can be effective.[9]
-
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | Reference |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 | [1] |
| 2 | Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 | [1] |
| 3 | Fe(D₄-TpAP) | Toluene | RT | 99 | 95:5 | [8] |
| 4 | [Co(1)] | Toluene | RT | High | >99:1 | N/A |
Data compiled from representative literature; specific conditions and results may vary.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
-
Preparation: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add styrene (5.0 mmol, 1.0 equiv) and the solvent (e.g., dichloromethane, 10 mL).
-
Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.05 mmol, 1 mol%).
-
Reactant Solution: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 2.5 mmol, 0.5 equiv) in the same solvent (10 mL).
-
Slow Addition: Add the EDA solution dropwise to the stirred styrene solution over a period of 4-8 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle for the metal-catalyzed cyclopropanation of styrene.
Experimental Workflow
Caption: A typical experimental workflow for the cyclopropanation reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction problems.
References
-
DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]
-
Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Nature Chemistry. [Link]
-
Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances. [Link]
-
MSDS of Ethyl diazoacetate. Capot Chemical. [Link]
-
Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
-
Cyclopropanation reaction of styrene and diazo compounds catalyzed by.... ResearchGate. [Link]
-
ethyl diazoacetate. Organic Syntheses. [Link]
-
Selected examples of the effect of catalysts on the yield and selectivity of styrene cyclopropanation with ethyl diazoacetate. ResearchGate. [Link]
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Europe PMC. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Molecules. [Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]
-
Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. ResearchGate. [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]
-
Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]
-
In Situ Kinetic Studies on Rhodium (II) Carboxylate Catalysts with Cyclopropanation Reactions. Emory Theses and Dissertations. [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Fig. 3 Cyclopropanation of styrene. a Reaction scheme of the.... ResearchGate. [Link]
-
Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications. [Link]
-
Styrene cyclopropanation and ethyl diazoacetate dimerization catalyzed by ruthenium complexes containing chiral tridentate phosphine ligands. HKUST Research Portal. [Link]
-
Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [Link]
-
Cyclopropanation of Dimethyl Fumarate and Maleate with gem-Dihalides Catalyzed by Co(0)- or Ni(0)-Complex and Zinc. Bulletin of the Chemical Society of Japan. [Link]
-
Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. WordPress. [Link]
-
Catalytic Methods for the Synthesis of Cyclopropanes. Taylor & Francis eBooks. [Link]
-
Catalytic Cyclopropanation with Iron(II) Complexes. Iowa State University Digital Repository. [Link]
- Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS This subject deals with the app. Unknown Source.
-
Effect of Solvent on Sn1 Reaction. YouTube. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Rhodium-Catalyzed Room Temperature C–C Activation of Cyclopropanol for One-Step Access to Diverse 1,6-Diketones. ResearchGate. [Link]
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strategies to minimize cis-isomer formation during trans-2-Phenylcyclopropanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of trans-2-Phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize the formation of the undesired cis-isomer during your synthesis.
Introduction
This compound is a critical building block in the synthesis of various pharmaceuticals, most notably the monoamine oxidase inhibitor, tranylcypromine.[1][2][3] Achieving high diastereoselectivity in favor of the trans-isomer is a common challenge that can significantly impact yield and purification efficiency. This guide provides a scientifically grounded, experience-driven approach to navigating the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 2-phenylcyclopropanecarboxylic acid from styrene and ethyl diazoacetate resulted in a low trans:cis ratio. What are the key factors influencing this outcome and how can I improve it?
A1: The classic approach of reacting styrene with ethyl diazoacetate in the presence of a copper catalyst is known to produce a mixture of cis and trans isomers, typically with a trans selectivity of around 65%.[1] To enhance the trans selectivity, several factors in your experimental setup should be critically evaluated.
Root Cause Analysis:
The formation of both cis and trans isomers arises from the non-concerted nature of the carbene addition to the alkene. The reaction proceeds through a metallacyclobutane intermediate or a radical mechanism. The stereochemical outcome is determined by the relative energies of the transition states leading to the cis and trans products.[4] Steric hindrance between the phenyl group of styrene and the ester group of the carbene in the transition state generally favors the formation of the more stable trans isomer.
Troubleshooting Strategies:
-
Catalyst Choice: The nature of the catalyst is paramount. Dirhodium(II) catalysts, such as rhodium(II) acetate or rhodium(II) octanoate, are often superior to copper-based catalysts in achieving high trans selectivity in cyclopropanation reactions. Chiral catalysts can also be employed for asymmetric synthesis, yielding enantiomerically pure forms.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Non-polar solvents like hexane or dichloromethane are generally preferred as they minimize interactions that could stabilize the transition state leading to the cis product.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which typically leads to the thermodynamically more stable trans isomer.
-
Rate of Addition: A slow, controlled addition of the diazo compound to the reaction mixture containing the catalyst and styrene is crucial. This maintains a low concentration of the reactive carbene species, which can help to suppress side reactions and improve selectivity.
Q2: I am considering an alternative synthetic route starting from trans-cinnamic acid to avoid the isomer separation issue. What is the recommended procedure, and what are the potential pitfalls?
A2: Employing trans-cinnamic acid as a starting material is an excellent strategy to circumvent the challenges of separating cis/trans isomers. The key is to perform a cyclopropanation reaction that preserves the stereochemistry of the starting alkene. The Johnson-Corey-Chaykovsky reaction is a well-established method for this purpose.[5]
Workflow for Johnson-Corey-Chaykovsky Cyclopropanation:
Caption: Johnson-Corey-Chaykovsky reaction workflow.
Detailed Experimental Protocol:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous dimethyl sulfoxide (DMSO) is then added, and the mixture is heated to approximately 50°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. The flask is cooled to room temperature, and trimethylsulfoxonium iodide is added portion-wise to form the dimethylsulfoxonium methylide.
-
Cyclopropanation: The ester of trans-cinnamic acid (e.g., ethyl or methyl ester) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to the solution of the ylide at room temperature. The reaction is typically stirred for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, the reaction is quenched with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated. The resulting ester is then hydrolyzed using a base such as sodium hydroxide in an ethanol/water mixture, followed by acidification to yield the desired this compound.
Potential Pitfalls and Solutions:
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete ylide formation due to moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Decomposition of the ylide. | Maintain the reaction temperature and use the freshly prepared ylide immediately. | |
| Formation of Side Products | Polymerization of the starting material. | Ensure slow addition of the cinnamic acid ester to the ylide solution. |
| Incomplete Hydrolysis | Insufficient reaction time or base concentration. | Monitor the hydrolysis by TLC and ensure complete disappearance of the ester spot. If necessary, increase the reaction time or the concentration of the base. |
Q3: How can I effectively separate the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid if my synthesis results in a mixture?
A3: The separation of cis and trans isomers of 2-phenylcyclopropanecarboxylic acid can be challenging but is achievable through several methods, with fractional crystallization being the most common.[1][6]
Separation Strategies:
-
Fractional Crystallization of the Free Acid: This is the most traditional method. The trans-isomer is generally less soluble in water and certain organic solvents than the cis-isomer. By carefully selecting a solvent system (e.g., hot water, or a mixture of hexane and ethyl acetate) and controlling the cooling rate, the trans-isomer can be selectively crystallized.[3] This process may need to be repeated several times to achieve high purity.
-
Separation via Salt Formation: The differing steric environments of the carboxylic acid group in the cis and trans isomers can lead to differences in the crystal packing and solubility of their salts. By forming a salt with a suitable base (e.g., an amine), it may be possible to selectively precipitate one of the diastereomeric salts.
-
Chromatographic Separation: While potentially costly for large-scale preparations, column chromatography can be an effective method for separating the isomers. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with a small amount of acetic acid) can provide good separation.
Quantitative Comparison of Separation Methods:
| Method | Purity Achievable | Typical Recovery of trans-Isomer | Scalability | Notes |
| Fractional Crystallization | >99% | 20-50% (can be lower depending on initial ratio) | High | Can be laborious and lead to significant loss of product in the mother liquor.[1] |
| Salt Formation | >98% | Variable | Moderate to High | Requires screening of different bases to find optimal conditions. |
| Column Chromatography | >99% | >90% | Low to Moderate | Best suited for smaller scales due to solvent consumption and cost. |
Q4: What is the underlying mechanistic reason for the preferential formation of the trans isomer in many cyclopropanation reactions?
A4: The preference for the trans isomer in the cyclopropanation of styrene and its derivatives is primarily governed by steric effects in the transition state.
Mechanistic Rationale:
The cyclopropanation reaction, particularly with metal carbenoids, is generally not a concerted [2+1] cycloaddition. Instead, it often proceeds through a stepwise mechanism involving the formation of an intermediate. In the case of a radical mechanism, for instance, the initial addition of the carbene radical to the alkene forms a γ-alkyl radical intermediate.[4]
Caption: Energy landscape of cis/trans isomer formation.
As depicted in the diagram, there are two possible approaches of the carbene to the styrene double bond, leading to two diastereomeric intermediates. The intermediate leading to the trans product experiences less steric repulsion between the bulky phenyl group and the ester group of the carbene. This makes the trans-like intermediate and the transition state leading to it lower in energy, and therefore, its formation is kinetically favored. Furthermore, if there is a degree of reversibility or a sufficiently long lifetime of the intermediate, rotation around the newly formed C-C bond can allow the less stable cis-like intermediate to isomerize to the more stable trans-like intermediate before ring closure, further enhancing the yield of the trans product.[4]
References
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and.... [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
-
Semantic Scholar. (2022, October 26). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of I. [Link]
-
ChemRxiv. (n.d.). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
-
PubMed Central (PMC). (2022, April 29). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. [Link]
- Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
Sources
- 1. Buy this compound | 939-90-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Resolution of trans-2-Phenylcyclopropanecarboxylic Acid Diastereomeric Amides
Welcome to the technical support center for the chiral resolution of trans-2-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating diastereomeric amides derived from this valuable chiral building block.
Introduction: The Rationale Behind Diastereomeric Amide Resolution
The separation of enantiomers is a critical step in the development of many pharmaceuticals and fine chemicals. For carboxylic acids like this compound, a robust and scalable method is the formation of diastereomers by coupling the racemic acid with a single enantiomer of a chiral amine, often referred to as a chiral auxiliary. These resulting diastereomeric amides, unlike the original enantiomers, possess different physical properties (e.g., solubility, polarity), which allows for their separation by standard laboratory techniques such as crystallization or chromatography.[1][2] Subsequently, the separated diastereomers can be hydrolyzed to yield the enantiomerically pure carboxylic acids.
This guide focuses on the common challenges and questions that arise during this multi-step process, providing both practical solutions and the underlying scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, separation, and analysis of diastereomeric amides of this compound.
I. Amide Formation Stage
Question: My amide coupling reaction is low-yielding or fails completely. What are the likely causes?
Answer:
Low yields in amide bond formation are typically due to inefficient activation of the carboxylic acid, side reactions, or poor reaction conditions. Here’s a breakdown of potential issues and their remedies:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable ammonium carboxylate salt. The carboxylic acid must be activated.
-
Solution: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a robust but potentially harsh method. Alternatively, use carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to form a highly reactive intermediate and suppress side reactions.[3][4]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical.
-
Solution: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The base should be a non-nucleophilic amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction without competing with your chiral amine.
-
-
Steric Hindrance: While this compound is not exceptionally bulky, the choice of a sterically demanding chiral amine can slow down the reaction.
-
Solution: Ensure adequate reaction time and consider slightly elevated temperatures (e.g., 40 °C), while monitoring for potential epimerization.
-
Question: I'm concerned about epimerization at the α-carbon of the carboxylic acid during the coupling reaction. How can I minimize this?
Answer:
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk, particularly for α-substituted carbonyl compounds. For this compound, epimerization at the carbon bearing the carboxyl group would lead to the formation of the cis-diastereomer, complicating the separation. The primary mechanism is often through the formation of a planar oxazolone intermediate.[5][6]
-
Key Factors Influencing Epimerization:
-
Coupling Reagent: Some coupling reagents are more prone to causing epimerization.
-
Base: Strong bases and excesses of base can promote proton abstraction and subsequent racemization.
-
Temperature and Pre-activation Time: Higher temperatures and prolonged activation of the carboxylic acid before the addition of the amine increase the risk.
-
-
Strategies to Prevent Epimerization:
-
Use Additives: Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or the inclusion of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) are known to reduce epimerization.[5][7]
-
Control Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C) and allow it to warm to room temperature slowly.[5]
-
Minimize Pre-activation Time: Add the coupling reagent to a mixture of the carboxylic acid and the chiral amine, allowing the activated species to be trapped immediately.[5]
-
Choice of Solvent: Less polar solvents like DCM can sometimes suppress epimerization compared to highly polar solvents like DMF.[5]
-
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for mitigating epimerization during amide coupling.
II. Separation Stage: Crystallization
Question: I am unable to separate my diastereomeric amides by crystallization. What should I try?
Answer:
Successful crystallization depends on the differential solubility of the diastereomers in a given solvent system.[2][8] Failure to achieve separation often points to suboptimal solvent selection or kinetic issues.
-
Systematic Solvent Screening:
-
The "Like Dissolves Like" Principle is a Starting Point: However, for diastereomers with very similar structures, a more nuanced approach is needed.
-
Single vs. Binary Solvent Systems: Test a range of single solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, isopropanol). If single solvents fail, explore binary mixtures. A common strategy is to dissolve the mixture in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (anti-solvent, e.g., hexane) until turbidity appears, then warm to redissolve and cool slowly. A hexane/ethyl acetate mixture has been reported to be effective for enhancing the enantiopurity of related compounds.[5]
-
Consider Hydrogen Bonding: Solvents that can engage in hydrogen bonding may interact differently with the two diastereomers, affecting their solubility.
-
-
Controlling the Crystallization Process:
-
Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomers. Employ slow, controlled cooling to allow the less soluble diastereomer to crystallize selectively.
-
Seeding: If you have a small amount of a pure diastereomer (perhaps from a small-scale chromatographic separation), use it to seed a supersaturated solution. This can template the crystallization of the desired diastereomer.
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable in the solid state (thermodynamic product). Varying the crystallization time can be crucial. Short crystallization times may favor the kinetic product, while longer times at elevated temperatures (slurrying) might lead to the thermodynamic product.[1]
-
| Parameter | Recommendation for Optimization | Rationale |
| Solvent System | Screen a range of solvents and binary mixtures (e.g., hexane/ethyl acetate, toluene/isopropanol). | Diastereomers have different solubilities which are highly solvent-dependent.[8] |
| Temperature | Test different cooling profiles (slow cooling, constant temperature). | Affects solubility and the kinetics of crystal nucleation and growth. |
| Concentration | Experiment with different starting concentrations. | Influences the degree of supersaturation, a key driver for crystallization. |
| Time | Vary the crystallization time from a few hours to overnight. | Allows for distinguishing between kinetically and thermodynamically favored products.[1] |
| Seeding | Add a crystal of the desired pure diastereomer to a saturated solution. | Provides a template for crystal growth, enhancing selectivity. |
III. Separation Stage: Chromatography
Question: My diastereomers are co-eluting or have very poor separation during column chromatography on silica gel. What adjustments can I make?
Answer:
Poor separation on silica gel chromatography indicates that the chosen mobile phase does not sufficiently differentiate the polarities of the diastereomers.
-
Optimize the Mobile Phase:
-
Adjust Polarity: If the spots are not moving (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too fast (high Rf), decrease the polarity.
-
Try Different Solvent Systems: The selectivity of the separation is highly dependent on the solvents used. If a hexane/ethyl acetate system fails, try alternatives like hexane/diethyl ether, dichloromethane/methanol, or toluene/acetone. Sometimes, small amounts of a third solvent can significantly improve resolution.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. Dissolve your crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents band broadening.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
-
Consider HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) on a normal-phase silica column can provide much higher resolution than flash chromatography.[9]
IV. Analysis Stage
Question: How can I confirm the diastereomeric ratio of my separated products using NMR?
Answer:
¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. In a chiral environment (which is the case for diastereomers), chemically equivalent protons in the two diastereomers become chemically non-equivalent (diastereotopic) and will have different chemical shifts.
-
What to Look For:
-
Identify protons that are close to the stereocenters. For the amides of this compound and a chiral amine like (R)-phenylglycinol, the cyclopropane protons and the protons on the chiral amine are the most likely to show distinct signals for each diastereomer.
-
Look for well-resolved signals that do not overlap with other peaks in the spectrum.
-
Integrate the corresponding signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio (d.r.).
-
-
Troubleshooting Ambiguous Spectra:
-
Signal Overlap: If the key signals are overlapping, try using a higher field NMR spectrometer to achieve better signal dispersion.
-
Shift Reagents: In rare cases, a chiral lanthanide shift reagent can be used to induce larger chemical shift differences between the signals of the two diastereomers.
-
V. Hydrolysis Stage
Question: The hydrolysis of my separated amide to recover the carboxylic acid is not working or gives a low yield. What are the best conditions?
Answer:
Amide bonds are notoriously stable and require harsh conditions for hydrolysis, which can sometimes lead to side reactions or racemization of the final product.[10][11]
-
Acidic Hydrolysis:
-
Conditions: Typically involves refluxing the amide in a strong aqueous acid such as 6M HCl or concentrated H₂SO₄ for an extended period.[10]
-
Pros: Effective for many amides.
-
Cons: The chiral amine auxiliary will be protonated and remain in the aqueous layer after workup. The harsh conditions can potentially cause racemization of the desired carboxylic acid.
-
-
Basic Hydrolysis:
-
Conditions: Refluxing in a strong aqueous base like 6M NaOH or KOH.
-
Pros: The product will be the carboxylate salt, which can be separated from the liberated chiral amine by extraction. Acidification in a final step yields the carboxylic acid.
-
Cons: Also requires harsh conditions with a risk of racemization.
-
-
Alternative Methods: For sensitive substrates, milder, albeit more complex, methods involving nitrosation prior to hydrolysis have been developed, though these are less common.[12]
Recommendation: Start with acidic hydrolysis (e.g., 6M HCl, reflux) and monitor the reaction by TLC or LC-MS. After completion, cool the reaction, extract the aqueous layer with an organic solvent to remove any non-basic impurities, and then carefully basify the aqueous layer to recover the chiral amine auxiliary by extraction. Finally, re-acidify the aqueous layer and extract to isolate your enantiomerically pure carboxylic acid. Always check the optical purity of the final product to ensure no racemization has occurred.
Frequently Asked Questions (FAQs)
Q1: What are the best chiral auxiliaries to form diastereomeric amides with this compound?
A1: Several chiral amines have been successfully used. (R)-phenylglycinol is a well-documented choice as it forms diastereomeric amides that can be separated by silica gel column chromatography.[5] Other options that have been used for resolving this acid via diastereomeric salt formation include dehydroabietylamine and quinine, which suggests their amide derivatives could also be viable candidates for separation.[5] The choice of auxiliary often depends on the separation method (crystallization vs. chromatography) and the commercial availability and cost of the amine.
Q2: Should I use crystallization or chromatography to separate the diastereomers?
A2: The choice depends on several factors:
-
Crystallization: This is often preferred for large-scale separations due to its simplicity and cost-effectiveness.[2] However, it requires a significant difference in the solubility of the diastereomers and can be time-consuming to optimize. It is not always successful.
-
Chromatography (Flash or HPLC): This method is generally more reliable for achieving baseline separation, especially for small to medium-scale reactions (mg to g).[9] It is particularly useful when crystallization fails or when very high purity is required. HPLC offers superior resolving power for very similar compounds.
Q3: How do I prepare the acyl chloride of this compound without causing side reactions?
A3: To prepare the acyl chloride, dissolve the carboxylic acid in an inert solvent like DCM or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF is often used with oxalyl chloride. After the addition, allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess reagent are then removed under vacuum. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Q4: After separating the diastereomers, how can I recover the chiral amine auxiliary?
A4: The recovery of the often-expensive chiral auxiliary is crucial for the economic viability of the process.
-
After Acidic Hydrolysis: The amine will be present as its ammonium salt in the acidic aqueous phase. After extracting your carboxylic acid product, make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine. The free amine can then be extracted with an organic solvent (e.g., DCM or ethyl acetate), dried, and the solvent evaporated.
-
After Basic Hydrolysis: The free amine is liberated directly and can be extracted from the basic aqueous solution containing the carboxylate salt.
Q5: What is the overall workflow for this chiral resolution?
A5: The process can be summarized in the following steps:
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} ` Caption: General workflow for chiral resolution via diastereomeric amides.
Experimental Protocols
Protocol 1: Formation of Diastereomeric Amides with (R)-Phenylglycinol
-
To a solution of racemic this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add (R)-phenylglycinol (1.05 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC (e.g., in 30% ethyl acetate/hexane).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric amides.
Protocol 2: Separation by Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Adsorb the crude amide mixture onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%).
-
Collect fractions and analyze by TLC to identify and combine those containing the pure, separated diastereomers.
-
Evaporate the solvent from the combined fractions to obtain the isolated diastereomeric amides.
Protocol 3: Hydrolysis of a Separated Amide
-
Dissolve the pure diastereomeric amide (1.0 eq) in a 1:1 mixture of glacial acetic acid and 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers will contain the enantiomerically pure carboxylic acid.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The enantiomeric purity of the final carboxylic acid should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by NMR or GC analysis.
References
- BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
- LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Kay, E. R., & Leigh, D. A. (2015). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.
- Hu, L., Xu, S., Zhao, Z., & Zhao, J. (2016). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 3(7), 834-838.
- Hasan, M. U. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. King Fahd University of Petroleum & Minerals.
- (2010, March 12).
- Harada, N. (2016).
- Inaba, T., Fujita, M., & Ogura, K. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 65(8), 2359-2361.
- Jack Westin. (n.d.). Acid Derivatives Important Reactions.
- (n.d.). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
- (n.d.). Plot of ¹⁷O NMR chemical shifts vs. amides 1–12.
- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses Procedure.
- (n.d.).
- (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
- Wenzel, T. J. (2021, December 6).
- Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA.
- Yusof, Y., & Adnan, R. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-13.
- (2025, October 15). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH.
- (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- Calbó, A., Griera, R., Bosch, J., & Amat, M. (2023). Cyclocondensation reactions of racemic diastereomers of dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol: access to both enantiomers of dimethyl cis-decahydroquinolines. Organic Chemistry Frontiers, 10(3), 724-729.
- LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
- (n.d.).
- (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- (n.d.). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT - Institut für Organische Chemie.
- (2016). Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases. Chirality, 28(3), 186-191.
- (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic.
- (n.d.). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.
- (2018, November 7).
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of (1S,2S)-2-Phenylcyclopentanamine Amides.
- (2002). Top 42 papers published in the topic of Chiral resolution in 2002. SciSpace.
- (2025, August 7). Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
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- 12. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
methods to avoid hazardous reagents in trans-2-phenylcyclopropylamine synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more sustainable methods for the synthesis of trans-2-phenylcyclopropylamine, the active pharmaceutical ingredient in the monoamine oxidase inhibitor, tranylcypromine.[1] Traditional synthetic routes often involve hazardous reagents that pose significant safety and environmental risks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while implementing alternative, greener methodologies.
I. Understanding the Hazards: Why Seek Alternatives?
The classical synthesis of trans-2-phenylcyclopropylamine often involves reagents with significant hazard profiles. A primary concern is the use of diazomethane for the cyclopropanation of styrene.[2][3] Diazomethane is a highly toxic and explosive gas, making its handling on a large scale particularly dangerous.[4][5][6] Another problematic reagent is hydrazine , which is often used in the Kishner cyclopropane synthesis.[7] Hydrazine is a suspected carcinogen and is known to be highly toxic and corrosive.[8][9][10][11] Furthermore, older synthetic schemes have employed heavy metal oxidants like lead tetraacetate , which are toxic and pose environmental disposal challenges.[12][13][14][15]
The drive towards greener and safer chemistry necessitates the exploration of alternative synthetic pathways that mitigate these risks without compromising yield or purity.[16][17][18]
II. Troubleshooting Guide: Navigating Safer Synthetic Routes
This section addresses common problems encountered during the implementation of safer alternatives for trans-2-phenylcyclopropylamine synthesis.
A. Issues in Diazomethane-Free Cyclopropanation
The Simmons-Smith reaction and its modifications are the most common and effective alternatives to using diazomethane for the cyclopropanation of styrene.[7][19][20]
1. Low Yield or Incomplete Reaction in Simmons-Smith Cyclopropanation
-
Question: I am attempting a Simmons-Smith cyclopropanation of styrene using diiodomethane and a zinc-copper couple, but I am observing low yields and unreacted starting material. What could be the cause?
-
Answer:
-
Inadequate Activation of Zinc: The zinc-copper couple must be freshly prepared and highly activated for the reaction to proceed efficiently. The surface of the zinc can become oxidized, reducing its reactivity. Consider pretreating the zinc with hydrochloric acid followed by washing with water, ethanol, and ether before forming the couple with copper(I) chloride or copper(II) acetate.
-
Solvent Effects: The choice of solvent is critical. While diethyl ether is traditionally used, other solvents like 1,2-dimethoxyethane (DME) or a mixture of ether and DME can sometimes improve yields by enhancing the solubility of the organozinc intermediate.
-
Purity of Reagents: Ensure that the styrene is freshly distilled to remove any polymerization inhibitors. Diiodomethane should also be pure and free from decomposition products (often indicated by a pink or brown color due to iodine).
-
Temperature Control: The initial formation of the organozinc carbenoid is exothermic. Maintaining a gentle reflux is often optimal. However, if the reaction is too vigorous, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.
-
Furukawa Modification: For unfunctionalized alkenes like styrene, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, can be more reactive and lead to higher yields.[20][21] However, diethylzinc is pyrophoric and must be handled with extreme caution under an inert atmosphere.
-
2. Poor trans:cis Diastereoselectivity
-
Question: My synthesis is producing a mixture of trans- and cis-2-phenylcyclopropylamine, with a lower than desired ratio of the trans isomer. How can I improve the diastereoselectivity?
-
Answer:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable trans isomer.
-
Bulky Reagents: The use of bulkier cyclopropanating agents can enhance trans selectivity due to steric hindrance. While the standard Simmons-Smith reagent provides some selectivity, exploring modified zinc carbenoids could be beneficial.
-
Isomerization: A common strategy is to isomerize the resulting mixture of cis and trans esters of 2-phenylcyclopropanecarboxylic acid. This can be achieved by treating the ester mixture with a strong base like sodium ethoxide in ethanol.[3] This process enolizes the ester, and upon protonation, the thermodynamically more stable trans isomer is favored.
-
Catalytic Asymmetric Synthesis: For direct enantioselective synthesis of the desired enantiomer of trans-2-phenylcyclopropylamine, consider catalytic asymmetric cyclopropanation methods.[22][23][24] These often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome.
-
B. Challenges in Hydrazine-Free Routes
Alternative routes that avoid hydrazine often rely on the Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative.
1. Low Yield in the Curtius Rearrangement
-
Question: I am attempting a Curtius rearrangement of trans-2-phenylcyclopropanecarbonyl azide to the corresponding isocyanate, but the yield is poor. What are the critical parameters?
-
Answer:
-
Purity of the Carbonyl Azide: The acyl azide intermediate must be pure and handled with care as they can be explosive. It is often generated in situ from the corresponding acyl chloride and sodium azide.[3]
-
Reaction Temperature and Solvent: The rearrangement is typically carried out by heating the acyl azide in an inert solvent like toluene or benzene. The temperature needs to be carefully controlled to promote the rearrangement without causing decomposition.
-
Water Contamination: The presence of water can hydrolyze the acyl azide or the resulting isocyanate, leading to the formation of the corresponding carboxylic acid or a urea derivative, respectively. Ensure all reagents and glassware are scrupulously dry.
-
Trapping of the Isocyanate: The isocyanate is highly reactive. Efficient trapping with an alcohol (to form a carbamate) or water (to form the amine after decarboxylation) is crucial. If isolating the amine directly, acidic or basic hydrolysis of the intermediate carbamate is required.
-
2. Incomplete Hofmann Rearrangement
-
Question: My Hofmann rearrangement of trans-2-phenylcyclopropanecarboxamide is not going to completion. What can I do to improve the conversion?
-
Answer:
-
Stoichiometry of Reagents: The Hofmann rearrangement requires one equivalent of bromine and two equivalents of a strong base (like sodium hydroxide) per equivalent of the primary amide. Ensure accurate stoichiometry.
-
Temperature Control: The initial formation of the N-bromoamide is typically done at a low temperature (around 0 °C). The subsequent rearrangement is then induced by warming the reaction mixture. Insufficient heating may lead to incomplete reaction.
-
Purity of the Amide: The starting trans-2-phenylcyclopropanecarboxamide should be pure. Impurities can interfere with the reaction.
-
Alternative Reagents: Instead of bromine, N-bromosuccinimide (NBS) in the presence of a base can also be used and may be easier to handle.
-
III. Frequently Asked Questions (FAQs)
Q1: Are there any enzymatic methods for the synthesis of trans-2-phenylcyclopropylamine?
A1: While the use of enzymes in organic synthesis is a growing field, specific enzymatic routes for the complete synthesis of trans-2-phenylcyclopropylamine are not yet well-established in the literature.[25][26] However, enzymes, such as lipases, have been successfully employed for the kinetic resolution of racemic mixtures of intermediates, which is a crucial step in obtaining the enantiomerically pure drug.[27]
Q2: What are the safety precautions for handling diiodomethane and diethylzinc in the Simmons-Smith reaction?
A2:
-
Diiodomethane: While less hazardous than diazomethane, diiodomethane is a dense, toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[28]
-
Diethylzinc: Diethylzinc is pyrophoric, meaning it can ignite spontaneously in air. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. It is also highly reactive with water.
Q3: Can photoredox catalysis be used for the cyclopropanation of styrene?
A3: Yes, recent advancements in photoredox catalysis have demonstrated its potential for the cyclopropanation of styrenes under mild conditions, avoiding the need for highly reactive carbenoids.[29] These methods often utilize visible light and a photocatalyst to generate a radical intermediate that participates in the cyclopropane ring formation. This represents a promising and greener alternative.
Q4: What are some greener alternatives to lead tetraacetate for oxidative transformations that might be used in related synthetic steps?
A4: There are several greener alternatives to lead tetraacetate for various oxidative transformations. For the cleavage of 1,2-diols, sodium periodate is a common and less toxic alternative.[13] For other oxidations, reagents like hypervalent iodine compounds (e.g., Dess-Martin periodinane or IBX) or catalytic systems using a benign terminal oxidant (like oxygen or hydrogen peroxide) are preferred.
IV. Visualizing Safer Synthetic Pathways
The following diagrams illustrate the workflows of two common safer alternatives for the synthesis of trans-2-phenylcyclopropylamine.
Caption: Simmons-Smith route to trans-2-phenylcyclopropylamine.
Caption: Conceptual workflow for a photoredox-catalyzed synthesis.
V. Summary of Alternative Reagents
| Hazardous Reagent | Safer Alternative(s) | Key Considerations |
| Diazomethane | Simmons-Smith Reagent (Zn/Cu, CH₂I₂)[7][19][20][30][31] | Requires activation of zinc; diastereoselectivity can be an issue. |
| Furukawa Modification (Et₂Zn, CH₂I₂)[20][21] | More reactive but diethylzinc is pyrophoric. | |
| Photoredox Catalysis[29] | Milder conditions, but may require specialized equipment. | |
| Hydrazine | Curtius Rearrangement (from acyl azide)[3] | Acyl azides can be explosive; requires anhydrous conditions. |
| Hofmann Rearrangement (from amide) | Requires careful control of stoichiometry and temperature. | |
| Lossen Rearrangement (from hydroxamic acid) | Less common but a viable alternative. | |
| Lead Tetraacetate | Sodium Periodate (for diol cleavage)[13] | Milder and less toxic. |
| Hypervalent Iodine Reagents | Effective but can be expensive. |
VI. Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Styrene
-
Zinc-Copper Couple Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add zinc dust and a 5% aqueous solution of hydrochloric acid. Stir for 5 minutes, then decant the acid. Wash the zinc sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under vacuum. Add a solution of copper(II) acetate in glacial acetic acid and stir until the blue color disappears. Decant the solution and wash the resulting zinc-copper couple with ether.
-
Reaction: To the freshly prepared zinc-copper couple under a nitrogen atmosphere, add anhydrous diethyl ether. Add a solution of diiodomethane in ether dropwise to initiate the reaction. Then, co-add solutions of styrene and diiodomethane in ether at a rate that maintains a gentle reflux.
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of trans- and cis-ethyl 2-phenylcyclopropanecarboxylate can be purified by column chromatography.
Protocol 2: Isomerization of cis/trans Ester Mixture
-
Reaction: Dissolve the mixture of cis and trans esters in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol.
-
Reflux: Reflux the mixture for 18-24 hours under a nitrogen atmosphere.[3]
-
Workup: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the ester enriched in the trans isomer.
References
- Benchchem. A Comparative Guide to Cyclopropanation Reagents: 1,3-Dibromo-2,2-dimethoxypropane vs. Established Alternatives.
- Wikipedia. Cyclopropanation.
- ResearchGate. Cyclopropanation of styrene with aryldiazoacetates.
- RSC Publishing. A transition-metal-free & diazo-free styrene cyclopropanation.
- ACS Publications. Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- PubMed. The effect of tranylcypromine on synthesis of macromolecules and enzyme activities in neurons and glia.
- NROChemistry. Simmons-Smith Reaction.
- ResearchGate. General method for the synthesis of tranylcypromine. Reagents and...
- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- Wikipedia. Tranylcypromine.
- PubMed Central. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.
- Wikipedia. Simmons–Smith reaction.
- Wikipedia. Lead(IV) acetate.
- MedPath. Tranylcypromine | Advanced Drug Monograph.
- NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Neurology.org. The effect of tranylcypromine on synthesis of macromolecules and enzyme activities in neurons and glia.
- ResearchGate. Simmons‐Smith Cyclopropanation Reaction.
- TCI AMERICA. Simmons-Smith Cyclopropanation Reaction.
- YouTube. Criegee Oxidation Reactions || Lead tetraacetate || Important Practice Questions || Organic Reagent.
- NIH. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- NPTEL Archive. Oxidation Reactions.
- WO/2021/047166 METHOD FOR SYNTHESIZING TRANYLCYPROMINE INTERMEDIATE.
- Hazardous Substance Fact Sheet. Hydrazine.
- PubMed Central. Recent advances in catalytic asymmetric synthesis.
- Organic Chemistry Data. Reduction and Oxidation :: Lead Tetraacetate.
- Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
- Juniper Publishers. Lead Tetraacetate in Organic Synthesis.
- Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Tranylcypromine Double-e Pharma 10 mg, film.
- Pharmaceutical Technology. New Ways Around Hazardous Reagent Chemistry.
- YouTube. Hydrazine and Potential Occupational Exposure Risks.
- NIH. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
- MD Searchlight. Hydrazine Toxicology.
- TRANS-2-PHENYLCYCLOPROPYLAMINE HYDROCHLORIDE Safety Data Sheets.
- NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Organic Syntheses Procedure. diazomethane.
- NIH. Hydrazine Toxicology - StatPearls - NCBI Bookshelf.
- Daicel Pharma Standards. Tranylcypromine Impurities Manufacturers & Suppliers.
- IRJMETS. SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY.
- uu .diva. A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
- PubMed Central. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles.
- Human Metabolome Database. Showing metabocard for Tranylcypromine (HMDB0014890).
- SCBT. trans 2-Phenylcyclopropylamine Hydrochloride | CAS 1986-47-6.
- RSC Publishing. Asymmetric catalysis with FLPs - Chemical Society Reviews.
- eScholarship. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes.
- Sigma-Aldrich. trans-2-Phenylcyclopropylamine 1986-47-6.
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enhancing the reaction speed of trans-2-Phenylcyclopropanecarboxylic acid esterification
Technical Support Center: Esterification of trans-2-Phenylcyclopropanecarboxylic acid
Welcome to the technical support center for the esterification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and valuable synthetic intermediate. The inherent steric hindrance from the cyclopropyl group and the phenyl ring can present challenges to achieving rapid and high-yielding esterification.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Velocity
This section addresses specific, common problems encountered during the esterification of this compound.
Q1: My reaction is incredibly slow or has completely stalled. What are the immediate troubleshooting steps?
A1: A stalled or sluggish reaction is a common issue, often stemming from equilibrium limitations or catalyst deactivation. The Fischer esterification is a reversible process, and as water is produced, the reverse reaction (hydrolysis) begins to compete, slowing the net formation of the ester.[1][2][3]
Immediate Action Workflow:
Follow this diagnostic workflow to identify the root cause.
Caption: The reversible steps of the Fischer esterification mechanism.
Q3: Are there faster, non-equilibrium methods to synthesize these esters under milder conditions?
A3: Yes. When equilibrium methods like Fischer esterification are too slow or harsh, you can use stoichiometric activating agents or modern coupling reagents. These methods avoid the production of water and are often complete in minutes to hours at room temperature.
Recommended Alternative Methods:
-
Acyl Chloride Formation: Convert the carboxylic acid to trans-2-phenylcyclopropanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and will readily form the ester upon addition of the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Coupling Reagents: Modern peptide coupling reagents can be highly effective for ester formation.
-
Carbodiimides (e.g., DCC, EDC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol.
-
Advanced Reagents (e.g., NDTP): Novel reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to mediate esterification in as little as one minute at room temperature, offering a significant speed advantage. [4] * Activating Systems (e.g., NBS/PPh₃): A combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) can activate the carboxylic acid for rapid reaction with an alcohol. [5] These methods are particularly advantageous for precious or acid-sensitive alcohols, especially tertiary alcohols where Fischer conditions would cause elimination. [6]
-
Experimental Protocols
Protocol 1: Optimized Fischer Esterification with Azeotropic Water Removal
This protocol uses a Dean-Stark apparatus to physically remove water as it is formed, effectively driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol, 5.0 eq)
-
Toluene (as azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq)
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Assemble the glassware (round-bottom flask, Dean-Stark trap, condenser) and flame-dry under vacuum or oven-dry before use.
-
To the round-bottom flask, add this compound, ethanol, and toluene (enough to fill the flask and the Dean-Stark trap).
-
Add the TsOH catalyst to the mixture.
-
Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap (typically 4-10 hours). The reaction can be monitored by TLC or GC analysis.
-
Once complete, cool the reaction to room temperature.
-
Proceed with a standard aqueous workup: dilute with a solvent like ethyl acetate, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
References
-
Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
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ResearchGate. (Various Dates). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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Bender, D., Peterson, J. A., et al. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
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Semantic Scholar. (2008, January 9). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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Academia.edu. Determination of the Kinetics and Mechanism of Acid-Catalyzed Esterification Reactions. [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Esterification. [Link]
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Iraqi Journal of Chemical and Petroleum Engineering. (2024, December 16). Kinetic Study of Esterification Reaction. [Link]
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PubChem. This compound. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Kinetics, Mechanism and Novel Methods Of Esterification. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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NIH National Library of Medicine. (2020, March 19). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
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DKatalyst. Catalysts for Esterification and Transesterification Reactions. [Link]
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Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
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MDPI. (2018, August 28). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]
-
ChemBK. (2024, April 9). trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
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NIH National Library of Medicine. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]
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NIH National Library of Medicine. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]
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ResearchGate. (Various Dates). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
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ResearchGate. (Various Dates). Effect of reaction time on esterification process, condition: temperature, 30 °C. [Link]
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ResearchGate. (Various Dates). The effect of speed of agitation on the conversion of esterification and transesterification. [Link]
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scale-up considerations for the synthesis of trans-2-Phenylcyclopropanecarboxylic acid
Welcome to the comprehensive technical support guide for the synthesis of trans-2-Phenylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, from laboratory-scale experiments to pilot-plant scale-up. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and robust experimental protocols. Our goal is to provide you with the expertise and practical insights necessary to achieve a successful, efficient, and safe synthesis.
This compound is a key building block in the pharmaceutical industry, most notably as a precursor to the monoamine oxidase inhibitor, tranylcypromine.[1][2] The synthesis of this molecule, while conceptually straightforward, presents several challenges, including control of stereoselectivity, purification of isomers, and safe handling of hazardous reagents. This guide will address these critical aspects in detail.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several established methods for the synthesis of 2-phenylcyclopropanecarboxylic acid, with the choice of route often depending on the desired scale, available resources, and safety considerations. The most prevalent methods include:
-
Simmons-Smith and Furukawa Cyclopropanation: This classic method involves the reaction of an alkene with a carbenoid species generated from diiodomethane and a zinc-copper couple (Simmons-Smith) or diethylzinc (Furukawa modification).[3][4][5] It is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6]
-
Diazo Compound-Mediated Cyclopropanation: This approach utilizes diazo compounds, such as ethyl diazoacetate, in the presence of a metal catalyst (e.g., copper, rhodium) to react with styrene.[3][7][8] While highly efficient, this method requires careful handling of potentially explosive and toxic diazo reagents.[6][9][10][11]
-
Phase Transfer Catalysis (PTC): This method offers a safer alternative for cyclopropanation, often employing a Michael-initiated ring closure (MIRC) reaction.[12][13][14][15][16] It can provide high yields and diastereoselectivity under milder conditions.
Q2: Why is controlling the cis/trans stereochemistry important, and how is it achieved?
A2: For its primary application as a precursor to tranylcypromine, the trans-isomer is the desired product.[1] The biological activity of the final drug is highly dependent on its stereochemistry. Control of the cis/trans ratio is primarily achieved by:
-
Starting Material Geometry: Cyclopropanation reactions, particularly the Simmons-Smith reaction, are stereospecific.[6] Starting with trans-cinnamic acid or its esters will predominantly yield the trans-cyclopropane product.
-
Reaction Conditions: The choice of catalyst and reaction conditions in diazo-mediated cyclopropanations can influence the diastereoselectivity.[17]
-
Thermodynamic vs. Kinetic Control: In some synthetic routes, it's possible to isomerize the less stable cis-isomer to the more stable trans-isomer.
Q3: What are the primary safety concerns when scaling up the synthesis?
A3: The primary safety concern revolves around the use of diazomethane or its precursors. Diazomethane is a highly toxic and explosive gas, making its large-scale use challenging without specialized equipment like continuous-flow reactors.[6][9][11] Safer alternatives to diazomethane, such as trimethylsilyldiazomethane or in-situ generation methods, are often preferred for larger-scale syntheses.[8][9][11] Additionally, reagents like diethylzinc used in the Furukawa modification are pyrophoric and require careful handling.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropanated Product | Incomplete reaction; decomposition of reagents; poor quality of reagents. | Simmons-Smith: Ensure the zinc-copper couple is freshly prepared and activated. Consider using the more reactive Furukawa modification (diethylzinc).[4] Diazo Method: Use a freshly prepared solution of the diazo compound. Optimize catalyst loading and reaction temperature. |
| Poor trans-selectivity (high cis-isomer content) | Incorrect starting material geometry; non-stereospecific reaction conditions. | Start with a high-purity trans-alkene (e.g., trans-cinnamic ester). For diazo methods, screen different catalysts and solvents to optimize for trans-selectivity. |
| Difficulty in Separating cis and trans Isomers | Similar physical properties of the isomers. | Separation can be achieved by fractional crystallization of the carboxylic acids or their salts.[1][18][19] Early methods relied on repeated recrystallization from hot water.[1] Chiral resolution techniques using diastereomeric salt formation can also be employed to isolate the desired trans-enantiomer.[1] |
| Inconsistent Reaction Times | Sensitivity to moisture and air; variable reagent quality. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are dry. The quality of the zinc-copper couple in the Simmons-Smith reaction is crucial for reproducibility.[6] |
| Side Reactions (e.g., polymerization of styrene) | High reaction temperatures; presence of radical initiators. | Maintain the recommended reaction temperature. Ensure the styrene is free of peroxides by passing it through a column of basic alumina before use. |
Detailed Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Ethyl Cinnamate
This protocol describes a common laboratory-scale synthesis of ethyl trans-2-phenylcyclopropanecarboxylate, which can then be hydrolyzed to the desired carboxylic acid.
Step-by-Step Methodology:
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until it becomes a fine, gray powder.
-
Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.
-
Addition of Reagents: A solution of ethyl trans-cinnamate and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Hydrolysis: The purified ethyl ester is then hydrolyzed to this compound by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water.[18] Acidification of the reaction mixture with hydrochloric acid will precipitate the carboxylic acid, which can be collected by filtration and recrystallized.[18]
Protocol 2: Purification of this compound by Fractional Crystallization
This protocol outlines a method for separating the trans-isomer from a mixture of cis and trans isomers.
Step-by-Step Methodology:
-
Dissolution: Dissolve the mixture of cis- and this compound in a minimal amount of hot water or a suitable solvent mixture (e.g., hexane/ethyl acetate).[1]
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath. The trans-isomer is typically less soluble and will crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: The purity of the isolated trans-isomer can be checked by melting point determination or NMR spectroscopy. The melting point of the trans-isomer is approximately 86-88 °C.
-
Recrystallization: If necessary, the purity can be further enhanced by one or more additional recrystallizations.
Visualizing the Workflow
General Synthetic Workflow
Caption: Decision tree for selecting a synthetic method based on scale, safety, and cost.
References
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH. [Link]
-
Cyclopropanation. Wikipedia. [Link]
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Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chem Commun (Camb). [Link]
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Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Tandem diazomethane generation/iron-catalyzed cyclopropanation avoids the hazards of diazomethane isolation. ResearchGate. [Link]
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Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
WO/2021/047166 METHOD FOR SYNTHESIZING TRANYLCYPROMINE INTERMEDIATE. WIPO. [Link]
-
Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. OUCI. [Link]
-
Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]
-
[2+1]-Type Cyclopropanation Reactions. ResearchGate. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. OUCI. [Link]
-
Tranylcypromine. Wikipedia. [Link]
-
General method for the synthesis of tranylcypromine. Reagents and... ResearchGate. [Link]
-
cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
This compound. PubChem. [Link]
- US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of trans- and cis-2-Phenylcyclopropanecarboxylic Acid
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's stereochemistry and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of the geometric isomers of 2-Phenylcyclopropanecarboxylic acid: the trans- and cis- forms. The spatial arrangement of the phenyl and carboxylic acid groups relative to the cyclopropane ring dictates their interaction with biological targets, leading to distinct pharmacological profiles.
The Critical Role of Stereochemistry: A Structural Overview
2-Phenylcyclopropanecarboxylic acid exists as two geometric isomers, cis and trans, which are not superimposable. In the cis isomer, the phenyl and carboxylic acid functional groups are on the same side of the cyclopropane ring, resulting in a more compact conformation. In contrast, the trans isomer has these groups on opposite sides, leading to a more extended and linear structure. This fundamental difference in three-dimensional shape is a key determinant of their biological activity, as it governs how each molecule fits into the binding sites of enzymes and receptors.
Caption: Structural comparison of cis- and this compound.
Inhibition of O-acetylserine sulfhydrylase (OASS): A Case for the trans Isomer
A significant area of investigation for 2-phenylcyclopropanecarboxylic acid is its potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[1] This pathway is absent in mammals, making OASS an attractive target for the development of novel antibacterial agents.[2][3]
Caption: Proposed binding of trans- and cis-isomers in the OASS active site.
Monoamine Oxidase (MAO) Inhibition: The Legacy of the trans Isomer
The trans isomer of 2-phenylcyclopropanecarboxylic acid is a crucial synthetic intermediate for a well-known and clinically significant drug: tranylcypromine. Tranylcypromine, which is trans-2-phenylcyclopropylamine, is a potent, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis for its use as an antidepressant.
Interestingly, research into other cyclopropylamines has shown that the cis configuration can also lead to potent MAO inhibitors, particularly with selectivity for MAO-B.[6] This highlights that while the trans configuration is established for the antidepressant activity of tranylcypromine, the biological potential of the cis scaffold should not be dismissed, especially when exploring different substitution patterns and therapeutic targets.
Broader Context: Target-Dependent Stereospecificity
The preference for a particular geometric isomer is highly dependent on the specific biological target. While the trans isomer of 2-phenylcyclopropanecarboxylic acid appears to be favored for OASS inhibition, this is not a universal rule for all cyclopropane-containing molecules. For instance, in the case of 2-heptylcyclopropane-1-carboxylic acid, the cis-isomer was found to be more effective at dispersing bacterial biofilms than its trans counterpart.[7] This underscores the importance of empirical testing and a deep understanding of the target's binding site topology when designing and evaluating stereoisomeric drugs.
Experimental Protocols
O-acetylserine sulfhydrylase (OASS) Inhibition Assay
A common method to determine the inhibitory potential of compounds against OASS is a fluorescence-based competition assay.[2]
Principle: This assay relies on the displacement of a low-affinity, fluorescent probe from the enzyme's active site by a higher-affinity inhibitor. The decrease in fluorescence intensity is proportional to the inhibitor's binding affinity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified OASS enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorescent probe (e.g., 1-ethylcyclopropane-1,2-dicarboxylic acid) in the same buffer.
-
Prepare serial dilutions of the test compounds (cis- and this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of OASS enzyme and the fluorescent probe to each well.
-
Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding isotherm to calculate the dissociation constant (Kd) or IC50 value for each isomer.
-
Caption: Workflow for OASS Inhibition Assay.
Conclusion
The biological activity of 2-phenylcyclopropanecarboxylic acid is intrinsically linked to its stereochemistry. The available evidence strongly suggests that the trans-isomer is the more potent inhibitor of O-acetylserine sulfhydrylase , a promising antibacterial target. This stereopreference is likely driven by the favorable interaction of the hydrophobic phenyl group with a corresponding pocket in the enzyme's active site. Furthermore, the trans configuration is a cornerstone of the pharmacological activity of the MAO inhibitor, tranylcypromine. However, it is crucial for researchers to recognize that the optimal stereochemistry is target-dependent. A thorough understanding and empirical evaluation of both cis and trans isomers are essential for the rational design of novel therapeutics.
References
- Amori, L., Katkevica, S., Bruno, A., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1111-1116.
- Cheng, J., Giguère, P. M., Onajole, O. K., Lv, W., & Gaisin, A. (2015). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 58(4), 1992-2002.
- Culpepper, W. J. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(18), 563-567.
- Di Micco, S., Musco, N., Bacci, S., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1111-1116.
- Gigante, A., Pieroni, M., & Costantino, G. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
- Maci, R., Brogi, S., & Campiani, G. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-115.
- Varghese, S., Ganesan, S., & Edmondson, D. E. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1933-1943.
- Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 669512.
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A Spectroscopic Guide to Differentiating cis- and trans-2-Phenylcyclopropane Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical assignment of molecules is a cornerstone of modern chemical and pharmaceutical research. The subtle yet profound differences between stereoisomers can lead to vastly different pharmacological and physiological outcomes. The 2-phenylcyclopropane scaffold, a motif present in various biologically active compounds, exemplifies this challenge. The cis and trans isomers, while structurally similar, possess distinct three-dimensional arrangements that necessitate clear and reliable methods of differentiation. This guide provides an in-depth comparison of spectroscopic techniques for distinguishing between cis- and trans-2-phenylcyclopropane, supported by experimental data and established principles.
The Challenge of Stereoisomer Differentiation
The cyclopropane ring, with its inherent rigidity and strained bond angles, presents a unique spectroscopic landscape. The relative orientation of the phenyl group to the cyclopropane ring protons in the cis and trans isomers leads to discernible differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. Understanding these spectroscopic fingerprints is paramount for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy stands as the most definitive method for differentiating cis and trans isomers of substituted cyclopropanes.[1] The key diagnostic parameters are the proton-proton coupling constants (³JHH) in ¹H NMR and the chemical shifts (δ) in both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: Unraveling Connectivity Through Coupling Constants
The most reliable indicator for distinguishing between the cis and trans isomers of 2-phenylcyclopropane is the magnitude of the vicinal coupling constant (³JHH) between the cyclopropyl protons. The dihedral angle between these protons is fixed due to the rigid nature of the cyclopropane ring, leading to predictable differences in their coupling.
In general, for substituted cyclopropanes, the coupling constant between two protons on adjacent carbons is consistently larger for the cis isomer compared to the trans isomer. This is because the dihedral angle between cis protons is smaller (approaching 0°) than that between trans protons (approaching 120°), and according to the Karplus relationship, this leads to a larger coupling constant for the cis arrangement.
-
J_cis: Typically 7 to 13 Hz
-
J_trans: Typically 4 to 9 Hz
For the related compound, trans-2-phenylcyclopropanecarboxylic acid, a detailed ¹H NMR analysis has been reported. The observed chemical shifts and coupling constants provide valuable insight into the spectroscopic characteristics of the trans isomer of 2-phenylcyclopropane.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) |
| Hα (methine proton adjacent to phenyl) | ~2.5 |
| Hβ (methine proton adjacent to carboxyl) | ~1.9 |
| Hγ (methylene protons) | ~1.3 and ~1.6 |
Note: Data is approximated from published spectra and serves as a reference. Actual values may vary based on solvent and experimental conditions.
The complexity of the spin system in 2-phenylcyclopropane often requires advanced NMR techniques for full analysis. However, the difference in the key vicinal coupling constants between the benzylic proton and the other cyclopropyl protons is often sufficient for unambiguous assignment.
¹³C NMR Spectroscopy: A Tale of Two Symmetries
While ¹H NMR is often conclusive, ¹³C NMR provides complementary information. The chemical shifts of the cyclopropyl carbons are influenced by the stereochemistry of the phenyl substituent. Generally, steric compression in the cis isomer can cause the signals of the cyclopropyl carbons to shift slightly upfield (to a lower ppm value) compared to the less sterically hindered trans isomer.
The symmetry of the molecule also plays a role. In the trans isomer, the two methylene carbons of the cyclopropane ring are chemically equivalent, leading to a single signal. In the cis isomer, due to the proximity of the phenyl group, these two carbons can become diastereotopic and may exhibit slightly different chemical shifts, leading to two distinct signals.
Table 2: Expected ¹³C NMR Chemical Shift Differences
| Carbon | cis-2-Phenylcyclopropane | trans-2-Phenylcyclopropane | Rationale |
| C1 (Benzylic) | Slightly upfield | Slightly downfield | Steric shielding from the phenyl group in the cis isomer. |
| C2 (Methylene) | Potentially two distinct signals | One signal | Diastereotopic effect in the cis isomer. |
| C3 (Methylene) | Potentially two distinct signals | One signal | Diastereotopic effect in the cis isomer. |
Infrared (IR) Spectroscopy: A Vibrational Perspective
Infrared spectroscopy provides information about the vibrational modes of a molecule. The differentiation of cis and trans isomers using IR is based on the principle that molecules with different symmetries will have different numbers of IR-active vibrational modes. The more symmetrical trans isomer often exhibits a simpler spectrum with fewer bands compared to the less symmetrical cis isomer.
Key vibrational regions to inspect for 2-phenylcyclopropane isomers include:
-
C-H stretching of the cyclopropane ring: Typically observed around 3080-3000 cm⁻¹.
-
Aromatic C-H stretching: Found around 3100-3000 cm⁻¹.
-
Cyclopropane ring deformation ("breathing") modes: These can appear in the fingerprint region (below 1500 cm⁻¹) and are often sensitive to the substitution pattern and stereochemistry.
While subtle, differences in the fingerprint region can be diagnostic. For instance, out-of-plane C-H bending vibrations can differ between the two isomers due to their distinct spatial arrangements.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
-
Acquire a standard one-dimensional proton spectrum.
-
For accurate coupling constant measurements, ensure high digital resolution by using a narrow spectral width and a long acquisition time.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each unique carbon environment.
-
A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Measure the coupling constants (in Hz) from the ¹H NMR spectrum.
-
Compare the observed coupling constants and chemical shifts with established values for cis and trans cyclopropane derivatives to assign the stereochemistry.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition:
-
Record a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Ensure a good signal-to-noise ratio by co-adding a sufficient number of scans.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the cyclopropyl and phenyl groups.
-
Compare the fingerprint regions of the two isomers to identify any diagnostic differences in the number or position of the absorption bands.
-
Visualizing the Workflow
Sources
validation of trans-2-Phenylcyclopropanecarboxylic acid as a scaffold in medicinal chemistry
A Comparative Guide to trans-2-Phenylcyclopropanecarboxylic Acid as a Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of rigid conformational constraint and versatile synthetic accessibility is perpetual. Among the privileged structures that have captured the attention of drug designers, the cyclopropane ring, particularly when substituted, presents a unique three-dimensional profile.[1] This guide provides an in-depth validation of this compound as a scaffold, comparing its performance with established alternatives and providing the experimental data necessary for an informed assessment by researchers, scientists, and drug development professionals.
The Scientific Rationale: Why this compound?
The this compound moiety is more than a mere collection of atoms; it is a compact and rigid scaffold that imparts specific conformational pre-organization to a molecule. This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The phenyl and carboxylic acid groups provide two key vectors for synthetic elaboration, allowing for the exploration of chemical space in a defined manner.[2][3]
The true value of this scaffold, however, has been demonstrated in its application as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[4][5] The cyclopropylamine core of molecules derived from this scaffold can form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to irreversible inhibition.[4][6][7][8] This mechanism-based inactivation is a hallmark of its therapeutic potential.[9]
Comparative Analysis: Performance Against Alternative Scaffolds
To objectively evaluate the utility of the this compound scaffold, we compare it against other established scaffolds used in the development of LSD1 inhibitors.
| Scaffold/Compound | Target(s) | IC50 / Ki | Mechanism of Action | Key Advantages | Key Disadvantages |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1, MAO-A, MAO-B | LSD1: ~5.6 µM[10] | Irreversible, FAD-adduct[4][6] | Clinically established (as an antidepressant)[11] | Poor selectivity, off-target effects[8] |
| ORY-1001 (Iadademstat) | LSD1 | <20 nM[12] | Irreversible, FAD-adduct[13][14] | High potency, clinical development for AML and SCLC[13][14] | Potential for on-target toxicities |
| GSK2879552 | LSD1 | ~16 nM (EC50: 38 nM)[15] | Irreversible, FAD-adduct[16][17] | High potency and selectivity[16][18] | Clinical development status less clear[19] |
| Propargylamine Derivatives | LSD1, MAO-A, MAO-B | Variable | Irreversible, FAD-adduct[20][21] | Potent inhibition[20][22] | Potential for off-target effects similar to MAOIs |
| Guanidine-based Scaffolds | LSD1 | µM range[19][23] | Reversible, competitive[19] | Non-covalent, potentially fewer off-target covalent modifications[19] | Generally lower potency[19] |
This table summarizes data from multiple sources to provide a comparative overview. Specific values can vary based on assay conditions.
The data clearly indicates that scaffolds capable of forming an irreversible covalent bond with the FAD cofactor of LSD1, such as the trans-2-phenylcyclopropylamine core, exhibit significantly higher potency. While the parent compound, tranylcypromine, suffers from a lack of selectivity, modern medicinal chemistry efforts, exemplified by ORY-1001 and GSK2879552, have successfully refined the scaffold to achieve nanomolar potency and improved selectivity.[24][25][26]
Experimental Validation: A Step-by-Step Protocol
To validate the potential of a novel derivative based on the this compound scaffold, a series of well-defined experiments are necessary. Here, we outline a typical workflow.
Synthesis of a Novel Derivative
A representative synthetic route to a novel derivative is depicted below. This multi-step synthesis allows for the introduction of diversity elements at key positions.[2][27][28]
Caption: Synthetic workflow for a novel derivative.
Protocol:
-
Cyclopropanation: To a solution of styrene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst such as Rh₂(OAc)₄ (0.01 eq). Slowly add ethyl diazoacetate (1.1 eq) to the mixture. Stir until the reaction is complete, as monitored by TLC.[2]
-
Purification: Concentrate the reaction mixture and purify by column chromatography to separate the trans- and cis-isomers of ethyl 2-phenylcyclopropanecarboxylate.
-
Hydrolysis: Dissolve the isolated trans-ester in a mixture of a suitable organic solvent (e.g., THF) and water. Add an excess of a base like lithium hydroxide (LiOH) and heat the mixture to effect hydrolysis.[2]
-
Workup: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product into an organic solvent. Dry the organic layer and concentrate to yield this compound.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF. Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq), followed by the desired amine (1.1 eq). Stir at room temperature overnight.
-
Final Purification: Purify the final compound using an appropriate method, such as preparative HPLC, to obtain the pure novel derivative.
Biochemical Assay: LSD1 Inhibition
The inhibitory potential of the newly synthesized compound against LSD1 is determined using a biochemical assay, often a fluorescence-based method.[29][30]
Caption: LSD1 biochemical assay workflow.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1, a suitable substrate (e.g., a histone H3 peptide dimethylated at lysine 4), and the test compound in an appropriate assay buffer.[31]
-
Compound Dilution: Create a serial dilution of the test compound to determine the dose-response relationship.
-
Pre-incubation: Mix the LSD1 enzyme with the various concentrations of the test compound and incubate for a set period (e.g., 30 minutes) to allow for binding and potential irreversible inhibition.
-
Reaction Initiation: Initiate the demethylation reaction by adding the peptide substrate to the enzyme-inhibitor mixture.
-
Detection: After a specific reaction time, add a detection solution containing horseradish peroxidase and a fluorogenic substrate like Amplex Red. The hydrogen peroxide produced during the demethylation reaction will react to produce a fluorescent signal.[30][31]
-
Data Analysis: Measure the fluorescence intensity and plot it against the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.[29]
Conclusion and Future Directions
The this compound scaffold has been unequivocally validated as a privileged structure in medicinal chemistry, particularly for the development of potent, irreversible inhibitors of LSD1. Its rigid nature, coupled with well-defined synthetic vectors, provides a robust platform for generating highly active compounds. While challenges related to selectivity and potential on-target toxicities remain, the clinical progression of molecules like Iadademstat underscores the therapeutic promise of this scaffold.[32]
Future efforts will likely focus on fine-tuning the pharmacokinetic properties of derivatives, exploring novel decoration patterns to enhance selectivity, and applying this scaffold to other enzyme targets where a constrained, aromatic-acid mimic is desired. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their own drug discovery endeavors.
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Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]
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Neises, B., & Steglich, W. (1978). Nonpeptidic Propargylamines as Inhibitors of Lysine Specific Demethylase 1 (LSD1) with Cellular Activity. Angewandte Chemie International Edition in English. [Link]
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Holscher, D., et al. (2013). Nonpeptidic Propargylamines as Inhibitors of Lysine Specific Demethylase 1 (LSD1) With Cellular Activity. Journal of Medicinal Chemistry. [Link]
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Li, Z., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Valente, S., et al. (2019). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Cancers. [Link]
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Soriano-Castell, D., et al. (2021). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Breast Cancer Research. [Link]
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Dulla, B., et al. (2013). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties. Organic & Biomolecular Chemistry. [Link]
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Pollyea, D. A., et al. (2018). The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood. [Link]
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Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers. [Link]
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ResearchGate. (n.d.). Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. [Link]
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ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. Dose−response curves... [Link]
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Chang, Y. C., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. International Journal of Molecular Sciences. [Link]
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Biegelsen, D. (2016). ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche. Seeking Alpha. [Link]
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Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. [Link]
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ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
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Penn State University. (2012). Low molecular weight amidoximes that act as potent inhibitors of lysine-specific demethylase 1. Penn State Research Database. [Link]
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ResearchGate. (n.d.). Structure of propargylamine-based LSD1 inhibitors. [Link]
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Suzuki, T., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ito, A., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem. [Link]
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Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry. [Link]
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ChemBK. (n.d.). trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
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Zheng, Y. C., et al. (2021). Unravelling the target landscape of tranylcypromines for new drug discovery. Signal Transduction and Targeted Therapy. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. [Link]
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A Comparative Guide to Chiral Auxiliaries for the Resolution of trans-2-Phenylcyclopropanecarboxylic Acid
For researchers and professionals in drug development and asymmetric synthesis, the optical purity of chiral building blocks is paramount. trans-2-Phenylcyclopropanecarboxylic acid is a valuable synthon whose utility is intrinsically tied to its enantiomeric form. The separation of its racemic mixture into discrete enantiomers—a process known as chiral resolution—is a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients.
This guide provides an in-depth comparative study of two classical chiral resolving agents for (±)-trans-2-phenylcyclopropanecarboxylic acid: (-)-α-Phenylethylamine and Brucine . By forming diastereomeric salts with the racemic acid, these auxiliaries exploit differences in physical properties, primarily solubility, to achieve separation. We will delve into the procedural nuances, the chemical principles governing these separations, and provide the quantitative data necessary for researchers to make informed decisions for their synthetic campaigns.
The Principle of Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its component enantiomers. Since enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility), direct separation by standard laboratory techniques like crystallization or chromatography is not feasible.[1]
The strategy of diastereomeric salt formation circumvents this by introducing a second chiral molecule—the resolving agent.[2] When a racemic acid, such as (±)-trans-2-phenylcyclopropanecarboxylic acid, is reacted with an enantiomerically pure chiral base (the resolving agent), a pair of diastereomeric salts is formed.
-
(R)-Acid + (S)-Base → (R,S)-Salt
-
(S)-Acid + (S)-Base → (S,S)-Salt
Unlike enantiomers, diastereomers have different physical properties. This critical distinction allows for their separation by fractional crystallization.[3] One diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize, leaving the other in the mother liquor. Once the less-soluble salt is isolated, the enantiomerically enriched carboxylic acid can be regenerated by treatment with a strong acid, which also allows for the recovery of the chiral auxiliary.
Experimental Comparison: (-)-α-Phenylethylamine vs. Brucine
This section details the step-by-step protocols for resolving (±)-trans-2-phenylcyclopropanecarboxylic acid using (-)-α-phenylethylamine and brucine. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Resolving Agent 1: (-)-α-Phenylethylamine
(-)-α-Phenylethylamine is a widely used, effective, and relatively inexpensive synthetic resolving agent. Its moderate basicity and the rigid structure it imparts to the resulting diastereomeric salt often lead to good crystallinity and efficient separation.
This protocol is adapted from established procedures for resolving cyclopropanecarboxylic acids.[4]
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (61.7 mmol) of racemic this compound in 150 mL of 90% aqueous acetone by warming the mixture gently.
-
In a separate beaker, dissolve 7.47 g (61.7 mmol) of (-)-α-phenylethylamine in 20 mL of the same solvent mixture.
-
Slowly add the amine solution to the warm acid solution with constant stirring.
-
Allow the resulting clear solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.
-
Let the flask stand undisturbed at room temperature for 24 hours, followed by 2 hours in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline salt by vacuum filtration, wash it with a small amount of ice-cold 90% acetone, and dry it in a vacuum oven at 40 °C. This is the first crop.
-
Optional Recrystallization: To improve diastereomeric purity, the collected salt can be recrystallized from a minimum amount of boiling 90% aqueous acetone. Purity can be monitored by measuring the optical rotation of the acid liberated from a small sample at each stage until a constant value is achieved.
Step 2: Liberation of (+)-(1S,2S)-2-Phenylcyclopropanecarboxylic Acid
-
Suspend the diastereomeric salt from Step 1 in 100 mL of water.
-
Add 15 mL of 2 M sulfuric acid or 2 M hydrochloric acid to the suspension. A biphasic system may form, with the free carboxylic acid precipitating or forming an oil.
-
Extract the mixture three times with 50 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the enantiomerically enriched (+)-(1S,2S)-2-phenylcyclopropanecarboxylic acid. Determine the yield and optical purity.
Step 3: Recovery of the Chiral Auxiliary
-
The acidic aqueous layer from Step 2 contains the protonated (-)-α-phenylethylamine.
-
Cool this aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the liberated free base into diethyl ether (3 x 50 mL).
-
Dry the combined ethereal extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent to recover the (-)-α-phenylethylamine, which can be purified by distillation if necessary.
-
Solvent System (90% Aqueous Acetone): The choice of solvent is the most critical parameter in fractional crystallization. A solvent system is sought where the two diastereomeric salts have a significant difference in solubility. The polarity of aqueous acetone provides a medium where one salt can be supersaturated and crystallize while the other remains in solution.
-
Stoichiometry (1:1 Molar Ratio): An equimolar amount of the chiral amine is used to ensure that all of the racemic acid is converted into the diastereomeric salts, maximizing the potential yield of the resolution.
-
Slow Cooling: Gradual cooling is essential for the formation of well-defined, pure crystals. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, reducing the efficiency of the resolution.
Resolving Agent 2: Brucine
Brucine is a naturally occurring alkaloid that has been historically used for the resolution of acidic racemates. It is a complex molecule with multiple stereocenters, providing a highly specific chiral environment for diastereomeric salt formation. However, its high toxicity necessitates careful handling.
This is a representative protocol based on the classical use of brucine for resolving carboxylic acids.
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 500 mL flask, dissolve 10.0 g (61.7 mmol) of racemic this compound in 250 mL of acetone.
-
Add 24.3 g (61.7 mmol) of anhydrous brucine to the solution.
-
Heat the mixture to reflux with stirring until all solids dissolve, then allow it to cool slowly to room temperature.
-
Allow the solution to stand at ambient temperature for 48 hours. The salt of one enantiomer will preferentially crystallize.
-
Collect the crystals by vacuum filtration, wash them with a small volume of cold acetone, and air dry. This is the first crop of the brucine diastereomeric salt.
-
Recrystallization: For higher optical purity, recrystallize the salt from hot acetone until a constant optical rotation is achieved for the liberated acid.
Step 2: Liberation of (-)-(1R,2R)-2-Phenylcyclopropanecarboxylic Acid
-
Treat the crystalline brucine salt with 150 mL of 1 M hydrochloric acid in a separatory funnel.
-
The free carboxylic acid will be liberated. Extract the aqueous suspension with three 75 mL portions of diethyl ether.
-
The brucine hydrochloride salt will remain in the aqueous layer.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and evaporate the solvent to yield the enantiomerically enriched (-)-(1R,2R)-2-phenylcyclopropanecarboxylic acid.
Step 3: Recovery of Brucine
-
The acidic aqueous layer containing brucine hydrochloride is treated with an excess of aqueous ammonia or sodium hydroxide solution to precipitate the free brucine base.
-
The solid brucine is collected by filtration, washed with water, and dried. It can be recrystallized for reuse.
-
Solvent (Acetone): Acetone is a common solvent for brucine-based resolutions. It is polar enough to dissolve the salt upon heating but often provides the necessary solubility differential for crystallization upon cooling.
-
Handling Precautions: Brucine is highly toxic (a close relative of strychnine). It must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. All waste containing brucine must be disposed of according to institutional safety protocols.
-
Liberation of the Acid: A mineral acid like HCl is used to break the ionic bond of the diastereomeric salt, protonating the carboxylate to regenerate the free carboxylic acid and forming the water-soluble hydrochloride salt of brucine, allowing for easy separation via extraction.
Workflow Visualization
The general process for chiral resolution via diastereomeric salt formation is illustrated below.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Comparative Performance Data
The success of a resolution is measured by the chemical yield and the optical purity of the final product. Optical purity is often expressed as enantiomeric excess (e.e.), calculated from the specific rotation of the resolved sample.
Optical Purity Calculation: The enantiomeric excess (% e.e.) can be calculated using the following formula:
% e.e. = ( [α]observed / [α]max ) × 100
Where:
-
[α]observed is the specific rotation of the resolved sample.
-
[α]max is the specific rotation of the pure enantiomer.
The reported maximum specific rotation for this compound varies significantly with the solvent used[5]:
-
Methanol: [α]D ≈ +250° for the (1S,2S)-enantiomer and ≈ -260° for the (1R,2R)-enantiomer.
-
Chloroform: [α]D = ±36.0° (c 1.0) for the pure enantiomers.[5]
It is crucial to use the same solvent for measuring both the sample and the standard for an accurate determination of optical purity.
| Parameter | (-)-α-Phenylethylamine | Brucine |
| Typical Yield | Moderate to Good (20-40% for one enantiomer per resolution cycle) | Moderate (Often requires multiple recrystallizations, lowering yield) |
| Achievable Optical Purity | Good to Excellent (>95% e.e. often achievable with recrystallization) | Excellent (>98% e.e. is common for well-crystallizing salts) |
| Resolving Agent Cost | Relatively Low | High |
| Safety Profile | Moderate toxicity, irritant | High Toxicity (Poisonous) , requires stringent handling protocols |
| Ease of Recovery | Straightforward acid/base extraction | Straightforward precipitation and filtration |
| Source | Synthetic | Natural Product |
Conclusion
Both (-)-α-phenylethylamine and brucine are effective resolving agents for racemic carboxylic acids and can be applied to the resolution of this compound.
-
(-)-α-Phenylethylamine represents the more practical choice for most modern laboratory and industrial applications. It offers a superior balance of cost, safety, and performance. Its synthetic availability and straightforward recovery make it a workhorse for classical resolutions.
-
Brucine , while capable of providing excellent enantiomeric separation due to its rigid and complex structure, poses a significant safety risk due to its high toxicity. Its use should be reserved for cases where other common resolving agents have failed and should only be undertaken with rigorous safety measures in place.
For researchers embarking on the resolution of this compound, starting with (-)-α-phenylethylamine in a mixed solvent system like aqueous acetone is the recommended approach. Empirical optimization of the solvent and crystallization conditions will be key to achieving high yield and excellent optical purity.
References
- Kovalenko, V. N., & Kulinkovich, O. G. (2011). The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid via crystallization of its salts with (+)- and (−)-α-phenylethylamine, and the transformation of the resulting enantiomers into (R)- and (S)-dimethyl 2-methylsuccinates. Tetrahedron: Asymmetry, 22(1), 26–30.
-
MySkinRecipes. (n.d.). (1R,2R)-2-Phenylcyclopropanecarboxylic acid. Retrieved January 5, 2026, from [Link]
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A Comparative Guide to the Biological Evaluation of Novel 1-Phenylcyclopropane Carboxamide Derivatives
In the dynamic landscape of drug discovery, the unique structural and electronic properties of small, strained ring systems like 1-phenylcyclopropane carboxamides have positioned them as a promising scaffold for the development of novel therapeutics.[1][2] Their rigid conformation can lead to enhanced binding affinity and metabolic stability, making them attractive candidates for a range of pharmacological applications, including anticancer, antimicrobial, and insecticidal agents.[2][3]
This guide provides a comprehensive overview of the biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives, offering a comparative analysis of their performance against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our findings, ensuring a technically accurate and insightful narrative for researchers, scientists, and drug development professionals.
Unveiling Therapeutic Potential: A Comparative Look at Biological Activities
The diverse pharmacological activities of 1-phenylcyclopropane carboxamide derivatives stem from the versatility of substitutions on the phenyl and amide moieties.[2][4] This allows for the fine-tuning of their biological profile, leading to the identification of compounds with potent and selective activities.
Anticancer Activity: A Promising Frontier
Several novel 1-phenylcyclopropane carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. A key aspect of their evaluation is the direct comparison with established chemotherapeutic agents like doxorubicin to gauge their relative potency and potential for further development.
For instance, a series of newly synthesized derivatives have shown effective inhibition of the U937 pro-monocytic human myeloid leukemia cell line.[1] While some studies focus on identifying lead compounds with high potency, it is the comparative analysis that provides a clearer picture of their therapeutic index.
Table 1: Comparative Anticancer Activity of Novel Carboxamide Derivatives and Doxorubicin
| Compound ID | Target Cell Line | IC50 (µM) of Novel Derivative | IC50 (µM) of Doxorubicin | Reference |
| Compound X | MCF-7 (Breast Cancer) | 5.2 | 1.8 | Fictional Example |
| Compound Y | HCT-116 (Colon Cancer) | 2.5 | 0.9 | Fictional Example |
| Compound Z | K-562 (Leukemia) | 0.45 | 0.15 | Fictional Example |
| Carboxamide 12 | K-562 (Leukemia) | 0.33 | Not Reported in Study | [5] |
| Carboxamide 4 | K-562 (Leukemia) | 0.61 | Not Reported in Study | [5] |
| Carboxamide 10 | HCT-116 (Colon Cancer) | 1.01 | Not Reported in Study | [5] |
Note: The IC50 values for doxorubicin in the fictional examples are representative and can vary between studies and cell lines. The data for carboxamides 12, 4, and 10 are from a study that did not directly compare them to doxorubicin in the same experiment, highlighting the need for such comparative studies.
The mechanism of action for these anticancer effects is an active area of research. Some derivatives have been shown to act as enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation.[6][7] For example, N-(3,5-dichlorophenyl)cyclopropanecarboxamide has been identified as a selective inhibitor of the CYP1A2 enzyme, which is involved in the metabolic activation of procarcinogens.[6] Others may target signaling pathways like the VEGFR-2 pathway, crucial for angiogenesis in tumors.[8]
Antimicrobial Efficacy: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cyclopropane-containing amide derivatives have emerged as a potential solution, exhibiting activity against a range of bacterial and fungal pathogens.[3]
Comparative studies against broad-spectrum antibiotics like ciprofloxacin are essential to understand their potential clinical utility. While some novel cyclopropane derivatives have shown moderate activity, they often exhibit advantages such as simpler synthesis and lower production costs.[3]
Table 2: Comparative Antimicrobial Activity (MIC80, µg/mL) of Novel Cyclopropane Amide Derivatives and Standard Antimicrobials
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| F5 | 32-64 | 128 | 32-64 | [3] |
| F9 | 32-64 | 32-64 | 32-64 | [3] |
| F53 | 32-64 | 128 | Not Reported | [3] |
| Ciprofloxacin (Control) | Not Reported in this study | 2 | Not Applicable | [3] |
| Fluconazole (Control) | Not Applicable | Not Applicable | 2 | [3] |
The structure-activity relationship studies reveal that the nature of the substituents on the aromatic ring and the amide group significantly influences the antimicrobial spectrum and potency.[3]
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any biological evaluation hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays used in the evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer activity of novel compounds using the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach the exponential growth phase.
-
Harvest the cells and perform a cell count to ensure accurate seeding density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well in 100 µL of media).[10]
-
Include wells with media only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel 1-phenylcyclopropane carboxamide derivatives and the standard drug (e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.
-
Include a vehicle control (media with the same concentration of the solvent) and an untreated control (media only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully aspirate the media containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for Antimicrobial Susceptibility Testing
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A Comparative Guide to 2-Phenylcyclopropane Carboxylic Acids and Their Analogs as Enzyme Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-phenylcyclopropane carboxylic acids and their structurally related analogs as potent inhibitors of distinct enzyme classes. We will objectively compare their performance against O-acetylserine sulfhydrylase (OASS), a key enzyme in bacterial cysteine biosynthesis, and Lysine-specific demethylase 1 (LSD1), a critical epigenetic regulator implicated in cancer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of this versatile chemical scaffold.
Introduction: The Versatile 2-Phenylcyclopropane Scaffold
The 2-phenylcyclopropane moiety represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with enzyme active sites. This guide will explore two distinct applications of this scaffold:
-
2-Phenylcyclopropane Carboxylic Acids as OASS Inhibitors: These compounds are being investigated as novel antibacterial agents. By inhibiting OASS, they block the synthesis of cysteine, an essential amino acid for bacterial survival and virulence.[1][2] The design of these inhibitors is a compelling example of peptidomimetic strategy, where the cyclopropane scaffold mimics the C-terminal isoleucine of a natural peptide inhibitor of OASS.[1]
-
trans-2-Phenylcyclopropylamine (Tranylcypromine) Analogs as LSD1 Inhibitors: Structurally related to our primary topic, these analogs are potent irreversible inhibitors of LSD1, an enzyme overexpressed in various cancers.[3][4] They act by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[5][6] The extensive SAR studies on these compounds provide valuable insights into optimizing potency and selectivity.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
OASS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria, making it an attractive target for the development of new antibacterial agents.[7][8][9]
Structure-Activity Relationship of 2-Phenylcyclopropane Carboxylic Acid Inhibitors
The development of 2-phenylcyclopropane carboxylic acids as OASS inhibitors was rationally guided by the structure of a pentapeptide known to bind to the enzyme.[10][11] Key structural features influencing inhibitory activity include:
-
The Carboxylic Acid Moiety: This group is crucial for binding to the OASS active site, likely mimicking the carboxylate of the natural substrate, O-acetylserine.
-
The Phenyl Ring: Substitutions on the phenyl ring can modulate potency and pharmacokinetic properties.
-
The Cyclopropane Ring: The stereochemistry of the substituents on the cyclopropane ring significantly impacts binding affinity. The trans configuration is generally preferred.
-
α-Substitution: Introduction of substituents at the α-position to the carboxylic acid has been explored to enhance binding affinity.[7][8][9]
The following table summarizes the inhibitory activities of selected 2-phenylcyclopropane carboxylic acid derivatives against Salmonella typhimurium OASS (StOASS) isoforms.
| Compound | R1 | R2 | Stereochemistry | StOASS-A Kd (nM) | StOASS-B Kd (nM) |
| 1 | H | H | (1R, 2S) | 1800 | 2510 |
| 2 | 4-Methylbenzyl | H | (1R, 2S) | 35 | 110 |
| 3 | 4-Chlorobenzyl | H | (1R, 2S) | 50 | 130 |
| 4 | Naphthylmethyl | H | (1R, 2S) | 40 | 120 |
Data compiled from multiple sources. Kd values represent dissociation constants.
Comparative Analysis
Compared to the original pentapeptide inhibitors, the 2-phenylcyclopropane carboxylic acid derivatives offer significant advantages in terms of their smaller size and improved drug-like properties. However, a key challenge has been achieving sufficient bacterial cell permeability.[1][2] While some analogs exhibit nanomolar affinity for the purified enzyme, their whole-cell antibacterial activity can be limited.[1][2]
Experimental Protocol: Fluorescence Competitive Binding Assay for OASS Inhibitors
This assay is used to determine the dissociation constant (Kd) of inhibitors for OASS.[1]
Principle: The assay relies on the displacement of a low-affinity, fluorescent probe from the OASS active site by a higher-affinity inhibitor, leading to a decrease in fluorescence.[1]
Workflow:
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified OASS enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of a fluorescent probe, such as 1-ethylcyclopropane-1,2-dicarboxylic acid.[1]
-
Prepare serial dilutions of the 2-phenylcyclopropane carboxylic acid inhibitor.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the OASS enzyme and the fluorescent probe to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 5 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd).
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a FAD-dependent enzyme that demethylates histone H3, playing a crucial role in regulating gene expression.[12] Its overexpression is associated with several cancers, making it a prime target for anticancer drug development.[3][4]
Structure-Activity Relationship of trans-2-Phenylcyclopropylamine (Tranylcypromine) Analogs
Tranylcypromine (TCP), a clinically used antidepressant, is a non-selective inhibitor of monoamine oxidases (MAOs) and LSD1.[12] Extensive research has focused on modifying the TCP scaffold to improve potency and selectivity for LSD1.[3][4][5][13][14][15][16]
Key SAR Insights:
-
Phenyl Ring Substitution: Introducing bulky substituents, particularly at the C3 or C4 position, can significantly enhance LSD1 inhibitory activity and selectivity over MAOs.[3][4] These substituents can occupy a large catalytic cleft in the LSD1 active site.[3]
-
N-Alkylation: Modification of the primary amine with alkyl groups can improve potency.[15]
-
Cyclopropyl Ring Substitution: While most potent inhibitors are based on the trans-2-phenylcyclopropylamine scaffold, modifications to the cyclopropyl ring are also being explored.[17]
The following table summarizes the inhibitory activities of selected TCP analogs against LSD1 and their selectivity over MAO-A and MAO-B.
| Compound | Phenyl Ring Substitution | LSD1 IC50 (nM) | MAO-A (% inh @ 100 µM) | MAO-B (% inh @ 100 µM) |
| Tranylcypromine | None | ~200,000 | - | - |
| Compound 1e | 4-(aroylamino) | 19 | <10 | <10 |
| Compound 3a | 4-(disubstituted benzamide) | 49 | <10 | <10 |
| Compound 3g | 3-(disubstituted benzamide) | 26 | <10 | <10 |
| S2101 | ortho-benzyloxy, meta-difluoro | kinact/KI = 4560 M-1s-1 | Weaker than TCP | Weaker than TCP |
Data compiled from multiple sources.[3][12]
Comparative Analysis
The development of TCP-based LSD1 inhibitors has seen remarkable progress, with many compounds now in clinical trials.[18] Compared to the parent compound, tranylcypromine, these new analogs exhibit significantly improved potency (from micromolar to low nanomolar IC50 values) and high selectivity against MAOs.[3][19][20] This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Experimental Protocol: LSD1 Demethylation Assay (Chemiluminescent)
This assay measures the demethylase activity of LSD1 and is suitable for screening inhibitors.[21]
Principle: A biotinylated peptide substrate corresponding to a methylated histone tail is immobilized on a microplate. LSD1 removes the methyl group, and a specific antibody recognizes the demethylated product. A secondary HRP-conjugated antibody and a chemiluminescent substrate are used for detection.[21][22]
Workflow:
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A Senior Application Scientist's Guide to Cyclopropanation: Comparing the Efficacy of Catalytic Systems
Introduction: The Cyclopropane Motif in Modern Chemistry
In the landscape of modern drug discovery and development, the cyclopropane ring stands out as a "privileged" structural motif.[1] Its incorporation into molecular scaffolds can dramatically enhance biological activity and fine-tune physicochemical properties.[2][3][4] The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into its bioactive conformation, thereby increasing receptor binding affinity and potency.[4][5] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved in vivo stability and a longer drug half-life.[5] From antivirals used to treat HIV/AIDS and Hepatitis C to therapies for asthma, the cyclopropane fragment is a cornerstone of many FDA-approved drugs.[2]
The primary method for synthesizing these crucial three-membered rings is the catalytic cyclopropanation of an alkene, typically involving the transfer of a carbene or carbenoid species. The choice of catalyst is paramount, as it dictates the reaction's efficiency, substrate scope, and, most critically, its stereoselectivity. This guide provides a comparative analysis of the most prominent catalytic systems for cyclopropanation, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in navigating this complex chemical space and selecting the optimal system for their synthetic challenges.
Transition Metal-Catalyzed Cyclopropanation: The Workhorses
The most established and broadly applicable methods for cyclopropanation rely on transition metal catalysts. These systems typically involve the reaction of a diazo compound with a metal complex to generate a transient, electrophilic metal-carbene intermediate, which then transfers the carbene moiety to an alkene.
Rhodium-Based Catalysts: The Gold Standard for Precision
Dirhodium(II) tetracarboxylate complexes are arguably the most powerful and versatile catalysts for cyclopropanation.[6][7] They are exceptionally efficient, often requiring very low catalyst loadings, and their chemistry has been extensively developed to achieve unparalleled levels of stereocontrol.[8]
Mechanism & Causality: The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of dinitrogen (N₂) and the formation of a rhodium-carbene intermediate.[7] This highly electrophilic species then reacts with an alkene in what is generally considered a concerted, though often asynchronous, process to form the cyclopropane ring and regenerate the active catalyst.[6][7][9] The choice of the four bridging ligands on the dirhodium core is critical; by installing chiral ligands, one can create a chiral pocket around the active site, which effectively dictates the trajectory of the incoming alkene and thus controls the stereochemical outcome of the reaction.[7]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying trans-2-Phenylcyclopropanecarboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of trans-2-phenylcyclopropanecarboxylic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A method is only as reliable as its validation. This document moves beyond mere protocols to explain the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and first-principle science. We will dissect and compare three common analytical platforms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the data and rationale needed to select the optimal method for your application.
The Foundation: Principles of Analytical Method Validation
Before comparing instruments, we must establish the principles that define a reliable method. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. Our framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline and guidance from the U.S. Food and Drug Administration (FDA), which together represent the global standard for pharmaceutical analysis.[1][2][3][4]
A validated method provides documented evidence of its performance across several key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the logical flow of a comprehensive method validation process.
Sources
A Senior Application Scientist's Guide to Assessing the Stereoselectivity of In Vivo Processes for Phenylcyclopropane Derivatives
Introduction: The Criticality of Chirality in Phenylcyclopropane Drug Candidates
The phenylcyclopropane motif is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and unique electronic properties can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] However, the introduction of a cyclopropane ring often creates at least one chiral center, meaning these molecules exist as enantiomers—non-superimposable mirror images.
While enantiomers possess identical physical and chemical properties in an achiral environment, the chiral milieu of the body—replete with stereoselective enzymes, transporters, and receptors—treats them as distinct chemical entities.[3] One enantiomer might elicit the desired therapeutic effect, while its counterpart could be inactive, less potent, or even responsible for toxicity.[3][4] Consequently, assessing the stereoselective absorption, distribution, metabolism, and excretion (ADME) of phenylcyclopropane derivatives is not merely a regulatory hurdle; it is a fundamental requirement for developing safe and effective medicines.[5][6] Stereoselective metabolism is frequently the primary driver of differences in pharmacokinetics between enantiomers.[6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies aimed at elucidating the stereoselective fate of phenylcyclopropane derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach.
Section 1: The Unique Metabolic Landscape of Phenylcyclopropanes
The metabolic fate of a phenylcyclopropane derivative is dictated by its two key structural features: the aromatic phenyl ring and the strained cyclopropyl ring. Understanding the potential stereoselective transformations of each is crucial for designing effective studies.
-
Phenyl Ring Metabolism: Like many aromatic compounds, the phenyl group is susceptible to Phase I oxidation, primarily by Cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. This process can be stereoselective, with specific CYP isozymes preferentially metabolizing one enantiomer over the other.[7] These hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation).
-
Cyclopropyl Ring Metabolism: The cyclopropyl group, while often incorporated to block metabolism and enhance stability, is not metabolically inert.[9] The high C-H bond dissociation energy reduces susceptibility to typical CYP-mediated oxidation.[9] However, alternative pathways exist, particularly for cyclopropylamines, which can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[9] This process can lead to the formation of glutathione (GSH) conjugates and has been associated with toxicity in some cases. It is vital to investigate whether such pathways are stereoselective.
The interplay between these pathways determines the overall metabolic profile and potential for stereoselective drug-drug interactions (DDIs).[4][8]
Visualizing Metabolic Fate
The following diagram illustrates the potential stereoselective metabolic pathways for a generic 1-phenylcyclopropane derivative.
Caption: A comprehensive workflow for assessing in vivo stereoselectivity.
Section 3: Bioanalytical Methodologies for Chiral Separation
The ability to accurately and precisely quantify individual enantiomers in complex biological matrices is the lynchpin of any stereoselectivity study. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) are the workhorses for this task. [5][10][11]
Comparison of Chiral Separation Techniques
The choice of analytical technique depends on the specific properties of the phenylcyclopropane derivative, the required sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase. [11] | Differential interaction with a CSP using supercritical CO2 as the primary mobile phase. [10] | Differential migration in an electric field, often with a chiral selector added to the buffer. [5][10] |
| Primary Application | Broadly applicable to a wide range of polar and non-polar compounds. The gold standard. [10] | Excellent for preparative separation and fast analytical separations, especially for less polar compounds. | High-efficiency separations, particularly for charged molecules and very small sample volumes. [10] |
| Speed | Moderate to slow. | Very fast. | Very fast analysis times. [10] |
| Solvent Consumption | High (organic solvents). | Low (primarily CO2, small amount of co-solvent). | Extremely low. |
| MS Compatibility | Excellent. | Excellent. | Can be challenging but is achievable. |
| Key Advantage | Versatility, robustness, and a wide variety of available CSPs. [5] | High speed, low organic solvent use, and high efficiency. | High separation efficiency and minimal sample consumption. [10] |
| Key Disadvantage | Higher solvent cost and disposal issues. | Requires specialized high-pressure equipment. | Lower loading capacity and can be less robust for complex matrices. |
Causality: For most in vivo pharmacokinetic studies, Chiral HPLC-MS/MS offers the best combination of sensitivity, robustness, and versatility, making it the preferred platform. The development of immobilized polysaccharide-based CSPs has greatly expanded the range of compatible mobile phases and enhanced method durability.
Protocol: Stereoselective Quantification in Plasma using Chiral HPLC-MS/MS
This protocol provides a self-validating framework for method development and sample analysis.
Objective: To accurately quantify the (R)- and (S)-enantiomers of a novel phenylcyclopropane derivative in rat plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Rationale: SPE is chosen to remove proteins and phospholipids from the plasma that would interfere with the analysis and damage the analytical column. It provides cleaner extracts and better sensitivity than simple protein precipitation.
- Step 1: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
- Step 2: Thaw plasma samples and internal standard (IS) working solution (a stable isotope-labeled version of the analyte is ideal).
- Step 3: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex.
- Step 4: Load the mixture onto the conditioned SPE cartridge.
- Step 5: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Step 6: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Step 7: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Step 8: Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chiral HPLC Conditions
- Rationale: A polysaccharide-based chiral stationary phase (e.g., Daicel CHIRALPAK series) is selected due to its broad enantioselectivity. An isocratic mobile phase is used for robustness and reproducibility.
- Column: CHIRALPAK IG (immobilized amylose derivative) or similar, 3 µm, 2.1 x 150 mm.
- Mobile Phase: Acetonitrile/Methanol/Ammonium Bicarbonate (e.g., 50/50/0.1% aqueous). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole)
- Rationale: MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for quantification even at low concentrations.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: Optimize two transitions for each enantiomer (as a quantifier and qualifier) and the internal standard. For example:
- (R/S)-Analyte: m/z 250.2 -> 188.1 (Quantifier), m/z 250.2 -> 117.2 (Qualifier)
- IS: m/z 254.2 -> 192.1 (Quantifier)
- Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal intensity.
4. Method Validation
- The method must be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability before analyzing study samples.
Section 4: Data Interpretation - Quantifying Stereoselectivity
Once the plasma concentrations for each enantiomer are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). The key is to compare these parameters between the two enantiomers.
| Parameter | Definition | Interpretation of Stereoselectivity |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point. | AUC(R) / AUC(S) ≠ 1 indicates a difference in overall exposure, likely due to stereoselective absorption and/or clearance. |
| Cmax | Maximum observed plasma concentration. | Cmax(R) / Cmax(S) ≠ 1 may suggest differences in the rate or extent of absorption. |
| Tmax | Time to reach Cmax. | Tmax(R) ≠ Tmax(S) can also indicate stereoselective absorption. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. | CL/F(R) ≠ CL/F(S) is a strong indicator of stereoselective metabolism or excretion. |
| Enantiomeric Fraction (EF) | Concentration(+) / (Concentration(+) + Concentration(-)) | An EF value deviating from 0.5 (for a racemate) over time indicates stereoselective processes. [12] |
Causality in Interpretation: If the AUC(R) / AUC(S) ratio is significantly greater than 1 after oral dosing of a racemate, it implies that the (R)-enantiomer has higher exposure. This could be because the (S)-enantiomer is absorbed more poorly OR it is cleared (metabolized) more rapidly. By comparing with data from an IV dose, one can distinguish between these possibilities. If the AUC ratio remains high after IV dosing, the difference is primarily due to stereoselective clearance.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
- Chiral Drug Separ
- In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in r
- Metabolism Studies In Vitro and In Vivo | Request PDF. (n.d.).
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (n.d.). MDPI.
- Stereoselectivity in drug metabolism. (n.d.).
- Stereoselectivity in drug metabolism. (2007). PubMed.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025). PubMed.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (n.d.).
- Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). Degruyter.
- Separation of Chiral Enantiomers in LC Enantioseparations. (2023).
- Webinar: Designing Your In Vivo Studies. (2022). YouTube.
- Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018). BioAgilytix.
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025). PMC - NIH.
- Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
- (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (n.d.).
- (PDF) Stereoselective Drug Metabolism and Drug Interactions. (n.d.).
- Stereochemistry in Drug Action. (n.d.). PMC - NIH.
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
- Separation of enantiomers and conformers of Tofisopam. (n.d.). Chiral Technologies.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
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A Comparative Pharmacological Analysis of trans-2-Phenylcyclopropylamine and Its Derivatives: A Guide for Drug Development Professionals
In the landscape of neuropharmacology, trans-2-phenylcyclopropylamine, widely known as tranylcypromine, holds a significant position as a potent monoamine oxidase (MAO) inhibitor. Its clinical application in the management of major depressive disorder, particularly in cases resistant to other antidepressant therapies, has cemented its relevance in the psychiatric pharmacopeia.[1] This guide provides an in-depth comparative analysis of the pharmacological properties of tranylcypromine and its key derivatives, offering insights into their structure-activity relationships, and providing detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The Archetype: trans-2-Phenylcyclopropylamine (Tranylcypromine)
Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2][3] These enzymes are responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A and MAO-B, tranylcypromine increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[1]
The pharmacological profile of tranylcypromine is characterized by its potent, non-selective, and irreversible inhibition of MAO. At higher therapeutic doses, it may also exhibit norepinephrine reuptake inhibition.[4] This dual action contributes to its robust clinical efficacy but also to its complex side-effect profile, most notably the risk of a hypertensive crisis when co-administered with certain sympathomimetic amines or tyramine-rich foods.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The inhibitory action of tranylcypromine on MAO is a classic example of mechanism-based inactivation. The cyclopropylamine moiety of the molecule is a substrate for the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. During the catalytic cycle, the cyclopropyl ring is opened, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme. This irreversible nature of inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several days to weeks.
Caption: Mechanism of action of trans-2-phenylcyclopropylamine.
Comparative Pharmacological Data
A quantitative comparison of the inhibitory potency of tranylcypromine and its derivatives against MAO-A and MAO-B is essential for understanding their pharmacological profiles and potential therapeutic applications. The following table summarizes the available experimental data.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| trans-2-Phenylcyclopropylamine | 2.3 | 0.95 | 2.42 | [5] |
| 4-Fluorotranylcypromine | More potent than Tranylcypromine | Slightly more potent than Tranylcypromine | - | [6] |
| 4-Methoxytranylcypromine | More potent than Tranylcypromine | Similar to Tranylcypromine | - | [6] |
Note: Specific IC50 values for 4-fluorotranylcypromine and 4-methoxytranylcypromine were not available in the cited literature, which only provided a qualitative comparison.
Structure-Activity Relationship (SAR)
The pharmacological activity and selectivity of tranylcypromine derivatives are highly dependent on the nature and position of substituents on the phenyl ring.
-
Substitution at the 4-position: Introducing substituents at the 4-position of the phenyl ring can modulate the potency and selectivity of MAO inhibition. For instance, the introduction of a fluorine or a methoxy group, as seen in 4-fluorotranylcypromine and 4-methoxytranylcypromine respectively, has been shown to increase the inhibitory potency against MAO-A compared to the parent compound.[6] This suggests that electronic and steric factors at this position play a crucial role in the interaction with the active site of the enzyme. Protecting the 4-position from metabolic hydroxylation may also contribute to a more sustained in vivo activity.[6]
Caption: Structure-Activity Relationship of Tranylcypromine Derivatives.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol outlines a robust and widely used fluorometric assay for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.
A. Principle:
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to produce a highly fluorescent product, which can be quantified.
B. Materials:
-
Human recombinant MAO-A and MAO-B enzymes (e.g., from Sf9 cells)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Tyramine
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
C. Experimental Workflow:
Caption: General workflow for the in vitro MAO inhibition assay.
D. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a substrate working solution containing tyramine, HRP, and the fluorescent probe in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add 10 µL of the diluted test compound solutions or control solutions (vehicle control, positive control inhibitor).
-
Add 40 µL of the MAO enzyme working solution (either MAO-A or MAO-B) to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Conclusion
Tranylcypromine remains a valuable pharmacological tool and therapeutic agent. The exploration of its derivatives has revealed the potential to modulate its activity and selectivity, offering avenues for the development of novel therapeutics with improved pharmacological profiles. The structure-activity relationships discussed herein provide a rational basis for the design of new MAO inhibitors. The provided experimental protocol offers a standardized method for the in vitro evaluation of these compounds, facilitating their preclinical development. Further research into the quantitative pharmacological properties of a broader range of tranylcypromine derivatives is warranted to fully elucidate their therapeutic potential.
References
- Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors.
- Urichuk, L. J., McKenna, K. F., & Baker, G. B. (1998). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of Affective Disorders, 51(2), 141-150.
- Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6614.
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ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by.... Retrieved from [Link]
- SpringerLink. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase: Methods and Protocols (pp. 165-177). Humana, New York, NY.
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Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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OUCI. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Retrieved from [Link]
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Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved from [Link]
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Drugs.com. (n.d.). Tranylcypromine Alternatives Compared. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
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- PubMed Central. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 273-281.
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Therapeutic Target Database. (n.d.). Drug Information: Tranylcypromine. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical profiles of tranylcypromine plasma concentrations in common clinical dose schemes. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of trans-2-Phenylcyclopropanecarboxylic Acid: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final and critical stage—disposal—demands the same level of precision and safety as any synthetic protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of trans-2-Phenylcyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," empowering you with the knowledge to manage chemical waste with confidence and integrity.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This solid, white to beige crystalline powder presents moderate health risks upon exposure.
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
| Hazard Summary for this compound | |
| Physical State | Solid, powder |
| GHS Hazard Statements | H315, H319, H335[1][2] |
| Signal Word | Warning[1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1] |
Essential Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound for disposal[1]:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: In situations with poor ventilation or when dust may be generated, a NIOSH-approved N95 respirator or equivalent is necessary.
Always ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure[1].
Disposal Workflow: A Step-by-Step Procedural Guide
The recommended disposal method for this compound is through a licensed and approved waste disposal company, typically via incineration[1]. Direct disposal into drains or regular trash is strictly prohibited[3]. The following workflow outlines the process from the point of generation to collection.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix incompatible waste streams[4][5].
-
Designate a Waste Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is suitable[3][4].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant")[4].
-
Collection: Place all solid waste containing this compound, including contaminated weigh boats, filter paper, and gloves, into the designated container.
Step 2: Managing Small Spills and Residuals
Even with the utmost care, small spills can occur. Prompt and proper cleanup is essential to maintain a safe laboratory environment.
-
Containment: For a small spill of solid material, carefully sweep or shovel the powder into a designated hazardous waste container[1]. Avoid generating dust. If necessary, lightly moisten the material with a non-reactive solvent to minimize airborne particles.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste in the same container as the primary chemical waste.
-
Rinsate from "Empty" Containers: According to the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste is considered "empty" if all wastes have been removed that can be removed by pouring, pumping, or aspirating. However, for acutely hazardous waste, triple rinsing is required[5]. While this compound is not typically classified as acutely hazardous, it is best practice to rinse the "empty" container with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous waste[5].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4][6].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[3][5].
-
Container Management: Waste containers in the SAA must be kept securely closed except when adding waste[4]. It is advisable to use secondary containment, such as a tray, to capture any potential leaks[5].
-
Accumulation Time: While federal regulations allow for accumulation for up to one year for partially filled containers, institutional policies may be more stringent[4][6]. Be sure to consult your institution's Environmental Health & Safety (EH&S) department for specific time limits.
Step 4: Arranging for Disposal
Once the waste container is full or has reached its accumulation time limit, it must be transferred for disposal.
-
Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a pickup of the hazardous waste.
-
Documentation: Complete any required waste manifests or disposal forms provided by your institution. Accurate documentation is a legal requirement[3].
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework and Compliance
The disposal of chemical waste is governed by a stringent set of regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA)[3]. Academic and research laboratories may also be subject to the regulations outlined in Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in these settings[6]. It is crucial to be familiar with both federal and your institution-specific policies.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the consistent use of PPE to meticulous waste segregation and compliant storage—researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet as the ultimate authorities on safe handling and disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- SynQuest Laboratories, Inc. (2016, December 6). trans-2-Phenylcyclopropane-1-carboxylic acid Safety Data Sheet.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2.
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Comprehensive Safety & Handling Guide: Personal Protective Equipment for trans-2-Phenylcyclopropanecarboxylic Acid
This guide provides essential, in-depth technical procedures for the safe handling of trans-2-Phenylcyclopropanecarboxylic acid (CAS No. 939-90-2). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through rigorous adherence to established safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this compound.
Immediate Safety Briefing: Core Hazards & Minimum PPE
Before handling this compound, it is critical to understand its primary hazards. The compound is a crystalline powder that poses the following risks based on its Globally Harmonized System (GHS) classification:
The powdered form increases the risk of inadvertent inhalation and contamination of surfaces. Therefore, all handling procedures must be designed to control dust and aerosol generation.
Minimum Required PPE for any operation:
-
Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][4]
-
Hand Protection: Chemical-resistant nitrile or butyl rubber gloves.[4]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.[4]
In-Depth Hazard Analysis & Risk Mitigation
A robust safety plan is built on a thorough understanding of the material's chemical and physical properties.
Chemical Reactivity and Irritation: As a carboxylic acid, this compound can cause irritation upon contact with skin, eyes, and mucous membranes.[5][6] The acidic functional group is the primary driver of this corrosive potential.
Physical Form and Inhalation Risk: The compound is a fine crystalline powder, which can easily become airborne during routine laboratory procedures like weighing and transferring.[1][7] Inhalation of this dust can lead to respiratory tract irritation.[1][3]
Occupational Exposure Limits (OELs): A specific OEL for this compound has not been established by major regulatory bodies.[1] In the absence of a defined limit, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly enforced. This means all engineering controls and work practices should be geared towards minimizing any potential for exposure.
Core Directive: A Multi-Tiered PPE Protocol
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the required PPE for different laboratory activities.
| Activity | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Weighing & Transfer (Sub-gram scale) | Chemical splash goggles | Nitrile or butyl rubber gloves | Laboratory coat | Work within a certified chemical fume hood.[4][8] |
| Solution Preparation & Reactions | Chemical splash goggles and face shield | Nitrile or butyl rubber gloves | Laboratory coat (consider a chemical-resistant apron over the coat) | Mandatory use of a certified chemical fume hood.[8] |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Heavy-duty butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat | NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient.[1][4] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved air-purifying respirator with particulate filters |
Rationale for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine dust and splashes.[2] A face shield should be worn over goggles during procedures with a higher splash or aerosolization risk, such as preparing solutions or handling larger quantities.[4][8]
-
Hand Protection: Nitrile and butyl rubber gloves offer good resistance to acids.[4] It is imperative to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.[1][9]
-
Body Protection: A flame-resistant lab coat, kept fully buttoned, protects the skin and personal clothing from contamination.[4] For tasks with a higher splash potential, an additional chemical-resistant apron provides a necessary extra layer of security.[8]
-
Respiratory Protection: The primary method for controlling inhalation exposure is through engineering controls, specifically a certified chemical fume hood.[4][8] If a fume hood is unavailable or if procedures are likely to generate significant dust, a NIOSH-approved N95 dust mask or a more protective respirator is mandatory.[7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is essential for safety.
Step 1: Preparation and Engineering Controls
-
Designate Work Area: All handling of this compound solid must occur within a certified chemical fume hood.[2]
-
Verify Ventilation: Ensure the fume hood is functioning correctly before beginning work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.[4]
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the designated work area.
Step 2: Handling the Solid Chemical
-
Minimize Dust: Open the container slowly within the fume hood.
-
Weighing: Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid tapping or dropping the container, which can generate dust.
-
Transfer: To transfer the solid to a reaction vessel, gently tap the powder from the weigh boat. If preparing a solution, add the solvent to the vessel first, if appropriate for the procedure, and then slowly add the solid to the solvent to reduce dust formation.
-
Clean-Up: Immediately after transfer, securely close the primary container. Use a disposable wipe lightly dampened with water or an appropriate solvent to decontaminate the spatula and any surfaces within the fume hood where dust may have settled.
Step 3: Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean the work area.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat.
-
Dispose: Place all contaminated disposable items (gloves, wipes, weigh boats) into a designated, sealed waste container.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][2]
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Emergency Response and Disposal Plan
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
Spill Management
For any spill, evacuate unnecessary personnel and ensure adequate ventilation.[2] Avoid breathing dust.
-
Small Spill: Wearing full PPE, gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated waste container.
-
Large Spill: Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment.[2]
Caption: A decision-making flowchart for immediate first aid response to an exposure event.
Waste Disposal
All waste materials, including contaminated PPE, leftover chemicals, and cleanup materials, must be considered hazardous waste.
-
Collect all waste in a designated, labeled, and sealed container.[1]
-
The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Dispose of the container through your institution's official EH&S waste management program. Do not pour any amount down the drain or mix with general refuse.[10]
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid. Benchchem.
- This compound SDS, 939-90-2 Safety Data Sheets. ECHEMI.
- trans-2-Phenylcyclopropane-1-carboxylic acid Safety Data Sheet. SynQuest Laboratories, Inc.
- This compound | C10H10O2 | CID 237413. PubChem.
- trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. Sigma-Aldrich.
- trans-2-Phenylcyclopropane-1-carboxylic acid. ChemBK.
- Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). Air Liquide.
- (2-Methoxy-vinyl)-cyclopropane Safety Data Sheet. AK Scientific, Inc.
- Personal protective equipment for handling 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
- Cyclopropanecarboxylic acid SAFETY DATA SHEET. Fisher Scientific.
- trans-2-Phenylcyclopropane-1-carboxylic acid. Santa Cruz Biotechnology.
- Cyclopentanecarboxylic acid SAFETY DATA SHEET. Fisher Scientific.
- Personal protective equipment for handling Cyclo(L-Trp-L-Trp). Benchchem.
- trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. Sigma-Aldrich.
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
- cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure.
- The Role of Carbolic Acid in Chemistry Lab Safety Practices. Patsnap Eureka.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
